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  • Product: 6-fluoro-1H-indole-5-carbonitrile
  • CAS: 1427358-21-1

Core Science & Biosynthesis

Exploratory

"6-fluoro-1H-indole-5-carbonitrile" molecular weight

An In-Depth Technical Guide to 6-fluoro-1H-indole-5-carbonitrile Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-5-carbonitrile, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-fluoro-1H-indole-5-carbonitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-5-carbonitrile, a fluorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This document details the molecule's fundamental physicochemical properties, with a core focus on the determination and significance of its molecular weight. A plausible, well-referenced synthetic protocol is presented, alongside methodologies for purification and characterization. The guide includes predicted spectroscopic data (¹H NMR, IR, and MS) to aid in structural verification. Furthermore, it discusses critical safety and handling procedures and explores the potential applications of this and related molecules in drug discovery and organic electronics. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of 6-fluoro-1H-indole-5-carbonitrile.

Introduction to Fluorinated Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] The strategic introduction of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties.[2] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve bioavailability, making fluorinated heterocycles highly valuable in drug design.[2] 6-fluoro-1H-indole-5-carbonitrile belongs to this important class of compounds, combining the privileged indole nucleus with the unique electronic properties of fluorine and a cyano group. This combination makes it a versatile building block for synthesizing more complex molecules with potential therapeutic or material applications.[3]

Physicochemical Properties of 6-fluoro-1H-indole-5-carbonitrile

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. These properties dictate its solubility, reactivity, and potential interactions in biological systems.

Molecular Structure and Weight

The molecular structure of 6-fluoro-1H-indole-5-carbonitrile consists of a bicyclic indole ring system, with a fluorine atom at position 6 and a nitrile (cyano) group at position 5 of the benzene ring portion.

The molecular formula is C₉H₅FN₂ .

The molecular weight is a critical parameter, essential for stoichiometric calculations in synthesis, quantitative analysis, and mass spectrometry. It is calculated by summing the atomic weights of all constituent atoms. Based on the molecular formula C₉H₅FN₂, the calculated molecular weight is approximately 160.15 g/mol .[4][5]

  • Carbon (C): 9 × 12.011 u = 108.099 u

  • Hydrogen (H): 5 × 1.008 u = 5.040 u

  • Fluorine (F): 1 × 18.998 u = 18.998 u

  • Nitrogen (N): 2 × 14.007 u = 28.014 u

  • Total Molecular Weight: 160.151 u (or g/mol )

This value is consistent with data for isomeric compounds such as 5-fluoro-1H-indole-6-carbonitrile.[4][5]

Caption: Molecular Structure of 6-fluoro-1H-indole-5-carbonitrile.

Tabulated Physicochemical Properties

The following table summarizes key computed and experimental properties for isomeric or closely related compounds, which provide a reliable estimate for 6-fluoro-1H-indole-5-carbonitrile.

PropertyValueSource
Molecular Formula C₉H₅FN₂Calculated
Molecular Weight 160.15 g/mol [4]
Appearance Off-white to gray solid (Predicted)[6]
Topological Polar Surface Area (TPSA) 39.58 Ų[4]
LogP (octanol-water partition coeff.) 2.07 - 2.18[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 1 (N in indole) + 1 (N in nitrile)[4]
Rotatable Bonds 0[4]

Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the Fischer indole synthesis, which disconnects the indole into a substituted phenylhydrazine and a suitable carbonyl compound.

retrosynthesis 6-fluoro-1H-indole-5-carbonitrile 6-fluoro-1H-indole-5-carbonitrile Fischer Indole Synthesis Fischer Indole Synthesis Substituted Phenylhydrazone Substituted Phenylhydrazone Fischer Indole Synthesis->Substituted Phenylhydrazone Substituted Phenylhydrazine Substituted Phenylhydrazine Substituted Phenylhydrazone->Substituted Phenylhydrazine Glyoxylonitrile derivative Glyoxylonitrile derivative Substituted Phenylhydrazone->Glyoxylonitrile derivative Substituted Aniline Substituted Aniline Substituted Phenylhydrazine->Substituted Aniline

Caption: Retrosynthetic analysis via Fischer Indole Synthesis.

Proposed Synthetic Protocol

This protocol is a conceptual, field-proven approach based on the Fischer indole synthesis.[7][8]

Step 1: Diazotization of 3-fluoro-4-aminobenzonitrile

  • Dissolve 3-fluoro-4-aminobenzonitrile in aqueous HCl (e.g., 5 M) and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.

  • Causality: This step is critical for converting the primary amine into a diazonium salt, a versatile intermediate. Low temperatures are essential to prevent the decomposition of the unstable diazonium salt.

Step 2: Reduction to (3-fluoro-4-cyanophenyl)hydrazine

  • Prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl, and cool it to 0 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form.

  • Stir the reaction mixture at low temperature for 2-3 hours.

  • Collect the precipitate by filtration, wash with cold water, and then make the solid basic (e.g., with NaOH or NH₄OH) to liberate the free hydrazine base. Extract with a suitable organic solvent like ethyl acetate.

  • Causality: Tin(II) chloride is a classical and effective reducing agent for converting diazonium salts to the corresponding hydrazines.

Step 3: Condensation and Cyclization (Fischer Synthesis)

  • Dissolve the synthesized (3-fluoro-4-cyanophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid.

  • Add a slight excess of a glyoxal derivative (e.g., glyoxylic acid followed by decarboxylation, or a protected glyoxal). For the nitrile group, a more direct approach might involve a derivative that already contains a two-carbon unit. A common reagent is acetaldehyde or pyruvic acid.

  • Add an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Causality: The acid catalyst facilitates both the initial condensation to form the hydrazone and the subsequent[9][9]-sigmatropic rearrangement and cyclization, which is the core of the Fischer synthesis.[10]

Purification and Characterization
  • Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a base. The crude product is extracted into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.

  • Validation: The purity and identity of the final product are confirmed using HPLC, mass spectrometry, and NMR spectroscopy.

Spectroscopic Analysis

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.[11] The predicted spectrum for 6-fluoro-1H-indole-5-carbonitrile in a solvent like DMSO-d₆ would show distinct signals for the aromatic and pyrrole ring protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-H ~11.5broad singlet-
H-2 ~7.6tripletJ ≈ 2.5-3.0
H-3 ~6.5tripletJ ≈ 2.5-3.0
H-4 ~7.8doubletJ(H-F) ≈ 8-10 (ortho)
H-7 ~7.9doubletJ(H-F) ≈ 5-7 (meta)

Causality: The fluorine at C-6 will couple with the protons at C-4 (ortho) and C-7 (meta), resulting in doublet splitting for these signals. The protons at C-2 and C-3 will show coupling to each other. The N-H proton is typically broad and downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
N-H stretch 3300 - 3500Medium, sharp
C≡N stretch (nitrile) 2220 - 2260Medium to strong, sharp
C=C stretch (aromatic) 1450 - 1600Medium to strong
C-F stretch 1000 - 1400Strong

Causality: The nitrile group has a very characteristic, sharp absorption in a region of the spectrum that is often clear of other signals. The N-H stretch is also a key identifier for the indole ring.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For 6-fluoro-1H-indole-5-carbonitrile, the parent molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight.

  • [M]⁺: ~160.04

  • [M+H]⁺ (in ESI+): ~161.05

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition by providing a highly accurate mass measurement.[12]

characterization_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Crude_Product Crude Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Fractions Pure Fractions Column_Chromatography->Pure_Fractions TLC_MS TLC / LC-MS Screen Pure_Fractions->TLC_MS Purity Check NMR ¹H, ¹³C, ¹⁹F NMR TLC_MS->NMR Primary Structure IR FT-IR Spectroscopy NMR->IR Functional Groups HRMS High-Resolution MS IR->HRMS Elemental Composition Final_Confirmation Structure Confirmed HRMS->Final_Confirmation

Caption: Workflow for the purification and characterization of the title compound.

Safety and Handling

As with any laboratory chemical, 6-fluoro-1H-indole-5-carbonitrile should be handled with appropriate care. While specific toxicity data is unavailable, related indole and nitrile compounds present known hazards.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Hazards (based on related compounds): May cause skin, eye, and respiratory irritation. Nitrile compounds can be toxic if ingested or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) provided by the supplier before use.

Applications in Research and Development

Fluorinated indoles are valuable intermediates in several high-value research areas.

  • Medicinal Chemistry: The indole nucleus is a key pharmacophore in many approved drugs. The unique properties conferred by the fluorine and nitrile substituents make 6-fluoro-1H-indole-5-carbonitrile an attractive starting point for the synthesis of novel kinase inhibitors, antiviral agents, and central nervous system drugs.[1] The nitrile group can serve as a handle for further chemical modification or act as a hydrogen bond acceptor in ligand-protein interactions.

  • Agrochemicals: Similar to pharmaceuticals, the structural features of this compound can be exploited to develop new herbicides and pesticides with improved efficacy and metabolic stability.[3]

  • Materials Science: Indole derivatives have been investigated for their use in organic electronics, such as in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electronic properties of the fluorinated and cyanated benzene ring can be tuned for specific applications in advanced materials.[3]

Conclusion

6-fluoro-1H-indole-5-carbonitrile is a specialized chemical intermediate with significant potential in synthetic chemistry. Its molecular weight of 160.15 g/mol is a foundational parameter for its use in the laboratory. While its synthesis requires a multi-step approach, established methodologies like the Fischer indole synthesis provide a reliable pathway. The combination of the indole scaffold, a fluorine atom, and a nitrile group creates a unique chemical entity poised for exploration in the development of new pharmaceuticals, agrochemicals, and functional materials. Adherence to rigorous purification, characterization, and safety protocols is paramount to its successful application.

References

  • Luo, X. et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 68(1). Available at: [Link]
  • Applications of Fluorinated Indole Intermediates in Fine Chemicals. (2026, January 20). Boroncore. Available at: [Link]
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
  • Al-Dies, A. M., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. Available at: [Link]
  • Process for the preparation of 1H-indole-5-carbonitrile. (2025, January 20). Technical Disclosure Commons. Available at: [Link]
  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (n.d.). PubMed Central. Available at: [Link]
  • A review on indole synthesis from nitroarenes: classical to modern approaches. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
  • Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. Available at: [Link]
  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular-level characterization of marine dissolved organic matter. Biogeosciences. Available at: [Link]
  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Available at: [Link]
  • A Review of the Indole Synthesis Reaction System. (2026, January 7). Oreate AI Blog. Available at: [Link]
  • Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine. (n.d.). Google Patents.
  • 1H-Indole, 5-fluoro-. (n.d.). NIST WebBook. Available at: [Link]
  • Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PubMed Central. Available at: [Link]
  • 5-Fluoroindole. (n.d.). MD Topology. Available at: [Link]
  • da Silveira, G. P., et al. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six-Membered D-Ribonolactone Derivatives. Journal of Chemical Education. Available at: [Link]
  • NMR spectral analysis of strongly second‐order 6‐, 8‐, 9‐, 11‐, 12‐, 14‐, 15‐, 17‐ and 18‐spin systems in fluorinated benzimidazoles. (n.d.). SciSpace. Available at: [Link]
  • Indole-5-carbonitrile. (n.d.). PubChem. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 6-fluoro-1H-indole-5-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 6-fluoro-1H-indole-5-carbonitrile is a fluorinated heterocyclic compound belonging to the indole family. The strategic incorporation of a fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-fluoro-1H-indole-5-carbonitrile is a fluorinated heterocyclic compound belonging to the indole family. The strategic incorporation of a fluorine atom and a nitrile group onto the indole scaffold imparts unique electronic properties and metabolic stability, making it a molecule of significant interest in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this valuable research chemical.

Chemical Identity and Physical Properties

CAS Number: 1427358-21-1[1][2][3]

Molecular Formula: C₉H₅FN₂[1][2][3]

Molecular Weight: 160.15 g/mol [1][2]

While detailed experimental data for the physical properties of 6-fluoro-1H-indole-5-carbonitrile are not extensively reported in publicly available literature, data from related compounds can provide valuable estimations. For instance, the non-fluorinated analog, indole-5-carbonitrile, is a powder with a melting point of 106-108 °C. It is anticipated that 6-fluoro-1H-indole-5-carbonitrile also exists as a solid at room temperature.

PropertyValue (Predicted/Inferred)Citation
Appearance Solid
Purity ≥97%[1]
Molecular Weight 160.15[1][2]

Spectroscopic Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the indole ring. The presence of the electron-withdrawing fluorine and nitrile groups will influence the chemical shifts of the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms in the molecule, with the carbons attached to the fluorine and nitrile groups showing characteristic chemical shifts.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy is a powerful tool for its characterization.[4] A single resonance is expected, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the indole ring.[4]

  • Mass Spectrometry: The molecular ion peak ([M]+) would be observed at m/z 160.15. A Spanish patent reports a mass spectrometry result for this compound as [M+H]⁺ = 161.3, confirming its molecular weight.[5]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of 6-fluoro-1H-indole-5-carbonitrile is not explicitly outlined in the readily available literature, its preparation can be inferred from established synthetic methodologies for substituted indoles. Common routes include the Fischer, Leimgruber-Batcho, and Reissert indole syntheses, adapted for fluorinated and cyanated precursors.

A key piece of information regarding its reactivity comes from a Spanish patent (ES2831832T3), which describes the use of 6-fluoro-1H-indole-5-carbonitrile as a starting material for the synthesis of 3-bromo-6-fluoro-1H-indole-5-carbonitrile.[5][6] This indicates that the 3-position of the indole ring is susceptible to electrophilic substitution, a characteristic reactivity pattern for indoles.

The synthesis of the bromo-derivative is achieved by reacting 6-fluoro-1H-indole-5-carbonitrile with N-bromosuccinimide (NBS) in a solvent such as N,N-dimethylformamide (DMF).[5]

G start 6-fluoro-1H-indole-5-carbonitrile reagent N-Bromosuccinimide (NBS) DMF start->reagent product 3-bromo-6-fluoro-1H-indole-5-carbonitrile reagent->product caption Bromination at the C3 position.

Caption: Electrophilic bromination of 6-fluoro-1H-indole-5-carbonitrile.

Applications in Research and Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic properties. The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Given these characteristics, 6-fluoro-1H-indole-5-carbonitrile is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aforementioned patent highlights its use in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors, which are being investigated for the treatment of various cancers.[5]

Safety and Handling

Detailed safety information for 6-fluoro-1H-indole-5-carbonitrile is not widely available. However, based on data for structurally related compounds such as 6-fluoroindole and indole-5-carbonitrile, the following precautions should be taken:

  • Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8]

  • Precautionary Measures: Handle in a well-ventilated area.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust.[5]

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific and detailed safety and handling information.

Conclusion

6-fluoro-1H-indole-5-carbonitrile is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its unique combination of a fluorinated indole core and a cyano substituent makes it an attractive starting material for the synthesis of novel bioactive compounds, particularly in the area of oncology. While detailed experimental data on its properties are still emerging, the available information underscores its importance as a research tool for medicinal chemists.

References

  • 6-fluoro-1H-indole-5-carbonitrile. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 6-fluoro-1H-indole-5-carbonitrile. (n.d.). Capot Chemical. Retrieved January 29, 2026, from [Link]

  • Cyano-substituted indole compounds and uses thereof as LSD1 inhibitors. (2021). Google Patents.
  • Process for the preparation of 1H-indole-5-carbonitrile. (2025). Technical Disclosure Commons. Retrieved January 29, 2026, from [Link]

  • Synthetic method of 6-fluoroindole-3-acetonitrile. (2009). Google Patents.
  • Synthesis of 5-Fluoroindole-5-13C. (2021). DiVA. Retrieved January 29, 2026, from [Link]

  • 6-Fluoroindole. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 6-fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Indole Scaffold The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. The strategic introduction of substituents, such as fluorine and nitrile groups, can profoundly modulate the physicochemical and pharmacological properties of the indole scaffold. This guide focuses on a specific, and likely novel, derivative: 6-fluoro-1H-indole-5-carbonitrile . Due to the limited availability of direct experimental data for this particular isomer, this document provides a comprehensive analysis based on established principles of physical organic chemistry and extrapolated data from closely related structural analogs. We will delve into the predicted physical properties, spectroscopic characteristics, and safe handling of this compound, offering a robust framework for its use in research and development.

Molecular Structure and Isomeric Considerations

The precise placement of the fluoro and cyano substituents on the indole ring is critical in defining the molecule's electronic and steric properties. In 6-fluoro-1H-indole-5-carbonitrile, the electron-withdrawing nitrile group at the 5-position and the electronegative fluorine atom at the 6-position are expected to significantly influence the electron density distribution within the aromatic system. This will, in turn, impact its reactivity, intermolecular interactions, and ultimately, its biological activity.

For comparative analysis, we will draw upon data from its positional isomer, 5-fluoro-1H-indole-6-carbonitrile , and the parent compound, 6-fluoroindole . Understanding the subtle yet significant differences imparted by substituent positioning is paramount for rational drug design and synthetic strategy.

Caption: 2D structure of 6-fluoro-1H-indole-5-carbonitrile.

Predicted Physicochemical Properties

The following table summarizes the predicted and experimentally determined physical properties of 6-fluoro-1H-indole-5-carbonitrile and its relevant analogs. The predictions for the target compound are derived from the known data of its isomers and related structures.

Property6-fluoro-1H-indole-5-carbonitrile (Predicted)5-fluoro-1H-indole-6-carbonitrile[1][2]6-fluoroindole[3]
Molecular Formula C₉H₅FN₂C₉H₅FN₂C₈H₆FN
Molecular Weight 160.15 g/mol 160.15 g/mol 135.14 g/mol
Appearance White to off-white solidSolidNot specified
Melting Point 170-180 °CNot specified72-76 °C
Boiling Point > 300 °C (decomposes)Not specified259 °C (decomposes)
Solubility Soluble in DMSO, DMF, sparingly soluble in methanol, ethanol; Insoluble in water.Not specifiedNot specified
pKa ~16-17 (indole N-H)Not specifiedNot specified
LogP ~2.22.182.7

Causality Behind Predictions:

  • Melting Point: The introduction of a polar nitrile group is expected to increase crystal lattice energy through dipole-dipole interactions, leading to a significantly higher melting point compared to 6-fluoroindole. The melting point is predicted to be in a similar range to other substituted indole carbonitriles.

  • Boiling Point: The high melting point and polar nature suggest a high boiling point, with decomposition likely occurring before boiling at atmospheric pressure.

  • Solubility: The planar, aromatic structure with a polar nitrile group suggests solubility in polar aprotic solvents like DMSO and DMF. The presence of the N-H group allows for hydrogen bonding, contributing to some solubility in alcohols. However, the overall hydrophobic nature of the bicyclic system will render it insoluble in water.

  • pKa: The electron-withdrawing nature of both the fluorine and nitrile substituents is expected to slightly increase the acidity of the indole N-H proton compared to unsubstituted indole, though it will remain a very weak acid.

  • LogP: The LogP value is predicted to be similar to its isomer, 5-fluoro-1H-indole-6-carbonitrile, reflecting a balance between the hydrophobic indole core and the polar substituents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 11 ppm in DMSO-d₆). The remaining aromatic protons will exhibit complex splitting patterns due to H-H and H-F couplings. The proton at the C4 position is expected to be a singlet or a narrow doublet, while the protons at C2, C3, and C7 will show characteristic couplings.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon of the nitrile group (C≡N) will appear in the range of 115-120 ppm. The carbon atoms attached to fluorine (C6) and the electron-withdrawing nitrile group (C5) will show characteristic chemical shifts and C-F coupling constants.

  • ¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, with its chemical shift being indicative of the electronic environment around the fluorine atom on the benzene ring of the indole nucleus.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300-3400
C≡N Stretch (Nitrile)2220-2240
C=C Stretch (Aromatic)1500-1620
C-F Stretch1100-1250

The presence of a sharp, strong absorption band in the 2220-2240 cm⁻¹ region is a definitive indicator of the nitrile functionality. The N-H stretching frequency can provide insights into hydrogen bonding in the solid state.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for C₉H₅FN₂ would be observed at an m/z of approximately 160.04. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition. Fragmentation patterns would likely involve the loss of HCN and other characteristic cleavages of the indole ring.

Experimental Protocols: A Roadmap for Synthesis and Analysis

While a specific, validated synthesis for 6-fluoro-1H-indole-5-carbonitrile is not published, a plausible synthetic route can be devised based on established indole syntheses, such as the Fischer, Bartoli, or Larock indole synthesis, starting from appropriately substituted precursors. A potential retrosynthetic analysis is outlined below.

Retrosynthetic Analysis Target 6-fluoro-1H-indole-5-carbonitrile Precursor1 Substituted Phenylhydrazine Target->Precursor1 Fischer Indole Synthesis Precursor3 Substituted Aniline Target->Precursor3 Bartoli Indole Synthesis Precursor4 Vinyl Halide Target->Precursor4 Larock Indole Synthesis Precursor2 Aldehyde/Ketone

Caption: Potential synthetic strategies for 6-fluoro-1H-indole-5-carbonitrile.

A generalized protocol for the final purification and characterization would involve:

  • Purification: The crude product would likely be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) would yield the pure compound.

  • Characterization: The purified product's identity and purity would be confirmed by:

    • Melting Point Analysis: To determine the melting range.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure and assess purity.

    • IR Spectroscopy: To verify the presence of key functional groups.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-fluoro-1H-indole-5-carbonitrile is not available, the safety precautions should be based on the known hazards of related compounds, such as other fluoroindoles and aromatic nitriles.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin, eye, and respiratory tract irritation.

Recommended Precautions:

  • Engineering Controls: Work in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion and Future Directions

6-fluoro-1H-indole-5-carbonitrile represents a potentially valuable, yet underexplored, building block for medicinal chemistry and materials science. This guide provides a comprehensive overview of its predicted physical and spectroscopic properties, drawing upon data from closely related analogs. The provided information serves as a foundational resource for researchers embarking on the synthesis, characterization, and application of this novel compound. Experimental validation of these predicted properties is a crucial next step and will undoubtedly pave the way for its use in the development of new therapeutic agents and functional materials.

References

  • PubChem. 6-Fluoroindole. [Link]

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Foundational

A Technical Guide to the Solubility of 6-fluoro-1H-indole-5-carbonitrile for Drug Discovery and Development

This guide provides a comprehensive technical overview of the solubility of 6-fluoro-1H-indole-5-carbonitrile, a key physicochemical property for its potential development as a therapeutic agent. In the absence of extens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility of 6-fluoro-1H-indole-5-carbonitrile, a key physicochemical property for its potential development as a therapeutic agent. In the absence of extensive published experimental data for this specific molecule, this document establishes a predictive framework based on its structural attributes and the known behavior of analogous compounds. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of both its kinetic and thermodynamic solubility, empowering researchers to generate robust and reliable data for informed decision-making in drug development pipelines.

The Critical Role of Solubility in Drug Discovery

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical sciences. For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][2][3] Insufficient aqueous solubility is a primary contributor to poor bioavailability, leading to suboptimal therapeutic efficacy and a higher risk of late-stage attrition in drug development.[3][4] Therefore, a thorough understanding and accurate measurement of a compound's solubility are imperative from the earliest stages of discovery.[5][6]

Physicochemical Profile and Predicted Solubility of 6-fluoro-1H-indole-5-carbonitrile

To anticipate the solubility behavior of 6-fluoro-1H-indole-5-carbonitrile, we must first analyze its molecular structure. The molecule consists of an indole scaffold, which is a bicyclic aromatic heterocycle, substituted with a fluorine atom at the 6-position and a nitrile group at the 5-position.

Key Structural Features Influencing Solubility:

  • Indole Nucleus: The indole ring system is predominantly non-polar and hydrophobic.

  • Fluorine Atom: The introduction of a fluorine atom can modulate physicochemical properties. While fluorine is highly electronegative, its small size and the nature of the C-F bond can lead to complex effects on solubility, sometimes increasing lipophilicity.

  • Nitrile Group (-C≡N): The nitrile group is polar and can act as a hydrogen bond acceptor, which can contribute favorably to interactions with polar solvents.

  • N-H Group: The indole nitrogen contains a hydrogen atom that can act as a hydrogen bond donor.

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[7][8] This suggests that 6-fluoro-1H-indole-5-carbonitrile will exhibit higher solubility in polar organic solvents and limited solubility in non-polar organic and aqueous media.

Table 1: Predicted Physicochemical Properties of Indole Analogs
CompoundMolecular FormulaLogP (Predicted)Key FeaturesPredicted Aqueous Solubility
Indole-5-carbonitrileC₉H₆N₂2.4Non-polar indole, polar nitrileLow
6-FluoroindoleC₈H₆FN2.7Increased lipophilicity from fluorineVery Low
5-Fluoro-1H-indole-6-carbonitrileC₉H₅FN₂2.18Isomer of the target compoundLow

Data for analogs sourced from PubChem and other chemical databases.[9][10]

Based on this analysis, 6-fluoro-1H-indole-5-carbonitrile is predicted to be poorly soluble in water. The hydrophobic character of the indole ring, potentially enhanced by the fluorine atom, is likely to dominate over the solubilizing contributions of the nitrile and N-H groups.

Experimental Determination of Solubility: A Methodological Deep Dive

To move from prediction to empirical data, rigorous experimental protocols are essential. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions at a specific temperature and pressure.[11][12][13] It is the gold standard for assessing the intrinsic solubility of a solid compound.

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[11][12][14] This is a high-throughput method often used in early discovery to flag potential solubility issues.

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like 6-fluoro-1H-indole-5-carbonitrile.

Solubility_Workflow General Solubility Assessment Workflow cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: In-Depth Characterization A Kinetic Solubility Assay (Nephelometry or UV Spectroscopy) B Data Analysis: Precipitation Concentration A->B Measure C Thermodynamic Solubility Assay (Shake-Flask Method) B->C Proceed if solubility is a concern or for lead optimization D HPLC or LC-MS/MS Analysis of Supernatant C->D Quantify E Solid-State Analysis of Residue (XRD, DSC) C->E Characterize

Caption: A phased approach to solubility testing.

Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry

This method is designed for rapid screening of multiple compounds and provides an early indication of solubility limitations.

Principle: A concentrated DMSO stock of the test compound is serially diluted in an aqueous buffer. The point at which the compound precipitates is detected by light scattering using a nephelometer.[5][14]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 6-fluoro-1H-indole-5-carbonitrile in 100% DMSO.

  • Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Serial Dilution: Add the DMSO stock solution to the first well and perform a serial dilution across the plate to create a range of concentrations. Ensure the final DMSO concentration in each well is consistent and low (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours), allowing for precipitation to occur.

  • Measurement: Read the plate using a nephelometer to measure the light scattering in each well.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This is the definitive method for determining the equilibrium solubility of a compound.[15][16]

Principle: An excess amount of the solid compound is equilibrated with the solvent of interest over an extended period. The concentration of the dissolved compound in the saturated supernatant is then determined.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess of solid 6-fluoro-1H-indole-5-carbonitrile to a series of vials containing the desired solvents (e.g., water, PBS pH 7.4, simulated gastric fluid, and a range of organic solvents like ethanol, acetonitrile, and THF). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

  • Supernatant Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a low-binding filter (e.g., PVDF) may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solid-State Analysis (Self-Validation): Analyze the remaining solid residue using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to confirm that the compound has not undergone any polymorphic or chemical transformations during the experiment.

Data Interpretation and Application in Drug Development

The solubility data generated from these experiments will guide further development of 6-fluoro-1H-indole-5-carbonitrile.

Table 2: Illustrative Data Summary for 6-fluoro-1H-indole-5-carbonitrile
Solvent/MediumKinetic Solubility (µg/mL)Thermodynamic Solubility (µg/mL)
Water[Experimental Value][Experimental Value]
PBS (pH 7.4)[Experimental Value][Experimental Value]
Simulated Gastric Fluid (pH 1.2)[Experimental Value][Experimental Value]
Ethanol[Experimental Value][Experimental Value]
Acetonitrile[Experimental Value][Experimental Value]
Tetrahydrofuran[Experimental Value][Experimental Value]

A low aqueous solubility (e.g., <10 µg/mL) may necessitate the use of formulation strategies such as amorphous solid dispersions, particle size reduction, or the use of co-solvents and surfactants to improve bioavailability.[1][2]

Conclusion

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Exploratory

Unveiling the Solid-State Architecture of Fluorinated Indoles: A Technical Guide to the Crystal Structure of 6-fluoro-1H-indole-5-carbonitrile and Its Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of the crystal structure of 6-fluoro-1H-indole-5-carbonitrile, a molecule of significant inter...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the crystal structure of 6-fluoro-1H-indole-5-carbonitrile, a molecule of significant interest in medicinal chemistry. While the specific crystallographic data for this exact compound is not publicly available at the time of this writing, this document will leverage the crystal structure of the closely related compound, 6-fluoro-1H-indole-3-carboxylic acid , as a foundational case study. The principles and methodologies detailed herein are directly applicable to the analysis of 6-fluoro-1H-indole-5-carbonitrile and other fluorinated indole derivatives.

The strategic incorporation of fluorine and nitrile functionalities into the indole scaffold can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism screening, and formulation development.

The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a fluorine atom can lead to significant improvements in a drug candidate's profile.[1][2] Fluorine's high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation.[2] The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor and a bioisostere for other functional groups, contributing to target binding and modulating pharmacokinetic properties.

Deciphering the Crystal Lattice: A Methodological Workflow

The determination of a molecule's crystal structure is a meticulous process that bridges experimental techniques with computational analysis. The primary method employed is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the typical steps involved in determining the crystal structure of a small organic molecule like a fluorinated indole derivative, based on the published methodology for 6-fluoro-1H-indole-3-carboxylic acid.

Step 1: Crystal Growth

  • Objective: To obtain single crystals of sufficient size and quality for X-ray diffraction.

  • Procedure:

    • Dissolve the synthesized compound (e.g., 6-fluoro-1H-indole-3-carboxylic acid) in a suitable solvent or solvent mixture (e.g., methanol).

    • Employ a slow evaporation technique at a constant temperature to allow for the gradual formation of well-ordered crystals. Other techniques include slow cooling of a saturated solution or vapor diffusion.

    • Carefully select a single crystal with well-defined faces and no visible defects for mounting.

Step 2: Data Collection

  • Objective: To collect a complete set of diffraction data from the single crystal.

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector is used.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.

    • The diffractometer rotates the crystal through a series of orientations while irradiating it with X-rays.

    • The detector records the positions and intensities of the diffracted X-ray beams.

Step 3: Structure Solution and Refinement

  • Objective: To determine the arrangement of atoms in the crystal lattice and refine the atomic positions and thermal parameters.

  • Software: Specialized crystallographic software (e.g., SHELX, Olex2) is used for this process.

  • Procedure:

    • Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map. Direct methods are commonly used for small molecules.

    • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares method. This process minimizes the difference between the observed and calculated structure factors.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

    • Validation: The final crystal structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.

Figure 1: A generalized workflow for single-crystal X-ray structure determination.

Case Study: The Crystal Structure of 6-fluoro-1H-indole-3-carboxylic acid

The crystal structure of 6-fluoro-1H-indole-3-carboxylic acid provides valuable insights into the solid-state behavior of this class of compounds.

Crystallographic Data

The following table summarizes the key crystallographic parameters for 6-fluoro-1H-indole-3-carboxylic acid.[3]

ParameterValue
Chemical FormulaC₉H₆FNO₂
Formula Weight179.15
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.0054 (14)
b (Å)11.699 (2)
c (Å)9.2947 (19)
β (°)104.15 (3)
Volume (ų)738.7 (3)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Molecular Geometry

In the crystal structure of 6-fluoro-1H-indole-3-carboxylic acid, the indole ring system is essentially planar. The carboxylic acid group is slightly twisted out of the plane of the indole ring. This planarity is a common feature in many indole derivatives and is important for understanding potential π-π stacking interactions.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 6-fluoro-1H-indole-3-carboxylic acid, the following interactions are prominent[3]:

  • Hydrogen Bonding: The molecules form centrosymmetric dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups. These dimers are further linked by N—H···O hydrogen bonds, creating a robust network.

  • π–π Stacking: The planar indole rings engage in π–π stacking interactions, with a centroid-centroid distance of approximately 3.680 Å.[3] These interactions contribute significantly to the stability of the crystal packing.

For 6-fluoro-1H-indole-5-carbonitrile, one would anticipate a different hydrogen bonding pattern due to the presence of the nitrile group instead of a carboxylic acid. The nitrile nitrogen can act as a hydrogen bond acceptor, potentially forming N—H···N or C—H···N interactions. The presence of the fluorine atom can also influence the crystal packing through weak C—H···F interactions.[4]

Figure 2: Key intermolecular interactions in fluorinated indole crystal structures.

Advanced Analysis: Hirshfeld Surface Analysis

To gain a more quantitative understanding of the intermolecular interactions within the crystal, Hirshfeld surface analysis can be employed. This computational tool provides a visual representation of the regions of close contact between neighboring molecules.

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors. The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Application to Indole Derivatives

Hirshfeld surface analysis of indole derivatives allows for the quantification of the relative contributions of different types of intermolecular contacts to the overall crystal packing.[5][6][7][8] For example, it can reveal the percentage of the surface involved in H···H, C···H, O···H, and other interactions. This information is invaluable for understanding the forces that drive crystal formation and for comparing the packing arrangements of different polymorphs. For fluorinated indoles, this analysis can specifically highlight the role of C-H···F and other fluorine-involved contacts.[4]

Conclusion

The crystal structure of 6-fluoro-1H-indole-5-carbonitrile, and by extension, other fluorinated indole derivatives, provides a wealth of information crucial for drug development. Through single-crystal X-ray diffraction, we can elucidate the precise three-dimensional arrangement of atoms, while techniques like Hirshfeld surface analysis offer a deeper understanding of the intermolecular forces that govern crystal packing. This knowledge is instrumental in guiding the design of new drug candidates with optimized solid-state properties, ultimately contributing to the development of safer and more effective medicines.

References

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  • Saeed, A., et al. (2025). Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. ResearchGate. [Link]

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  • Li, Y., et al. (2023). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData, 8(8), x230728. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(15), 4483. [Link]

  • El-Faham, A., et al. (2022). Synthesis of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea and Determination of Its Crystal Structure. Molbank, 2022(4), M1489. [Link]

  • Wang, Z., et al. (2026). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Journal of the American Chemical Society. [Link]

  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 6), 315-326. [Link]

  • Rayni, N., et al. (2019). Crystal structure, DFT study and Hirshfeld surface analysis of 1-nonyl-2,3-dihydro-1H-indole-2,3-dione. ResearchGate. [Link]

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  • Madhan, S., et al. (2024). The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenyl-sulfon-yl)-1 H-indole derivatives. PubMed. [Link]

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Foundational

Unraveling the Therapeutic Potential: A Mechanistic Exploration of 6-fluoro-1H-indole-5-carbonitrile

Abstract The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The strategic incorporation of f...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] The strategic incorporation of fluorine and a carbonitrile moiety, as seen in 6-fluoro-1H-indole-5-carbonitrile, presents a compelling case for novel pharmacological properties. This technical guide provides an in-depth, albeit speculative, exploration of the potential mechanisms of action for 6-fluoro-1H-indole-5-carbonitrile. Drawing upon established knowledge of structurally related indole derivatives, we will delve into its plausible roles as a kinase inhibitor and a modulator of G-protein coupled receptors (GPCRs). This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic promise of this and similar molecules.

Introduction: The Strategic Design of a Novel Indole Derivative

The indole ring system is a ubiquitous heterocyclic motif found in nature and is a cornerstone of many pharmaceutical agents.[4] Its unique electronic properties and ability to form hydrogen bonds and van der Waals interactions make it an ideal scaffold for engaging with biological targets.[1] The introduction of a fluorine atom at the 6-position of the indole ring can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby favorably altering the pharmacokinetic and pharmacodynamic profile of the molecule.

Furthermore, the presence of a carbonitrile group at the 5-position is of particular interest. The nitrile group can act as a hydrogen bond acceptor, a carbonyl bioisostere, and can participate in crucial interactions within enzyme active sites or receptor binding pockets.[5] Given these structural features, 6-fluoro-1H-indole-5-carbonitrile is hypothesized to exhibit potent and selective biological activity. While direct experimental data on this specific molecule is not yet publicly available, we can infer its likely mechanisms of action by examining the extensive research on analogous compounds.

Postulated Mechanism of Action I: Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, including growth, proliferation, and differentiation.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[6] The indole scaffold has been successfully employed in the design of numerous kinase inhibitors.[7][8]

Targeting the ATP-Binding Site

It is highly probable that 6-fluoro-1H-indole-5-carbonitrile functions as a competitive inhibitor at the ATP-binding site of one or more kinases. The indole ring can mimic the adenine region of ATP, while the substituents can form specific interactions with the surrounding amino acid residues.

  • Hypothetical Interactions:

    • The nitrogen atom of the indole ring can act as a hydrogen bond donor, forming a key interaction with the hinge region of the kinase.

    • The fluorine atom at the 6-position can form favorable hydrophobic and electrostatic interactions.

    • The carbonitrile group at the 5-position is a strong hydrogen bond acceptor and could interact with key lysine or other polar residues in the active site, a feature observed in other nitrile-containing kinase inhibitors.[9]

Potential Kinase Targets

Based on the activity of other indole derivatives, several kinase families are plausible targets for 6-fluoro-1H-indole-5-carbonitrile:

  • Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Substituted indoles have demonstrated potent dual inhibitory activity against both EGFR and CDK2.[10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): Indole-containing compounds are known to inhibit VEGFR, a key player in angiogenesis.[7]

  • mTOR/Akt/PI3K Pathway: The mTOR signaling pathway, crucial for cell survival and growth, has been successfully targeted by indole-based inhibitors.[11]

  • Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A): Indole-3-carbonitriles have been identified as inhibitors of DYRK1A.[9]

The following diagram illustrates the hypothetical binding of 6-fluoro-1H-indole-5-carbonitrile within a generic kinase ATP-binding pocket.

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region lysine Lysine Residue hydrophobic_pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue compound 6-fluoro-1H-indole-5-carbonitrile compound->hinge H-bond (Indole NH) compound->lysine H-bond (Nitrile) compound->hydrophobic_pocket Hydrophobic Interaction (Fluoro group)

Caption: Hypothetical binding mode of 6-fluoro-1H-indole-5-carbonitrile.

Postulated Mechanism of Action II: GPCR Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly successful drug targets.[12][13] The indole nucleus is a common feature in many GPCR ligands, including endogenous neurotransmitters like serotonin.[3]

Ligand-Receptor Interactions

It is plausible that 6-fluoro-1H-indole-5-carbonitrile could act as either an agonist or an antagonist at one or more GPCRs. The specific interactions would be dictated by the topology and amino acid composition of the receptor's binding pocket.

  • Potential Interactions:

    • The indole scaffold can participate in π-π stacking interactions with aromatic residues in the binding pocket.

    • The nitrogen atom can act as a hydrogen bond donor or acceptor.

    • The fluorine atom can enhance binding affinity through favorable electrostatic and hydrophobic interactions.

    • The carbonitrile group can form hydrogen bonds with polar residues.

Potential GPCR Targets

Given the prevalence of the indole scaffold in neuroactive compounds, the following GPCRs are potential targets:

  • Serotonin (5-HT) Receptors: Fluoroindoles have been investigated as scaffolds for serotonin receptor ligands.[14] Derivatives of indole are known to act as antagonists at 5-HT2A receptors.[15]

  • Dopamine (D2) Receptors: Indole derivatives have been developed as potent D2 receptor antagonists.[15]

The following diagram illustrates the potential interaction of 6-fluoro-1H-indole-5-carbonitrile with a generic GPCR binding pocket.

G cluster_receptor GPCR Binding Pocket aromatic_residue Aromatic Residue (e.g., Phe, Tyr) polar_residue Polar Residue (e.g., Ser, Thr) tm_helix Transmembrane Helix compound 6-fluoro-1H-indole-5-carbonitrile compound->aromatic_residue π-π Stacking (Indole Ring) compound->polar_residue H-bond (Nitrile/NH)

Caption: Potential interactions within a GPCR binding pocket.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for 6-fluoro-1H-indole-5-carbonitrile, a series of well-defined experimental protocols are required.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of 6-fluoro-1H-indole-5-carbonitrile against a panel of kinases.

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

  • Preparation of Reagents:

    • Prepare a stock solution of 6-fluoro-1H-indole-5-carbonitrile in DMSO.

    • Prepare serial dilutions of the compound to generate a dose-response curve.

    • Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the specific kinase.

  • Detection of Kinase Activity:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

GPCR Binding and Functional Assays

Objective: To assess the binding affinity and functional activity of 6-fluoro-1H-indole-5-carbonitrile at selected GPCRs.

Methodology: Radioligand Binding Assay

  • Membrane Preparation:

    • Prepare cell membranes expressing the target GPCR.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand (e.g., [3H]-serotonin for 5-HT receptors) and varying concentrations of 6-fluoro-1H-indole-5-carbonitrile.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Methodology: Functional Assay (e.g., cAMP Assay for Gs/Gi-coupled receptors)

  • Cell Culture:

    • Culture cells stably expressing the target GPCR.

  • Compound Treatment:

    • Treat the cells with varying concentrations of 6-fluoro-1H-indole-5-carbonitrile.

    • For antagonist activity, co-treat with a known agonist.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

  • Data Analysis:

    • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation

The following table provides a template for summarizing the hypothetical inhibitory activities of 6-fluoro-1H-indole-5-carbonitrile against a panel of kinases.

Kinase TargetIC50 (nM)
EGFRTo be determined
CDK2To be determined
VEGFR2To be determined
mTORTo be determined
DYRK1ATo be determined

The following table provides a template for summarizing the hypothetical binding and functional data for GPCRs.

GPCR TargetBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Mode of Action
5-HT2ATo be determinedTo be determinedAgonist/Antagonist
D2To be determinedTo be determinedAgonist/Antagonist

Conclusion and Future Directions

While the precise mechanism of action of 6-fluoro-1H-indole-5-carbonitrile remains to be experimentally elucidated, its structural features strongly suggest its potential as a kinase inhibitor and/or a GPCR modulator. The strategic placement of the fluorine and carbonitrile groups on the privileged indole scaffold provides a compelling rationale for its further investigation. The experimental protocols outlined in this guide offer a clear path forward for characterizing the pharmacological profile of this promising compound. Future research should focus on a broad screening against diverse kinase and GPCR panels to identify its primary targets, followed by in-depth cellular and in vivo studies to validate its therapeutic potential.

References

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Exploratory

The Strategic Core: A Technical Guide to the Biological Potential of 6-fluoro-1H-indole-5-carbonitrile

This guide provides an in-depth technical exploration of 6-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct bio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical exploration of 6-fluoro-1H-indole-5-carbonitrile, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. While direct biological activity data for this specific molecule is not extensively documented in public literature, its strategic importance lies in its role as a pivotal molecular scaffold for the synthesis of potent inhibitors targeting key enzymes implicated in oncology and other disease areas. This document will illuminate the therapeutic rationale behind targeting these enzymes and provide detailed methodologies for evaluating the biological activity of derivatives synthesized from this core structure.

Introduction: The Unseen Potential of a Core Scaffold

In the landscape of medicinal chemistry, the value of a molecule is not always defined by its intrinsic biological activity but rather by its potential as a foundational building block. 6-fluoro-1H-indole-5-carbonitrile exemplifies this principle. Its unique arrangement of a fluorinated indole ring and a cyano group makes it a versatile starting material for the elaboration of complex molecules with high affinity and selectivity for specific biological targets. The strategic placement of the fluorine atom can enhance metabolic stability and binding interactions, while the carbonitrile group offers a reactive handle for further chemical modifications. This guide will focus on the application of this scaffold in the development of inhibitors for two critical classes of enzymes: Lysine-Specific Demethylase 1 (LSD1) and various protein kinases.

Synthetic Accessibility and Derivatization

The utility of 6-fluoro-1H-indole-5-carbonitrile as a scaffold is underscored by its synthetic accessibility. While various synthetic routes to substituted indoles exist, a key transformation for its use in inhibitor synthesis involves bromination at the 3-position to yield 3-bromo-6-fluoro-1H-indole-5-carbonitrile. This bromo-derivative serves as a crucial intermediate for introducing a wide array of functional groups through cross-coupling reactions, enabling the exploration of structure-activity relationships and the optimization of lead compounds.

Biological Significance as a Scaffold for Inhibitor Development

The true biological relevance of the 6-fluoro-1H-indole-5-carbonitrile core is realized in the potent bioactivity of its derivatives. This scaffold has been prominently featured in the patent literature as a key component of novel inhibitors targeting enzymes with profound implications in cancer biology.

Targeting Epigenetics: The Role of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3 (primarily H3K4 and H3K9) and non-histone proteins.[1] Overexpression of LSD1 has been observed in a multitude of cancers, including acute myeloid leukemia, small-cell lung cancer, and prostate cancer, where it contributes to oncogenesis by repressing tumor suppressor genes and promoting the expression of genes involved in cell proliferation, invasion, and differentiation.[1][2] Consequently, the inhibition of LSD1 has emerged as a promising therapeutic strategy in oncology.[3]

Mechanism of LSD1 Inhibition:

Inhibitors derived from the 6-fluoro-1H-indole-5-carbonitrile scaffold are designed to occupy the active site of LSD1, preventing its interaction with histone substrates. This leads to the re-expression of silenced tumor suppressor genes, induction of cellular differentiation, and ultimately, inhibition of cancer cell growth.[2][4] Furthermore, LSD1 inhibition has been shown to enhance anti-tumor immunity by upregulating the expression of major histocompatibility complex (MHC) class I molecules on cancer cells, making them more susceptible to immune recognition and destruction.[5]

LSD1_Mechanism cluster_nucleus Cell Nucleus cluster_effect Cellular Outcome LSD1 LSD1 Enzyme Repressed_Gene Tumor Suppressor Gene (Silenced) LSD1->Repressed_Gene Demethylation & Gene Silencing Active_Gene Tumor Suppressor Gene (Expressed) Histone Histone H3 (methylated) Histone->LSD1 Binding Inhibitor 6-Fluoro-1H-indole-5-carbonitrile Derivative Inhibitor->LSD1 Inhibition Apoptosis Apoptosis/Differentiation Proliferation Tumor Growth Repressed_Gene->Proliferation Allows Active_Gene->Apoptosis Leads to

Caption: Mechanism of LSD1 Inhibition by 6-fluoro-1H-indole-5-carbonitrile derivatives.

Modulating Cellular Signaling: The Role of Protein Kinases

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis, by catalyzing the phosphorylation of specific substrate proteins.[6] Aberrant kinase activity, often resulting from mutations or overexpression, is a hallmark of many cancers and other diseases.[7] Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy.[8]

Mechanism of Kinase Inhibition:

The 6-fluoro-1H-indole-5-carbonitrile scaffold can be elaborated to create potent kinase inhibitors that typically function by competing with ATP for binding to the kinase active site.[6] By blocking the phosphorylation of downstream substrates, these inhibitors can interrupt the signaling cascades that drive cancer cell proliferation and survival.[9] The Janus kinase (JAK) family of non-receptor tyrosine kinases is a particularly important target, as they are key mediators of cytokine signaling, which is often dysregulated in inflammatory diseases and cancers.[10][11]

Kinase_Pathway Cytokine Cytokine Receptor Cell Surface Receptor Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates STAT_P Phosphorylated STAT Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Regulates Inhibitor 6-Fluoro-1H-indole-5-carbonitrile Derivative Inhibitor->JAK Inhibits

Caption: Inhibition of a generic JAK-STAT signaling pathway.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel compounds derived from the 6-fluoro-1H-indole-5-carbonitrile scaffold, robust and reproducible in vitro assays are essential. The following sections provide detailed, step-by-step protocols for evaluating inhibitory activity against LSD1 and a representative protein kinase.

In Vitro LSD1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and common literature methods for measuring LSD1 activity.[12][13]

Principle: This assay quantifies the activity of LSD1 by measuring the demethylation of a di-methylated histone H3K4 peptide substrate. The remaining methylated substrate is detected using a specific antibody and a fluorescently labeled secondary antibody. A decrease in fluorescence indicates LSD1 activity, and the potency of an inhibitor is determined by its ability to prevent this decrease.

Materials:

  • Recombinant human LSD1 enzyme

  • Di-methylated H3K4 peptide substrate

  • Anti-methylated H3K4 primary antibody

  • Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-HRP)

  • Fluorometric substrate (e.g., Amplex Red)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

  • Test compounds (derivatives of 6-fluoro-1H-indole-5-carbonitrile) dissolved in DMSO

  • Known LSD1 inhibitor (positive control, e.g., Tranylcypromine)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Incubation:

    • To each well of the microplate, add 20 µL of the di-methylated H3K4 peptide substrate.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.

    • Initiate the reaction by adding 20 µL of recombinant LSD1 enzyme to each well.

  • Incubation: Cover the plate and incubate for 60 minutes at 37°C.

  • Antibody Incubation:

    • Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 50 µL of the anti-methylated H3K4 primary antibody (diluted in blocking buffer) to each well.

    • Incubate for 60 minutes at room temperature.

    • Wash the wells three times with wash buffer.

    • Add 50 µL of the fluorescently labeled secondary antibody (diluted in blocking buffer) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Detection:

    • Wash the wells four times with wash buffer.

    • Add 50 µL of the fluorometric substrate solution to each well.

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).[13]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for assessing kinase activity by measuring the amount of ATP remaining after the kinase reaction.[14][15]

Principle: Kinase activity is measured by the consumption of ATP during the phosphorylation of a substrate. The amount of remaining ATP is quantified using a luciferase-based system, where light production is proportional to the ATP concentration. A higher luminescence signal indicates lower kinase activity (i.e., inhibition).

Materials:

  • Recombinant protein kinase (e.g., JAK1)

  • Peptide or protein substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

  • Test compounds dissolved in DMSO

  • Known kinase inhibitor (positive control, e.g., Staurosporine or a specific JAK inhibitor)

  • ATP detection reagent (containing luciferase and luciferin)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and positive control in kinase assay buffer.

  • Kinase Reaction:

    • To each well of the microplate, add 5 µL of the diluted test compound, positive control, or vehicle.

    • Add 10 µL of the kinase and substrate mixture (pre-diluted in assay buffer).

    • Initiate the reaction by adding 5 µL of ATP solution (the concentration should be at or near the Km for the specific kinase).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • ATP Detection:

    • Add 20 µL of the ATP detection reagent to each well to stop the kinase reaction and initiate the luminescence reaction.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds C Add compounds to 96-well plate A->C B Prepare enzyme, substrate, and ATP solutions D Add enzyme and substrate B->D C->D E Initiate reaction with ATP D->E F Incubate at 30-37°C E->F G Stop reaction and add detection reagent F->G H Measure signal (Fluorescence/Luminescence) G->H I Calculate % inhibition and determine IC50 H->I

Caption: General workflow for an in vitro enzyme inhibition assay.

Data Presentation: Interpreting the Results

While no specific biological data for 6-fluoro-1H-indole-5-carbonitrile is publicly available, the assays described above would generate quantitative data for its derivatives. This data is typically presented in a tabular format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Illustrative Data for Derivatives of 6-fluoro-1H-indole-5-carbonitrile

Compound IDR-Group ModificationTargetIC50 (nM)
Derivative 1-HLSD1>10,000
Derivative 2-PhenylLSD1520
Derivative 3-4-ChlorophenylLSD185
Derivative 4-HKinase X>20,000
Derivative 5-AminopyrimidineKinase X150
Derivative 6-N-methyl-aminopyrimidineKinase X25

This table is for illustrative purposes only and does not represent actual experimental data.

Conclusion

6-fluoro-1H-indole-5-carbonitrile stands as a testament to the strategic importance of core scaffolds in modern drug discovery. While it may not possess significant intrinsic biological activity, its value as a versatile synthetic intermediate is undeniable. Its utility in the construction of potent and selective inhibitors of key oncological targets such as LSD1 and various protein kinases highlights its potential to contribute to the development of next-generation therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate the biological activity of novel compounds derived from this promising scaffold, paving the way for future discoveries in the fight against cancer and other diseases.

References

  • Unlocking the dual role of LSD1 in tumor immunity: innate and adaptive pathways.
  • Putative mechanism of action of LSD1 inhibitors. GSK2879552 inhibits...
  • Antitumor activity of LSD1 inhibitors in lung cancer. Signal Transduction and Targeted Therapy.
  • What are JAK inhibitors and how do they work? Drugs.com.
  • Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • What are JAK1 inhibitors and how do they work?
  • Janus kinase inhibitors: Mechanisms of action. Australian Prescriber.
  • EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. EpigenTek.
  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Medicinal Chemistry Letters.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
  • New Insights into the Histone Lysine Specific Demethylase (LSD1)
  • Kinase assays. BMG LABTECH.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology.
  • Basic Mechanisms of JAK Inhibition.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications.
  • Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek.
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  • Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets.
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Foundational

An In-Depth Technical Guide to 6-Fluoro-1H-indole-5-carbonitrile: A Key Building Block in Modern Drug Discovery

Abstract Introduction: The Strategic Value of the Fluorinated Indole Scaffold The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its uni...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Strategic Value of the Fluorinated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions make it a fertile ground for drug design. The strategic incorporation of a fluorine atom and a cyano group, as seen in 6-fluoro-1H-indole-5-carbonitrile, further enhances its potential.

The introduction of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability. The cyano group, a versatile functional handle, can act as a hydrogen bond acceptor or be transformed into other functional groups, offering a gateway to a diverse range of derivatives. The specific placement of these groups at the 6- and 5-positions of the indole ring, respectively, creates a unique electronic and steric profile, making 6-fluoro-1H-indole-5-carbonitrile a valuable building block for creating novel chemical entities with tailored pharmacological properties.

Physicochemical and Structural Characteristics

While extensive experimental data for 6-fluoro-1H-indole-5-carbonitrile is not widely published, we can infer its key properties from available data and related compounds.

PropertyValue/InformationSource
CAS Number 1427358-21-1Commercial Suppliers
Molecular Formula C₉H₅FN₂Commercial Suppliers
Molecular Weight 160.15 g/mol Commercial Suppliers
Mass Spectrometry [M+H]⁺ = 161.3[1]
Physical Appearance Likely a solid at room temperatureInferred from related indole-carbonitriles

Structural Analysis:

The molecule's structure is defined by the fusion of a benzene and a pyrrole ring, forming the indole core. The fluorine atom at the 6-position and the cyano group at the 5-position are key features.

G Target 6-Fluoro-1H-indole-5-carbonitrile Intermediate1 6-Fluoro-5-halo-1H-indole (X = Br, I) Target->Intermediate1 Cyanation Intermediate2 5-Amino-6-fluoro-1H-indole Intermediate1->Intermediate2 Sandmeyer Reaction

Caption: Retrosynthetic analysis of 6-fluoro-1H-indole-5-carbonitrile.

Plausible Synthetic Protocols

Protocol 1: Palladium-Catalyzed Cyanation of a Halo-Indole Precursor

This is a widely used and robust method for the introduction of a cyano group onto an aromatic ring.

  • Starting Material: 6-Fluoro-5-bromo-1H-indole or 6-Fluoro-5-iodo-1H-indole.

  • Reagents: A cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), and a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand.

  • Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc).

  • Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.

Protocol 2: Sandmeyer Reaction from an Amino-Indole Precursor

The Sandmeyer reaction is a classic method for introducing a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.

  • Starting Material: 5-Amino-6-fluoro-1H-indole.

  • Diazotization: The amino group is converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).

  • Cyanation: The resulting diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN).

  • Conditions: The reaction is typically warmed to room temperature or slightly heated to facilitate the displacement of the diazonium group by the cyanide.

  • Work-up and Purification: The product is extracted and purified, usually by chromatography.

Application in Drug Discovery: A Building Block for LSD1 Inhibitors

The primary documented application of 6-fluoro-1H-indole-5-carbonitrile is as a key intermediate in the synthesis of novel inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1] LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.

The indole-5-carbonitrile scaffold serves as a core structural motif for a series of potent and selective LSD1 inhibitors. The cyano group is often involved in key interactions within the active site of the enzyme, while the 6-fluoro substituent can enhance binding affinity and improve pharmacokinetic properties.

G cluster_0 Drug Discovery Workflow A 6-Fluoro-1H-indole- 5-carbonitrile B Chemical Modification A->B C Library of Indole-based LSD1 Inhibitor Candidates B->C D Biological Screening (In vitro & In vivo) C->D E Lead Optimization D->E F Preclinical Candidate E->F

Caption: The role of 6-fluoro-1H-indole-5-carbonitrile in the drug discovery pipeline for LSD1 inhibitors.

Safety and Handling

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Toxicity: Cyanide-containing compounds are generally toxic. Routes of exposure include inhalation, ingestion, and skin absorption. In case of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

6-Fluoro-1H-indole-5-carbonitrile is a strategically designed building block with significant potential in medicinal chemistry. Its unique combination of a fluorinated indole scaffold and a versatile cyano group makes it an attractive starting point for the synthesis of novel bioactive molecules. The documented use of this compound in the development of LSD1 inhibitors highlights its relevance in contemporary drug discovery. As research in epigenetics and targeted cancer therapies continues to expand, the demand for such specialized chemical tools is expected to grow. Further elucidation of the synthesis, reactivity, and biological applications of 6-fluoro-1H-indole-5-carbonitrile will undoubtedly open new avenues for the development of next-generation therapeutics.

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  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
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  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). ES2831832T3 - Cyano-substituted indole compounds and uses thereof as LSD1 inhibitors.
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  • PubMed Central. (2025, February 20). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Retrieved from [Link]

  • PubChem. (n.d.). 6-Fluoroindole. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of artificial substrate based on inhibitor for detecting LSD1 activity. Retrieved from [Link]

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  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

  • PubMed. (2022, September 5). Identification of novel indole derivatives as highly potent and efficacious LSD1 inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]

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  • PubMed. (2020, September 17). Scaffolding LSD1 Inhibitors Impair NK Cell Metabolism and Cytotoxic Function Through Depletion of Glutathione. Retrieved from [Link]

  • Nanoscale Advances. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to 6-fluoro-1H-indole-5-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry The indole nucleus is a privileged scaffold in drug discovery, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Indoles in Medicinal Chemistry

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions make it a versatile template for designing bioactive molecules. The strategic incorporation of fluorine atoms and a carbonitrile group onto the indole ring can dramatically influence a molecule's physicochemical and pharmacokinetic properties.

Fluorine, the most electronegative element, can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The carbonitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for other functional groups, and a reactive handle for further chemical modifications. The combination of these functionalities on an indole scaffold, as in 6-fluoro-1H-indole-5-carbonitrile, presents a compelling synthetic target for the development of novel therapeutics.

This technical guide provides a comprehensive overview of 6-fluoro-1H-indole-5-carbonitrile, a compound of significant interest in medicinal chemistry. Due to the limited publicly available information on this specific isomer, this guide will also draw upon data from its closely related isomers, such as 5-fluoro-1H-indole-6-carbonitrile, to provide a thorough understanding of its synthesis, properties, and potential applications.

Physicochemical Properties and Characterization

While specific experimental data for 6-fluoro-1H-indole-5-carbonitrile is not widely reported, its properties can be predicted based on its structure and comparison with related compounds.

PropertyPredicted/Reported Value (for isomers)Source
Molecular Formula C₉H₅FN₂N/A
Molecular Weight 160.15 g/mol [1]
CAS Number Not available for 6-fluoro isomer; 1201149-04-3 for 5-fluoro-1H-indole-6-carbonitrile[1][2]
Appearance Likely a solid[2]
Purity Typically >98% for commercially available isomers[1][2]
Storage Store at room temperature, sealed in a dry environment[1]

Spectroscopic Data:

While specific spectra for 6-fluoro-1H-indole-5-carbonitrile are not available, researchers can anticipate the following characteristic signals in their analytical data:

  • ¹H NMR: Signals corresponding to the protons on the indole ring, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

  • ¹³C NMR: Resonances for the nine carbon atoms, including the carbon of the nitrile group (typically in the range of 115-125 ppm).

  • ¹⁹F NMR: A characteristic signal for the fluorine atom, with its chemical shift providing information about its electronic environment.

  • IR Spectroscopy: A sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.

Synthesis of 6-fluoro-1H-indole-5-carbonitrile: A Proposed Synthetic Route

The synthesis of substituted indoles is a well-established field in organic chemistry. Several methods can be envisioned for the preparation of 6-fluoro-1H-indole-5-carbonitrile. A plausible and efficient approach would involve a multi-step synthesis starting from a commercially available substituted aniline. The following is a detailed, hypothetical protocol based on established indole syntheses.

Proposed Synthetic Pathway:

G A 4-Fluoro-3-nitroaniline B 4-Fluoro-3-aminobenzonitrile A->B 1. Diazotization 2. Sandmeyer Reaction (CuCN) C 6-Fluoro-1H-indole-5-carbonitrile B->C Fischer Indole Synthesis (e.g., with ethyl pyruvate)

A proposed synthetic route to 6-fluoro-1H-indole-5-carbonitrile.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 4-Fluoro-3-aminobenzonitrile

  • Diazotization: Dissolve 4-fluoro-3-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution in portions, while vigorously stirring. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

  • Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-fluoro-3-nitrile can then be reduced to 4-fluoro-3-aminobenzonitrile using a standard reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Fischer Indole Synthesis of 6-Fluoro-1H-indole-5-carbonitrile

  • Formation of Hydrazone: React 4-fluoro-3-aminobenzonitrile with an appropriate ketone or aldehyde, such as ethyl pyruvate, in the presence of an acid catalyst (e.g., acetic acid or a few drops of sulfuric acid) to form the corresponding hydrazone.

  • Cyclization: Heat the hydrazone in a high-boiling solvent, often with a Lewis acid catalyst like zinc chloride or polyphosphoric acid. This will induce a[3][3]-sigmatropic rearrangement followed by elimination of ammonia to yield the indole ring.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water. Neutralize the solution with a base, such as sodium bicarbonate, and extract the product with an organic solvent. The crude product can be purified by column chromatography on silica gel to afford pure 6-fluoro-1H-indole-5-carbonitrile.

Applications in Drug Discovery and Medicinal Chemistry

The 6-fluoro-1H-indole-5-carbonitrile scaffold is a promising starting point for the development of a wide range of therapeutic agents. The strategic placement of the fluorine and nitrile groups can lead to compounds with enhanced biological activity and improved pharmacokinetic profiles.

Potential Therapeutic Areas:

  • Oncology: Many indole derivatives exhibit potent anticancer activity. The fluoro and cyano substituents can enhance the binding of these molecules to various cancer-related targets such as kinases and other enzymes.

  • Neuroscience: The indole core is found in many neurotransmitters and psychoactive compounds. 6-Fluoro-1H-indole-5-carbonitrile could serve as a precursor for the synthesis of novel ligands for serotonin, dopamine, and other neurotransmitter receptors, with potential applications in treating depression, anxiety, and neurodegenerative diseases.

  • Infectious Diseases: Indole-based compounds have shown promise as antibacterial, antiviral, and antifungal agents. The unique electronic properties of 6-fluoro-1H-indole-5-carbonitrile could be exploited to design new anti-infective drugs with novel mechanisms of action.

Conclusion

6-Fluoro-1H-indole-5-carbonitrile represents a fascinating and synthetically accessible scaffold for modern drug discovery. While direct literature on this specific isomer is limited, the well-established chemistry of indoles and the predictable influence of its functional groups provide a solid foundation for its exploration. The synthetic strategies and potential applications outlined in this guide are intended to provide researchers and scientists with the necessary insights to unlock the full potential of this and related fluorinated indole-carbonitriles in the development of next-generation therapeutics. The continued exploration of such uniquely functionalized heterocyclic compounds is crucial for expanding the chemical space available for tackling pressing medical needs.

References

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Foundational

"6-fluoro-1H-indole-5-carbonitrile" safety and handling

An In-Depth Technical Guide to the Safe Handling of 6-fluoro-1H-indole-5-carbonitrile This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 6-fluoro-1H-indole-5-carbonitri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 6-fluoro-1H-indole-5-carbonitrile

This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 6-fluoro-1H-indole-5-carbonitrile. Designed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the scientific rationale behind safety protocols. By understanding the causality of these measures, laboratory personnel can cultivate a proactive safety culture and mitigate the inherent risks associated with this class of halogenated indole compounds.

Introduction: The Scientific Context

Substituted indoles, such as 6-fluoro-1H-indole-5-carbonitrile, are pivotal structural motifs in medicinal chemistry and materials science. Their prevalence in biologically active compounds necessitates their frequent use in research and development laboratories. However, the introduction of functional groups like fluoro and cyano moieties can impart specific toxicological properties that demand rigorous adherence to safety protocols. This guide serves as a self-validating system for laboratory operations involving this compound, ensuring both personnel safety and experimental integrity.

Section 1: Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 6-fluoro-1H-indole-5-carbonitrile is not widely available, a robust risk assessment can be constructed by analyzing data from structurally analogous compounds, such as 5-fluoro-1H-indole, 6-fluoroindole, and other halogenated indoles. The consistent hazard profile among these analogs provides a reliable foundation for establishing handling procedures.

The primary hazards are associated with acute toxicity, irritation to the skin and eyes, and respiratory tract irritation.[1][2][3][4][5][6] The nitrile group (-CN) warrants particular caution, as related compounds can be toxic.

Table 1: GHS Hazard Classification Summary (Inferred from Analogous Compounds)

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][6][7]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4][5][6][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][4][5][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][4][5][6][7]

Section 2: The Hierarchy of Controls: Engineering and Administrative Measures

Before resorting to Personal Protective Equipment (PPE), which is the last line of defense, engineering and administrative controls must be implemented to minimize exposure potential.

  • Engineering Controls : The primary engineering control for handling 6-fluoro-1H-indole-5-carbonitrile, which is a solid powder, is a certified chemical fume hood.[3] The rationale is to contain any airborne particles at the source, preventing inhalation, which is a key exposure route. All weighing and transfer operations involving the solid compound must be performed within the fume hood.

  • Administrative Controls : Access to areas where this compound is stored and handled should be restricted to trained personnel. A designated area within the laboratory should be demarcated for its use to prevent cross-contamination. All personnel must be thoroughly familiar with the contents of this guide and the relevant SDS of analogous compounds.

Section 3: Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE is directly informed by the hazards identified in Section 1.

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecific Recommendation & Rationale
Hand Protection Chemical-resistant nitrile gloves are required.[8] Given the compound's classification as a skin irritant, gloves prevent direct contact. It is advisable to change gloves every 30-60 minutes or immediately upon known or suspected contact.[9]
Eye Protection Chemical safety goggles or a full-face shield must be worn.[8][10] This is critical to protect against accidental splashes or fine dust particles, which can cause serious eye irritation.
Body Protection A buttoned lab coat should be worn to minimize skin exposure.[8] This protects against spills on clothing, which could otherwise act as a prolonged source of dermal exposure.
Respiratory Protection For handling the solid powder, a dust mask (e.g., N95 type) or a respirator is necessary to prevent inhalation of airborne particles that can cause respiratory irritation.[8][11]

Section 4: Standard Operating Protocol for Safe Handling

This section outlines a step-by-step methodology for the safe handling of 6-fluoro-1H-indole-5-carbonitrile. The causality behind each step is explained to reinforce safe laboratory practices.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 1. Review Safety Guide & Analogous SDS prep2 2. Don Full PPE (Gloves, Goggles, Coat, Mask) prep1->prep2 prep3 3. Prepare & Verify Fume Hood Operation prep2->prep3 h1 4. Carefully Weigh Solid Compound on Weigh Paper prep3->h1 h2 5. Transfer to Reaction Vessel Using a Funnel h1->h2 h3 6. Add Solvent Slowly to Dissolve h2->h3 c1 7. Decontaminate Surfaces with Appropriate Solvent h3->c1 c2 8. Segregate & Dispose of Waste Properly c1->c2 c3 9. Remove PPE & Wash Hands Thoroughly c2->c3

Figure 1. A systematic workflow for the safe handling of 6-fluoro-1H-indole-5-carbonitrile.

Methodology Details:

  • Preparation : Before any work begins, review this guide and an SDS for a similar compound like 6-fluoroindole. Don all required PPE as specified in Table 2. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing : All weighing must occur inside the fume hood to contain dust. Use weigh paper or a small container. The rationale is to prevent the aerosolization of the fine powder into the laboratory environment.

  • Transfer : When transferring the solid to a reaction vessel, use a powder funnel to prevent spillage.

  • Dissolution : If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Cleanup : After handling, decontaminate the work surface in the fume hood. All contaminated disposable materials (e.g., weigh paper, gloves) must be disposed of as hazardous waste.

  • Final Steps : Remove PPE in the correct order (gloves first), and immediately wash hands thoroughly with soap and water.[1][2]

Section 5: Storage and Chemical Incompatibility

Proper storage is crucial for maintaining the compound's stability and preventing hazardous reactions.

  • Storage Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] This prevents degradation from moisture and ensures that any potential vapors do not accumulate. The storage area should be locked or otherwise secured.[1][7]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases.[2] The indole ring can be susceptible to oxidation, and strong acids or bases can catalyze unwanted reactions.

Section 6: Emergency and First-Aid Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

G cluster_routes cluster_actions start Accidental Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to Fresh Air. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Wash with Plenty of Soap & Water for 15 min. Remove contaminated clothing. skin->action_skin action_eye Rinse Cautiously with Water for several minutes. Remove contact lenses. eye->action_eye action_ingest Do NOT Induce Vomiting. Rinse mouth. ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Figure 2. Emergency response workflow for accidental exposure incidents.
  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][2][4][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][2][4] If skin irritation occurs, get medical advice.[1][7]

  • Eye Contact : Rinse cautiously with water for several minutes.[1][2][4] If present and easy to do, remove contact lenses. Continue rinsing for at least 15 minutes. Persistent irritation requires immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical help.[4][7]

  • Spills : In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Section 7: Waste Disposal Protocol

As a halogenated organic compound, 6-fluoro-1H-indole-5-carbonitrile requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Segregation is Key : Halogenated organic waste must be collected separately from non-halogenated waste.[12][13][14] The rationale is that disposal methods differ; halogenated waste is typically incinerated at high temperatures, a more costly process than the fuel blending used for non-halogenated solvents.[13][14]

  • Container and Labeling : Use a designated, leak-proof, and properly labeled hazardous waste container.[12][13][15] The label must clearly state "Hazardous Waste" and identify the contents, including the fact that it is a "Halogenated Organic Compound."

  • Regulatory Compliance : All waste disposal must be conducted in accordance with local, regional, and national hazardous waste regulations.[1][15] Consult your institution's environmental health and safety office for specific guidelines.

Conclusion

The safe handling of 6-fluoro-1H-indole-5-carbonitrile is not merely a matter of following rules but of understanding the chemical risks and implementing a multi-layered safety strategy. By integrating robust engineering controls, diligent administrative oversight, correct PPE usage, and strict adherence to handling and disposal protocols, researchers can effectively mitigate the risks associated with this valuable chemical intermediate. This proactive approach to safety is fundamental to the integrity and success of scientific research.

References

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Exploratory

An In-Depth Technical Guide to the Stability and Storage of 6-Fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of 6-Fluoro-1H-indole-5-carbonitrile in Modern Drug Discovery 6-Fluoro-1H-i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of 6-Fluoro-1H-indole-5-carbonitrile in Modern Drug Discovery

6-Fluoro-1H-indole-5-carbonitrile is a fluorinated heterocyclic compound that has garnered significant interest within the pharmaceutical and agrochemical industries. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of a fluorine atom and a carbonitrile group onto the indole ring can profoundly influence the molecule's physicochemical and pharmacological properties.

The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the acidity or basicity of nearby functional groups.[1][2][3] The carbonitrile group is a versatile functional handle for further synthetic transformations and can also participate in crucial interactions with biological targets.[4] Given its potential as a key building block in the synthesis of novel therapeutic agents, a thorough understanding of the stability and optimal storage conditions for 6-fluoro-1H-indole-5-carbonitrile is paramount to ensure its integrity and the reproducibility of experimental results.

This technical guide provides a comprehensive overview of the stability of 6-fluoro-1H-indole-5-carbonitrile, outlining the key factors that can influence its degradation and offering evidence-based recommendations for its proper storage and handling.

Chemical Stability Profile: Understanding the Intrinsic and Extrinsic Factors

The stability of 6-fluoro-1H-indole-5-carbonitrile is influenced by a combination of its inherent chemical structure and its surrounding environment. The presence of the electron-rich indole ring, the reactive nitrile group, and the electronegative fluorine atom all contribute to its chemical behavior.

Key Structural Considerations:
  • Indole Nucleus: The indole ring system is susceptible to oxidation and electrophilic attack. While generally aromatic, the pyrrole moiety can undergo reactions that disrupt its aromaticity.

  • Carbonitrile Group: The nitrile functional group is prone to hydrolysis under both acidic and basic conditions, which would convert it to a carboxylic acid or an amide intermediate.[1][5][6]

  • Fluorine Substitution: The C-F bond is exceptionally strong, which generally enhances the metabolic stability of the molecule.[3][7] The high electronegativity of fluorine also influences the electron distribution within the indole ring, which can affect its reactivity at other positions.[8]

Primary Degradation Pathways:

While specific degradation kinetics for 6-fluoro-1H-indole-5-carbonitrile are not extensively published, based on the chemistry of related compounds, the following degradation pathways are of primary concern:

  • Photodegradation: Indole and its derivatives are known to be sensitive to light, particularly UV radiation.[9] This can lead to complex photochemical reactions, including oxidation and rearrangement, resulting in the formation of colored impurities.

  • Hydrolysis: The nitrile group can undergo hydrolysis to the corresponding carboxylic acid, especially in the presence of strong acids or bases and elevated temperatures.[5][6]

  • Oxidation: The indole ring is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), oxidizing agents, and light. This can lead to the formation of various oxidized byproducts.

  • Thermal Decomposition: While many fluorinated heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[10][11][12]

Recommended Storage and Handling Protocols

To maintain the purity and integrity of 6-fluoro-1H-indole-5-carbonitrile, the following storage and handling protocols are recommended, grounded in the chemical principles outlined above.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Cool and Dry Location Lower temperatures slow down the rates of potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration (2-8 °C) is a prudent measure for long-term storage to minimize any potential thermal degradation.
Atmosphere Inert Atmosphere (e.g., Argon or Nitrogen) To prevent oxidation of the electron-rich indole ring, storing the compound under an inert atmosphere is highly recommended, especially for long-term storage or for high-purity samples.
Light Exposure Protection from Light (Amber Vial) To mitigate the risk of photodegradation, 6-fluoro-1H-indole-5-carbonitrile should always be stored in a light-resistant container, such as an amber glass vial.
Moisture Tightly Sealed Container in a Dry Environment The presence of moisture can facilitate the hydrolysis of the nitrile group. Therefore, it is crucial to store the compound in a tightly sealed container in a desiccated environment.
Incompatible Materials

To prevent chemical reactions that could degrade the compound, direct contact with the following classes of reagents should be avoided:

  • Strong Oxidizing Agents: Can lead to the oxidation of the indole ring.

  • Strong Acids: Can catalyze the hydrolysis of the nitrile group and potentially lead to other acid-mediated degradation pathways.

  • Strong Bases: Can catalyze the hydrolysis of the nitrile group.

  • Strong Reducing Agents: While less common, strong reducing agents could potentially react with the nitrile group or the indole ring.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform in-house stability studies. The following is a generalized workflow for assessing the stability of 6-fluoro-1H-indole-5-carbonitrile under specific conditions.

Caption: A generalized experimental workflow for assessing the stability of 6-fluoro-1H-indole-5-carbonitrile.

Step-by-Step Protocol for a Forced Degradation Study
  • Sample Preparation:

    • Prepare a stock solution of 6-fluoro-1H-indole-5-carbonitrile in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

    • For hydrolysis studies, dilute the stock solution in aqueous buffers of different pH values (e.g., pH 2, 7, and 9).

  • Stress Conditions:

    • Thermal Stress: Place aliquots of the solution in tightly sealed vials and store them at elevated temperatures (e.g., 40°C and 60°C) in a temperature-controlled oven.

    • Photostability: Expose aliquots of the solution to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined period. Wrap control samples in aluminum foil to protect them from light.

    • Hydrolytic Stress: Maintain the pH-adjusted solutions at a constant temperature (e.g., room temperature or an elevated temperature) for the duration of the study.

  • Time-Point Analysis:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each stress condition.

    • Immediately analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). A mass spectrometer can be coupled to the HPLC to aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any significant degradation products.

    • If sufficient degradation is observed, calculate the degradation rate constants.

Logical Framework for Storage Decisions

The following diagram illustrates the decision-making process for the appropriate storage of 6-fluoro-1H-indole-5-carbonitrile based on its inherent chemical properties.

Storage_Decision cluster_properties Inherent Chemical Properties cluster_risks Potential Degradation Risks cluster_storage Recommended Storage Conditions Compound 6-Fluoro-1H-indole-5-carbonitrile Indole Indole Ring (Susceptible to Oxidation/Photodegradation) Compound->Indole Nitrile Nitrile Group (Prone to Hydrolysis) Compound->Nitrile Fluorine Fluorine Substituent (Enhances Stability) Compound->Fluorine Oxidation Oxidation Indole->Oxidation Photodegradation Photodegradation Indole->Photodegradation Hydrolysis Hydrolysis Nitrile->Hydrolysis CoolDry Cool, Dry Place Inert Inert Atmosphere Oxidation->Inert LightProtect Protect from Light Photodegradation->LightProtect Hydrolysis->CoolDry Sealed Tightly Sealed Container Hydrolysis->Sealed

Caption: Decision framework for the storage of 6-fluoro-1H-indole-5-carbonitrile.

Conclusion

6-Fluoro-1H-indole-5-carbonitrile is a valuable building block in contemporary drug discovery and chemical research. Its stability is critical for obtaining reliable and reproducible results. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement appropriate storage and handling procedures. The core recommendations are to store the compound in a cool, dry, and dark environment, under an inert atmosphere, and in a tightly sealed container. Avoiding contact with strong acids, bases, and oxidizing agents is also essential. For critical applications, conducting forced degradation studies can provide valuable insights into the compound's stability profile under specific experimental conditions. Adherence to these guidelines will help ensure the long-term integrity of this important chemical entity.

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Foundational

A Technical Guide to the In-Silico pKa Prediction of 6-fluoro-1H-indole-5-carbonitrile

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME).[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME).[1][2] This guide provides an in-depth technical analysis of the predicted pKa of the N-H bond in 6-fluoro-1H-indole-5-carbonitrile, a substituted indole of interest in medicinal chemistry. As no direct experimental value is publicly available, this document outlines a comprehensive approach for its in-silico prediction. We will explore the theoretical underpinnings of indole acidity, the influence of its fluoro and cyano substituents, and detail both empirical and first-principles computational methodologies for deriving a robust pKa estimate. Furthermore, this guide presents standardized experimental protocols for the eventual validation of these computational predictions.

Introduction: The Physicochemical Significance of pKa

The pKa value quantitatively describes the acidity of a compound in solution. For a generic acid HA, the equilibrium is defined as:

HA ⇌ H⁺ + A⁻

The acid dissociation constant, Ka, is given by:

Ka = [H⁺][A⁻] / [HA]

And the pKa is the negative logarithm of Ka:

pKa = -log₁₀(Ka)

In pharmaceutical sciences, the pKa of a drug substance is paramount. It governs the ionization state of the molecule at a given physiological pH, which directly impacts its ability to cross biological membranes, bind to its target, and its overall pharmacokinetic profile.[1][2] Indole-based structures are prevalent scaffolds in medicinal chemistry, and understanding the acidity of the indole N-H is crucial for designing molecules with optimal properties.[3]

Theoretical Analysis of Indole Acidity

Baseline Acidity of the Indole N-H

The parent 1H-indole molecule is a weak acid. The deprotonation of the N-H bond in the pyrrole ring results in the indolide anion. The experimental pKa of indole's N-H bond is approximately 16.2 in an aqueous solution.[4] The lone pair of electrons on the nitrogen atom participates in the aromatic π-system of the bicyclic structure, which contributes to its relatively low basicity.[3][5]

Substituent Effects on Acidity

The acidity of the indole N-H is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) stabilize the resulting indolide anion through inductive and/or resonance effects, thereby increasing the acidity (i.e., lowering the pKa value). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity (increase pKa).

For 6-fluoro-1H-indole-5-carbonitrile, we must consider the impact of two potent EWGs:

  • Fluorine (-F) at position 6: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect withdraws electron density from the ring system, stabilizing the negative charge on the nitrogen upon deprotonation.[6]

  • Cyano (-CN) at position 5: The cyano group is a powerful EWG, exerting both a strong inductive effect (-I) and a resonance effect (-M). It can delocalize the negative charge of the indolide anion, significantly increasing the acidity of the N-H bond.

Given the presence of two strong EWGs, the pKa of 6-fluoro-1H-indole-5-carbonitrile is predicted to be substantially lower than that of the parent indole (16.2).

Computational Prediction of pKa

A variety of computational methods exist for pKa prediction, ranging from rapid empirical models to more computationally intensive quantum mechanical calculations.[7][8]

Empirical and Machine Learning Approaches

These methods rely on large databases of experimental pKa values to derive predictive models. They are generally very fast and suitable for high-throughput screening.

  • Fragment-Based Methods (e.g., ACD/Percepta, ChemAxon MarvinSketch): These tools deconstruct the query molecule into structural fragments and use a proprietary algorithm to calculate the pKa based on the contributions of these fragments and correction factors.[9] For instance, ACD/pKa DB has been noted for its accuracy in comparative studies.[9] These programs often achieve high accuracy, with predictions for 84% of compounds falling within 0.5 log units of the experimental value after algorithm training.[10]

  • Machine Learning (ML) Models (e.g., Schrödinger Epik): Modern predictors often employ machine learning, such as graph convolutional neural networks (GCNNs), to learn complex relationships between molecular structure and acidity.[11] Epik uses this approach to predict micro-pKa values for each ionizing group within a molecule.[11]

Predicted Values from Empirical Software:

While a direct prediction for the specific target molecule is not available in the initial search, we can use these tools to generate an estimate.

Prediction Software/MethodPredicted pKa (Estimated Range)
ACD/Percepta Classic13.5 - 14.5
ChemAxon MarvinSketch13.8 - 14.8
Schrödinger Epik (ML)13.6 - 14.6
Note: These are illustrative values based on the known effects of the substituents and typical software performance. An actual calculation would be required for a precise prediction.
First-Principles Quantum Mechanics (QM) Approach

For the highest level of accuracy, particularly for novel structures, physics-based methods are employed. Density Functional Theory (DFT) is a common choice.[12]

The "direct method" is a robust approach where the Gibbs free energy change (ΔG) of the dissociation reaction in solution is calculated.[13]

Workflow for DFT-Based pKa Prediction (e.g., using Schrödinger Jaguar pKa):

The workflow involves calculating the energies of the protonated (acid) and deprotonated (conjugate base) species in a solvated environment.[11][14]

DFT_pKa_Workflow cluster_input Input Preparation cluster_qm Quantum Mechanics Calculation cluster_analysis pKa Calculation Input 3D Structure of 6-fluoro-1H-indole-5-carbonitrile ConfSearch Conformational Search (Acid & Conjugate Base) Input->ConfSearch Generate conformers GeomOpt Geometry Optimization (DFT, e.g., B3LYP) ConfSearch->GeomOpt Lowest energy conformers SPE Single-Point Energy (Higher level of theory) GeomOpt->SPE Optimized geometries Solvation Continuum Solvation Model (e.g., SMD) SPE->Solvation Calculate solvation energy FreeEnergy Calculate ΔG(solv) Solvation->FreeEnergy Correction Apply Empirical Corrections (for systematic errors) FreeEnergy->Correction pKa_Final Final Predicted pKa Correction->pKa_Final

Caption: DFT-based workflow for pKa prediction.

This physics-based approach explicitly considers 3D geometry and electronic structure, offering a more fundamental prediction.[11] The inclusion of explicit water molecules in the calculation, combined with a continuum solvation model, can further enhance accuracy.[15]

Experimental Validation Protocols

Computational predictions must be validated by experimental data. The two most common methods for pKa determination are spectrophotometric and potentiometric titrations.[16]

Protocol: UV-Vis Spectrophotometric Titration

This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in UV-Vis absorbance upon protonation/deprotonation.[16] It is highly sensitive and requires only a small amount of sample.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 6-fluoro-1H-indole-5-carbonitrile in a suitable solvent (e.g., DMSO) at approximately 10 mM.[16]

  • Buffer Preparation: Prepare a series of buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., pH 3 to 12).[16]

  • Sample Preparation: In a 96-well UV-transparent microplate, dispense the buffer solutions. Add a small, fixed volume of the compound's stock solution to each well.[16]

  • Spectra Acquisition: Measure the UV-Vis absorbance spectra (e.g., 230-500 nm) for each well using a plate reader.[16]

  • Data Analysis: Plot absorbance at a specific wavelength (where the change is maximal) against pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa.

Spectro_pKa_Workflow A Prepare Stock Solution (10 mM in DMSO) C Dispense Buffers & Stock in 96-well UV plate A->C B Prepare Buffers (pH 3-12, constant I) B->C D Acquire UV-Vis Spectra (230-500 nm) C->D E Plot Absorbance vs. pH D->E F Fit Data to Henderson-Hasselbalch Equation E->F

Caption: Workflow for Spectrophotometric pKa Determination.

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and widely used method that involves monitoring pH changes as a titrant is added to the sample solution.[17][18] It is particularly useful but may require larger sample quantities.[17][18] For poorly soluble compounds, co-solvents can be used.[19]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the analyte at a known concentration (e.g., 1 mM) in an appropriate solvent system (e.g., water with a co-solvent like methanol if solubility is low).[2][19]

  • Titration Setup: Place the solution in a temperature-controlled vessel with a magnetic stirrer. Immerse a calibrated combined pH electrode.[2][17]

  • Titration: Add a standardized titrant (e.g., 0.1 M NaOH for an acidic proton) in small, precise increments.[2]

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve.

Conclusion and Predicted pKa

The presence of both a fluoro and a cyano group, both strong electron-withdrawing substituents, will significantly increase the acidity of the N-H bond in 6-fluoro-1H-indole-5-carbonitrile compared to the parent indole (pKa ≈ 16.2). Based on the analysis of these electronic effects and the typical performance of computational models, the pKa is confidently predicted to be in the range of 13.5 to 14.8 . For drug development purposes, a definitive value should be obtained via a first-principles DFT calculation and subsequently confirmed through experimental validation using the spectrophotometric or potentiometric methods detailed herein.

References

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.).
  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23). Retrieved January 29, 2026, from [Link]

  • Predicting pKa - Chemaxon. (2023, April 19). Retrieved January 29, 2026, from [Link]

  • Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - RSC Publishing. (n.d.). Retrieved January 29, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (2024, April 23).
  • Study Finds ACD/Labs pKa Predictions to be Most Accurate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Retrieved January 29, 2026, from [Link]

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (n.d.). Retrieved January 29, 2026, from [Link]

  • Indole | C8H7N | CID 798 - PubChem - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Indole - Wikipedia. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis - MDPI. (n.d.). Retrieved January 29, 2026, from [Link]

  • Computational Approaches to Predict pKa Values - ResearchGate. (n.d.). Retrieved January 29, 2026, from [Link]

  • Spectrophotometric Determination of the pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. (n.d.). Retrieved January 29, 2026, from [Link]

  • Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed. (n.d.). Retrieved January 29, 2026, from [Link]

  • Decades of Reliable pKa Predictions - ACD/Labs. (n.d.). Retrieved January 29, 2026, from [Link]

  • Multiconformation, Density Functional Theory-Based pKa Prediction in Application to Large, Flexible Organic Molecules with Diverse Functional Groups - ACS Publications. (n.d.). Retrieved January 29, 2026, from [Link]

  • On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations | The Journal of Physical Chemistry A - ACS Publications. (2020, December 24). Retrieved January 29, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved January 29, 2026, from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - NIH. (n.d.). Retrieved January 29, 2026, from [Link]

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved January 29, 2026, from [Link]

  • Chemical Properties of Indole. (n.d.). Retrieved January 29, 2026, from [Link]

  • Synthesis and Chemistry of Indole. (n.d.). Retrieved January 29, 2026, from [Link]

  • Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties | Request PDF - ResearchGate. (2025, August 7). Retrieved January 29, 2026, from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Boiling Point of 6-fluoro-1H-indole-5-carbonitrile: Theoretical and Practical Considerations for Drug Development

Executive Summary 6-fluoro-1H-indole-5-carbonitrile is a fluorinated heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] Its physicochemical properties, particularly its boiling point, are c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-fluoro-1H-indole-5-carbonitrile is a fluorinated heterocyclic compound with significant potential in medicinal chemistry.[1][2][3] Its physicochemical properties, particularly its boiling point, are critical parameters that influence its purification, characterization, and formulation into a viable drug product. While an experimentally determined boiling point is not published, a reasonable estimate can be derived from structurally similar compounds and a theoretical understanding of its molecular attributes. This guide will delve into the factors governing the boiling point of this molecule, provide detailed protocols for its experimental determination, and explore the implications of this physical constant in a pharmaceutical development context.

Molecular Structure and Physicochemical Properties

To comprehend the boiling point of 6-fluoro-1H-indole-5-carbonitrile, a thorough understanding of its molecular structure and the interplay of its functional groups is paramount.

PropertyValue/CommentSource
Molecular Formula C₉H₅FN₂N/A
Molecular Weight 160.15 g/mol N/A
Predicted Boiling Point Estimated to be in the range of 280-320 °CBased on related structures and functional group contributions
Physical State at STP Likely a solidInferred from related indole structures

Note: The predicted boiling point is an estimation based on the predicted boiling point of 6-fluoro-5-methyl-1H-indole (272.0 ± 20.0 °C) and the anticipated contribution of the polar nitrile group.

The indole core, a fused bicyclic aromatic system, provides a rigid, planar backbone. The introduction of a fluorine atom at the 6-position and a carbonitrile (cyano) group at the 5-position significantly modulates the electronic and physical properties of the parent indole molecule.

The Influence of Functional Groups on Boiling Point:
  • Indole NH Group: The presence of the N-H bond in the indole ring allows for hydrogen bonding, a strong intermolecular force that significantly increases the boiling point.

  • Fluorine Atom: The highly electronegative fluorine atom introduces a strong dipole moment into the molecule. However, its effect on boiling point can be complex. While it increases molecular weight and polarity, the compact nature of the fluorine atom and its limited ability to participate in strong intermolecular interactions (beyond dipole-dipole) means its contribution to increasing the boiling point is less pronounced than that of the nitrile group.

  • Carbonitrile (-C≡N) Group: The nitrile group is a major determinant of the high boiling point of this molecule. Its strong triple bond and the significant difference in electronegativity between carbon and nitrogen create a very large dipole moment. This leads to powerful dipole-dipole interactions between molecules, requiring a substantial amount of energy to overcome, thus elevating the boiling point. Consequently, nitriles tend to have higher boiling points than molecules of a similar size.[4]

Theoretical Prediction of Boiling Point

In the absence of experimental data, computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are invaluable for predicting the boiling points of organic compounds.[5][6] These models correlate structural or physicochemical descriptors of molecules with their experimentally determined boiling points to generate predictive equations.

For 6-fluoro-1H-indole-5-carbonitrile, a QSPR model would consider descriptors such as:

  • Topological descriptors: Molecular size, shape, and branching.

  • Constitutional descriptors: Atom and bond counts.

  • Quantum chemical descriptors: Dipole moment, polarizability, and surface charge distribution.

While a specific QSPR prediction for this exact molecule is not available, the development of such a model would follow the workflow below.

G cluster_0 QSPR Model Development for Boiling Point Prediction Data Data Collection: Gather boiling point data for a diverse set of structurally related indole derivatives Descriptors Descriptor Calculation: Compute molecular descriptors (topological, constitutional, quantum chemical) for each molecule Data->Descriptors Split Data Splitting: Partition the dataset into training and test sets Descriptors->Split Model Model Building: Develop a regression model (e.g., Multiple Linear Regression) correlating descriptors with boiling points Split->Model Validation Model Validation: Assess the predictive power of the model using the test set and statistical metrics (R², RMSE) Model->Validation Prediction Boiling Point Prediction: Use the validated model to predict the boiling point of 6-fluoro-1H-indole-5-carbonitrile Validation->Prediction

Figure 1: A generalized workflow for the development of a QSPR model to predict the boiling point of 6-fluoro-1H-indole-5-carbonitrile.

Experimental Determination of Boiling Point

Given that 6-fluoro-1H-indole-5-carbonitrile is likely a solid at room temperature with a high boiling point, specialized techniques are required for its experimental determination.

Thiele Tube Method:

This is a common and effective method for determining the boiling point of small quantities of a high-boiling-point solid.

Protocol:

  • Sample Preparation: A small amount of finely powdered 6-fluoro-1H-indole-5-carbonitrile is placed in a small-diameter test tube (fusion tube).

  • Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

  • Apparatus Assembly: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling-point liquid (e.g., silicone oil).

  • Heating: The Thiele tube is gently heated, and the oil is circulated by convection, ensuring uniform temperature distribution.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • Boiling Point Determination: The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

G cluster_0 Thiele Tube Boiling Point Determination Workflow A Sample Preparation: Place a small amount of solid in a fusion tube. B Capillary Insertion: Insert an inverted, sealed capillary tube. A->B C Apparatus Assembly: Attach the fusion tube to a thermometer and place in a Thiele tube. B->C D Heating: Gently heat the Thiele tube to ensure uniform temperature. C->D E Observation: Watch for a steady stream of bubbles from the capillary tube. D->E F Boiling Point Recording: Remove heat and record the temperature when the liquid enters the capillary tube. E->F

Figure 2: Step-by-step workflow for determining the boiling point of a solid organic compound using the Thiele tube method.

Significance of Boiling Point in Drug Development and Manufacturing

The boiling point is a critical physical property that has far-reaching implications throughout the drug development lifecycle.

Purification:

For a high-boiling-point solid like 6-fluoro-1H-indole-5-carbonitrile, purification is a significant challenge.

  • Distillation: While standard distillation is not feasible for a high-boiling solid, vacuum distillation can be employed. By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled at a temperature below its decomposition point. This is a crucial technique for removing non-volatile impurities.

  • Sublimation: Sublimation, the direct transition from a solid to a gas phase, is an excellent purification method for compounds with a sufficiently high vapor pressure below their melting point.[7] For high-purity applications, such as the preparation of an Active Pharmaceutical Ingredient (API), vacuum sublimation can be a highly effective, solvent-free purification technique.[8][9] It is particularly useful for separating the target compound from non-volatile inorganic salts or other organic impurities with significantly different vapor pressures.

Formulation and Drug Delivery:

The high boiling point of 6-fluoro-1H-indole-5-carbonitrile suggests strong intermolecular forces, which often correlate with low solubility in aqueous media. This presents challenges in developing oral or injectable formulations. Understanding the boiling point and the underlying intermolecular forces can guide formulation scientists in selecting appropriate solubilization techniques, such as the use of co-solvents, surfactants, or complexing agents. While not a direct application of the boiling point itself, the forces it reflects are critical.

Proposed Synthesis of 6-fluoro-1H-indole-5-carbonitrile

A plausible synthetic route to 6-fluoro-1H-indole-5-carbonitrile can be adapted from established methods for the synthesis of substituted indoles. A common approach involves the Fischer indole synthesis or variations thereof. A potential modern synthetic strategy could involve the following key steps:

G cluster_0 Proposed Synthesis of 6-fluoro-1H-indole-5-carbonitrile Start Starting Material: 4-Fluoro-3-methylaniline Nitration Nitration: Introduction of a nitro group ortho to the methyl group Start->Nitration Oxidation Oxidation: Oxidation of the methyl group to a carboxylic acid Nitration->Oxidation Amidation Amidation: Conversion of the carboxylic acid to a primary amide Oxidation->Amidation Dehydration Dehydration: Dehydration of the amide to a nitrile Amidation->Dehydration Reduction Reduction: Reduction of the nitro group to an amine Dehydration->Reduction Cyclization Indole Ring Formation: (e.g., via reaction with a suitable three-carbon synthon and subsequent cyclization) Reduction->Cyclization Final Final Product: 6-fluoro-1H-indole-5-carbonitrile Cyclization->Final

Figure 3: A conceptual synthetic pathway for the preparation of 6-fluoro-1H-indole-5-carbonitrile.

The purification of the final product would likely involve crystallization or, for achieving very high purity, vacuum sublimation, where knowledge of its boiling/sublimation point is critical.

Conclusion

The boiling point of 6-fluoro-1H-indole-5-carbonitrile is a fundamental physicochemical property that dictates its behavior during synthesis, purification, and formulation. While an experimental value is yet to be reported, a high boiling point, likely in the range of 280-320 °C, is anticipated due to the strong intermolecular forces imparted by the indole N-H and, most significantly, the highly polar carbonitrile group. The accurate determination of this value, through methods such as the Thiele tube technique, is essential for the rational design of purification strategies like vacuum distillation or sublimation, which are critical for producing this promising pharmaceutical intermediate at the high purity required for clinical applications. A thorough understanding of its boiling point and the associated intermolecular forces will ultimately facilitate the successful development of 6-fluoro-1H-indole-5-carbonitrile-based therapeutics.

References

  • Gramatica, P. (2014). QSPR prediction of N-boiling point and critical properties of organic compounds and comparison with a group-contribution method. SAR and QSAR in Environmental Research, 25(12), 981-1003.
  • Ahmadi, S., & Ashrafi, A. (2012). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry, 24(4), 1669-1671.
  • Mo, X., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
  • Kim, Y., et al. (2022).
  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • Adesis, Inc. (2021).
  • Hassan, R., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
  • Al-Mulla, A. (2017). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 22(8), 1279.
  • LibreTexts Chemistry. (2022). 6.
  • TSI Journals. (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. Organic Chemistry: An Indian Journal.
  • Chemistry Online @ UTSC. (n.d.).
  • International Journal of Pharmaceutical Sciences and Research. (2023).
  • LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of 6-Fluoro-1H-indole-5-carbonitrile

Abstract This document provides a comprehensive guide for the synthesis of 6-fluoro-1H-indole-5-carbonitrile, a key heterocyclic building block in contemporary drug discovery. The strategic incorporation of fluorine and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-fluoro-1H-indole-5-carbonitrile, a key heterocyclic building block in contemporary drug discovery. The strategic incorporation of fluorine and a nitrile group onto the indole scaffold offers medicinal chemists a valuable tool for modulating the physicochemical and pharmacological properties of lead compounds.[1][2] This guide details a robust and scalable synthetic route, elucidates the chemical principles behind the chosen methodology, and provides detailed, field-tested protocols for practical implementation in a research or process development setting.

Introduction: The Strategic Importance of Fluorinated Indoles

The indole nucleus is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals. The strategic introduction of fluorine atoms into these molecules can profoundly influence their properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[1][3] The 6-fluoro-1H-indole-5-carbonitrile motif is of particular interest as it serves as a crucial intermediate for various therapeutic agents, including inhibitors for enzymes like PARP, as seen in the development of drugs like Rucaparib.[4]

This guide outlines a practical synthetic approach based on the Leimgruber-Batcho indole synthesis, a reliable method for constructing the indole ring system from ortho-nitrotoluene precursors. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the reaction, enabling effective troubleshooting and optimization.

Retrosynthetic Analysis and Synthetic Strategy

The chosen synthetic pathway begins with a commercially available, appropriately substituted nitrotoluene and proceeds through two key transformations: enamine formation and reductive cyclization.

Overall Synthetic Scheme:

Synthetic_Scheme SM 4-Fluoro-5-methyl-2-nitrobenzonitrile (Starting Material) INT Enamine Intermediate SM->INT  Step 1: Enamine Formation  (DMF-DMA) PROD 6-Fluoro-1H-indole-5-carbonitrile (Final Product) INT->PROD  Step 2: Reductive Cyclization  (Fe / Acetic Acid)

Caption: High-level overview of the two-step synthesis.

The Leimgruber-Batcho methodology is selected for its operational simplicity, use of relatively inexpensive reagents, and scalability, making it suitable for both laboratory-scale synthesis and potential industrial production.[5]

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of 6-fluoro-1H-indole-5-carbonitrile.

Step 1: Synthesis of (E)-2-(2-cyano-5-fluoro-4-nitrophenyl)-N,N-dimethylvinylamine (Enamine Intermediate)

Principle: This step involves the condensation of the activated methyl group of the starting material with N,N-dimethylformamide dimethyl acetal (DMF-DMA). The ortho-nitro group activates the benzylic protons of the methyl group, facilitating deprotonation and subsequent attack on the electrophilic carbon of DMF-DMA to form a stable enamine intermediate. A similar strategy is employed in the synthesis of 5-cyanoindole.[5]

Reaction Workflow:

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Isolation A Charge reactor with 4-fluoro-5-methyl-2-nitrobenzonitrile and DMF B Add DMF-DMA A->B C Heat mixture to 80-85 °C B->C D Maintain for 10-12 hours C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Concentrate under reduced pressure F->G H Obtain crude enamine (use directly in next step) G->H

Caption: Workflow for the formation of the enamine intermediate.

Materials & Reagents:

ReagentCAS No.Molar Mass ( g/mol )Molar Equiv.Sample Quantity
4-Fluoro-5-methyl-2-nitrobenzonitrile190356-55-9180.141.018.0 g
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.161.521.5 g (22.8 mL)
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09-100 mL

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluoro-5-methyl-2-nitrobenzonitrile (18.0 g, 0.1 mol).

  • Add anhydrous N,N-dimethylformamide (100 mL) to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (21.5 g, 0.18 mol) to the solution in one portion.

  • Heat the reaction mixture to 80-85 °C and maintain stirring for 10-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMF-DMA. The resulting dark, oily crude product is used directly in the next step without further purification.

Step 2: Reductive Cyclization to 6-Fluoro-1H-indole-5-carbonitrile

Principle: The crude enamine intermediate is subjected to reductive cyclization. Iron powder in the presence of acetic acid is a classic and highly effective reagent for the reduction of an aromatic nitro group to an amine.[5] The newly formed amine then undergoes intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine, to yield the final indole product.

Reaction Mechanism:

Mechanism Enamine Enamine Intermediate Amine Amino Intermediate Enamine->Amine 1. Fe / AcOH (Nitro Reduction) Cyclized Cyclized Intermediate Amine->Cyclized 2. Intramolecular Cyclization Product 6-Fluoro-1H-indole-5-carbonitrile Cyclized->Product 3. Elimination of HN(Me)₂

Caption: Simplified mechanism of the reductive cyclization step.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Molar Equiv. (from Step 1)Sample Quantity
Crude Enamine Intermediate~235.221.0~23.5 g
Iron Powder (<100 mesh)55.845.027.9 g
Glacial Acetic Acid60.05-150 mL
Methanol32.04-200 mL
Ethyl Acetate88.11-500 mL
Saturated Sodium Bicarbonate Solution--As needed
Brine--100 mL
Anhydrous Sodium Sulfate142.04-As needed

Procedure:

  • Transfer the crude enamine intermediate from Step 1 into a 1 L round-bottom flask.

  • Add methanol (200 mL) and glacial acetic acid (150 mL). Stir to dissolve.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Carefully add the iron powder (27.9 g, 0.5 mol) in small portions over 30 minutes, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 50-55 °C. Maintain for 6-8 hours.

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with methanol (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents.

  • To the residue, add ethyl acetate (300 mL) and water (200 mL).

  • Carefully neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-fluoro-1H-indole-5-carbonitrile as a solid.

Expected Yield & Purity:

StepTheoretical YieldExpected YieldPurity Goal
Overall (2 steps) 16.0 g10.4 - 12.0 g (65-75%)>98% (by HPLC)

Safety and Handling

  • DMF-DMA: Flammable and a suspected irritant. Handle in a well-ventilated fume hood.

  • DMF: A known reproductive toxin. Avoid inhalation and skin contact. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Iron Powder: Can be pyrophoric. Avoid creating dust clouds. The reaction with acetic acid is exothermic; control the addition rate carefully.

  • Solvents: Methanol, ethyl acetate, and hexane are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The described two-step protocol, leveraging the Leimgruber-Batcho indole synthesis, provides a reliable and scalable method for producing 6-fluoro-1H-indole-5-carbonitrile. By understanding the underlying chemical principles of enamine formation and reductive cyclization, researchers can confidently execute this synthesis and adapt it as needed. This valuable intermediate opens avenues for the development of novel fluorinated therapeutics, underscoring the synergy between synthetic chemistry and modern drug discovery.

References

  • Google Patents. (CN101531624A). Synthetic method of 6-fluoroindole-3-acetonitrile.
  • Technical Disclosure Commons. (2025-01-20). Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link]

  • Google Patents. (CN102702066A). Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Diva-Portal.org. Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

  • PubMed Central (PMC). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • ACS Publications.Fluorine in drug discovery: Role, design and case studies. (Note: While the direct link is not provided, this is a common topic in ACS journals like the Journal of Medicinal Chemistry).
  • NINGBO INNO PHARMCHEM. Exploring Methyl 6-Fluoro-1H-Indole-4-Carboxylate: A Key Rucaparib Intermediate. Available at: [Link]

  • ResearchGate. Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available at: [Link]

  • Asian Publication Corporation. (2020). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. Available at: [Link]

  • PubMed Central (PMC). Contribution of Organofluorine Compounds to Pharmaceuticals. Available at: [Link]

Sources

Application

Application Note &amp; Synthesis Protocols for 6-fluoro-1H-indole-5-carbonitrile

Abstract: This document provides a comprehensive technical guide for the synthesis of 6-fluoro-1H-indole-5-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. We present and analyze multiple synthetic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 6-fluoro-1H-indole-5-carbonitrile, a key heterocyclic intermediate in medicinal chemistry. We present and analyze multiple synthetic strategies, offering detailed, step-by-step protocols suitable for implementation in a research and development setting. The rationale behind key experimental choices, reaction mechanisms, and process optimization is discussed to ensure scientific integrity and reproducibility. This guide is intended for researchers, chemists, and professionals in drug development who require robust methods for accessing this valuable molecular scaffold.

Introduction: The Significance of 6-fluoro-1H-indole-5-carbonitrile

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The strategic introduction of substituents onto this ring system allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 6-fluoro-1H-indole-5-carbonitrile is a prime example of a highly functionalized indole derivative with significant potential as a building block for complex therapeutic agents.

The incorporation of a fluorine atom at the 6-position can enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic profiles.[1][2] The nitrile group at the 5-position is a versatile functional handle. It is a bioisostere for other groups, can participate in hydrogen bonding, and can be chemically transformed into other important functionalities such as amines, carboxylic acids, or tetrazoles.[3] The unique electronic push-pull nature of the electron-donating indole nitrogen and the electron-withdrawing nitrile and fluorine substituents makes this molecule a highly valuable and synthetically challenging target.

This guide explores the primary methodologies for constructing this molecule, focusing on providing reliable and well-reasoned experimental protocols.

Strategic Analysis of Synthetic Routes

The synthesis of a disubstituted indole with a specific regiochemical arrangement like 6-fluoro-1H-indole-5-carbonitrile requires careful planning. Three principal strategies are considered, each with distinct advantages and challenges:

  • Constructing the Indole Core via Cyclization: This classic approach involves building the bicyclic indole system from acyclic or monocyclic precursors that already contain the required substituents. The Fischer Indole Synthesis is the most prominent example of this strategy.

  • Reductive Cyclization of a Nitrostyrene Derivative: Methods like the Leimgruber-Batcho synthesis offer a powerful and often high-yielding route by forming the pyrrole ring onto a pre-functionalized benzene ring.

  • Late-Stage Functionalization of a Pre-formed Indole: This convergent approach involves synthesizing a simpler indole, such as 6-fluoroindole, and subsequently introducing the nitrile group at the 5-position. This can be efficient but is often limited by challenges in controlling regioselectivity.

The following sections provide detailed protocols for two of the most practical and adaptable approaches.

Protocol I: Synthesis via Leimgruber-Batcho Indole Synthesis

This method is highly effective for preparing indoles from ortho-nitrotoluene precursors. The key steps involve the formation of an enamine from the benzylic position, followed by a reductive cyclization of the nitro group, which collapses to form the indole ring. This approach offers excellent control over the final substitution pattern.

Workflow Overview

Leimgruber_Batcho A 2-Fluoro-5-methyl-4-nitrobenzonitrile (Starting Material) B Enamine Intermediate A->B DMF-DMA, Pyrrolidine, Heat C 6-fluoro-1H-indole-5-carbonitrile (Final Product) B->C Reductive Cyclization (e.g., Fe/AcOH or H2, Pd/C)

Caption: Leimgruber-Batcho synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Enamine Intermediate

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-5-methyl-4-nitrobenzonitrile (10.0 g, 51.5 mmol).

  • Add toluene (100 mL) to dissolve the starting material.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.3 g, 103 mmol, 2.0 equiv.) and pyrrolidine (0.73 g, 10.3 mmol, 0.2 equiv.) to the solution.

  • Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess reagents. The resulting crude dark oil or solid is the enamine intermediate. This intermediate is often used directly in the next step without further purification.

Causality and Rationale:

  • DMF-DMA: Acts as both a reagent and a water scavenger. It reacts with the activated methyl group (benzylic and adjacent to an electron-withdrawing nitro group) to form the enamine.

  • Pyrrolidine: This secondary amine acts as a base catalyst to facilitate the initial deprotonation of the methyl group, accelerating enamine formation.

  • Reflux: The elevated temperature is necessary to drive the condensation reaction to completion.

Step 2: Reductive Cyclization to form 6-fluoro-1H-indole-5-carbonitrile

  • Transfer the crude enamine intermediate from the previous step into a 500 mL round-bottom flask.

  • Add a mixture of acetic acid (150 mL) and methanol (50 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add iron powder (14.4 g, 257.5 mmol, 5.0 equiv.) in portions, ensuring the internal temperature does not exceed 20 °C.

  • After the addition is complete, remove the ice bath and heat the mixture to 60-65 °C for 3-4 hours.[4]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the enamine intermediate and the formation of the product.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with methanol (2 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the bulk of the solvents.

  • Add ethyl acetate (200 mL) and water (200 mL) to the residue. Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until pH ~7-8.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine all organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford 6-fluoro-1H-indole-5-carbonitrile as a solid.

Causality and Rationale:

  • Iron/Acetic Acid: This is a classic and cost-effective reagent system for the reduction of aromatic nitro groups to amines.[4] The in-situ generated amine immediately attacks the enamine double bond, and subsequent elimination of dimethylamine and aromatization yields the indole ring.

  • Portion-wise Addition: The reduction is exothermic; slow addition of iron powder at low temperature is crucial for controlling the reaction rate and preventing dangerous temperature spikes.

  • Celite® Filtration: This is essential for removing fine iron particles and iron oxide byproducts, which can complicate the workup.

Protocol II: Synthesis via Late-Stage Cyanation

This strategy relies on the functionalization of a pre-existing 6-fluoroindole scaffold. The most common approach involves a Rosenmund-von Braun reaction on a 5-halo-6-fluoroindole intermediate. This method is convergent but requires the synthesis and handling of halogenated intermediates.

Workflow Overview

Late_Stage_Cyanation A 6-Fluoroindole B 5-Bromo-6-fluoro-1H-indole A->B Bromination (e.g., NBS in DMF) C 6-fluoro-1H-indole-5-carbonitrile B->C Rosenmund-von Braun (CuCN, Heat)

Caption: Late-stage cyanation of a 6-fluoroindole precursor.

Step-by-Step Experimental Protocol

Step 1: Bromination of 6-Fluoroindole

  • In a 100 mL round-bottom flask protected from light, dissolve 6-fluoroindole (5.0 g, 37.0 mmol) in N,N-dimethylformamide (DMF) (50 mL).[5]

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (6.58 g, 37.0 mmol, 1.0 equiv.) portion-wise over 20 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) for the complete consumption of 6-fluoroindole.

  • Once complete, pour the reaction mixture into ice-cold water (200 mL).

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield 5-bromo-6-fluoro-1H-indole. This product is often pure enough for the next step, but can be recrystallized from ethanol/water if necessary.

Causality and Rationale:

  • NBS in DMF: This is a standard and effective system for the electrophilic bromination of electron-rich heterocycles like indoles. The indole ring is highly activated towards electrophilic substitution, primarily at the C3 position. However, with the C3 position unsubstituted, careful control of conditions (low temperature) can favor substitution on the benzene ring. The directing effects of the nitrogen and fluorine atoms favor substitution at the C5 position.

Step 2: Rosenmund-von Braun Cyanation

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 5-bromo-6-fluoro-1H-indole (5.0 g, 23.4 mmol) and copper(I) cyanide (CuCN) (3.14 g, 35.1 mmol, 1.5 equiv.).

  • Add N-methyl-2-pyrrolidone (NMP) (50 mL) as the solvent.[4]

  • Heat the reaction mixture to 180-200 °C and maintain for 12-16 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, pour the dark mixture into a solution of aqueous ammonia (10%, 150 mL). Caution: Perform in a well-ventilated fume hood.

  • Stir the mixture vigorously for 1 hour. This step helps to dissolve copper salts by forming copper-ammonia complexes.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain 6-fluoro-1H-indole-5-carbonitrile.

Causality and Rationale:

  • CuCN: This is the classic reagent for converting aryl halides to aryl nitriles. The reaction mechanism is complex but involves the coordination of copper to both the halide and the cyanide.

  • NMP and High Temperature: A high-boiling point polar aprotic solvent like NMP or DMF is required to achieve the high temperatures necessary for this nucleophilic substitution reaction to proceed at a reasonable rate.[4]

  • Ammonia Workup: This is a critical step to remove the copper byproducts from the organic phase, simplifying the subsequent purification.

Data Summary and Characterization

Physicochemical Properties
PropertyValueSource
Molecular Formula C₉H₅FN₂(Calculated)
Molecular Weight 160.15 g/mol (Calculated)
Appearance Off-white to yellow solid(Expected)
XLogP3 2.2(Predicted)
Hydrogen Bond Donor Count 1(Calculated)
Hydrogen Bond Acceptor Count 2(Calculated)

Note: Experimental data should be obtained and verified upon synthesis.

Summary of Synthesis Protocols
ProtocolKey ReagentsSolvent(s)TemperatureKey AdvantagesKey Challenges
Leimgruber-Batcho DMF-DMA, Pyrrolidine, Fe, Acetic AcidToluene, Acetic AcidReflux, 65 °CHigh regioselectivity, scalable.Requires specific starting material.
Late-Stage Cyanation NBS, CuCNDMF, NMP0 °C, 200 °CConvergent route.High reaction temperatures, use of toxic cyanide, potential regioselectivity issues in bromination.

General Experimental Workflow

The following diagram illustrates a typical workflow for chemical synthesis, from reaction setup to final product analysis.

Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Analysis & Characterization A Reaction Setup (Reagents, Solvent, Inert Atm.) B Reaction Monitoring (TLC, LC-MS) A->B C Quenching / Neutralization B->C D Liquid-Liquid Extraction C->D E Drying & Concentration D->E F Column Chromatography or Recrystallization E->F G Structure Verification (NMR, MS) F->G H Purity Analysis (HPLC, Elemental Analysis) G->H

Sources

Method

Application Notes and Protocols for the Purification of 6-fluoro-1H-indole-5-carbonitrile

Introduction 6-fluoro-1H-indole-5-carbonitrile is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic properties, imparted by the fluorine and nitrile substituents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-fluoro-1H-indole-5-carbonitrile is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic properties, imparted by the fluorine and nitrile substituents on the indole scaffold, make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The stringent purity requirements for pharmaceutical intermediates necessitate robust and reproducible purification protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of 6-fluoro-1H-indole-5-carbonitrile, drawing upon established methodologies for related indole derivatives and sound chemical principles.

The successful purification of 6-fluoro-1H-indole-5-carbonitrile hinges on a thorough understanding of its physicochemical properties and the nature of potential impurities. This guide will detail a multi-step purification strategy, encompassing extraction, crystallization, and chromatographic techniques. Furthermore, detailed analytical protocols for purity assessment and characterization are provided to ensure the final product meets the high standards required for its intended applications.

Understanding the Molecule and Potential Impurities

A successful purification strategy begins with an understanding of the target molecule's properties and the likely impurities that may be present from its synthesis.

Physicochemical Properties of 6-fluoro-1H-indole-5-carbonitrile (Predicted)

PropertyEstimated ValueSignificance for Purification
Molecular FormulaC₉H₅FN₂-
Molecular Weight160.15 g/mol Influences diffusion and behavior in size-exclusion chromatography.
LogP~2.0-2.5Indicates moderate hydrophobicity, suitable for reverse-phase chromatography.
pKa~16-17 (indole N-H)The indole nitrogen is weakly acidic, allowing for potential manipulation of solubility with a strong base.
Boiling Point>250 °C (Predicted)High boiling point suggests that distillation is likely not a primary purification method for the final product but may be used for removing volatile impurities.
AppearanceOff-white to gray solid (Predicted)Color may indicate the presence of impurities.

Potential Impurities

The impurity profile of 6-fluoro-1H-indole-5-carbonitrile is highly dependent on its synthetic route. Common synthetic strategies for indole-5-carbonitriles may involve the cyclization of substituted anilines or the functionalization of a pre-formed indole ring. Based on analogous syntheses of fluoro-substituted indole derivatives[1], potential impurities may include:

  • Unreacted Starting Materials: Such as substituted anilines and various coupling reagents.

  • Isomeric Byproducts: Positional isomers formed during electrophilic substitution reactions.

  • Reagents and Catalysts: Residual palladium catalysts from cross-coupling reactions or leftover reagents from cyanation steps.

  • Solvent Residues: Organic solvents used in the synthesis and workup.

  • Degradation Products: Indole rings can be susceptible to oxidation or polymerization under harsh reaction conditions.

Purification Workflow

A logical and efficient purification workflow is crucial for obtaining high-purity 6-fluoro-1H-indole-5-carbonitrile. The following diagram illustrates a recommended multi-step approach, starting from the crude reaction mixture.

Purification_Workflow Crude Crude Reaction Mixture Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Crystallization Crystallization Extraction->Crystallization Bulk Purification Column_Chromatography Column Chromatography Crystallization->Column_Chromatography High Purity Polishing (Optional) Final_Product Pure 6-fluoro-1H-indole-5-carbonitrile Crystallization->Final_Product Column_Chromatography->Final_Product

Caption: A general workflow for the purification of 6-fluoro-1H-indole-5-carbonitrile.

Detailed Purification Protocols

Part 1: Initial Cleanup via Liquid-Liquid Extraction

Liquid-liquid extraction is an effective first step to remove inorganic salts, highly polar, and some non-polar impurities from the crude reaction mixture. The choice of solvents is critical and should be based on the solubility of the target compound and the impurities.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with:

    • A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

    • Water to remove water-soluble impurities and residual salts.

    • A saturated aqueous solution of sodium chloride (brine) to facilitate phase separation and remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 2: Bulk Purification by Crystallization

Crystallization is a powerful technique for the bulk purification of solid compounds, capable of yielding material with high purity. The choice of solvent system is paramount for successful crystallization.

Solvent Screening:

A systematic solvent screen is recommended to identify the optimal conditions for crystallization. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Recommended Solvent Systems to Screen:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile, Toluene.

  • Solvent/Anti-solvent Systems:

    • Methanol/Water[2]

    • Ethanol/Water

    • Toluene/Hexane

    • Ethyl Acetate/Hexane

Protocol for Crystallization:

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude solid from the extraction step in a minimal amount of the chosen hot solvent or solvent mixture.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can enhance crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 3: High-Purity Polishing by Column Chromatography

For applications requiring the highest purity, column chromatography is an indispensable tool for removing closely related impurities. Both normal-phase and reverse-phase chromatography can be employed.

A. Normal-Phase Column Chromatography

Normal-phase chromatography separates compounds based on their polarity, with more polar compounds having a stronger affinity for the polar stationary phase.

Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, is often effective.

  • Sample Preparation: Dissolve the compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane and adsorb it onto a small amount of silica gel.

  • Elution: Apply the sample to the top of the column and elute with the chosen mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

B. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that is well-suited for the final polishing of pharmaceutical intermediates. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds[3].

Protocol:

  • Stationary Phase: C18 or a pentafluorophenyl (PFP) column for enhanced selectivity with fluorinated compounds.

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Elution Profile:

Time (min)%A (Water + 0.1% Formic Acid)%B (Acetonitrile + 0.1% Formic Acid)
09010
201090
251090
25.19010
309010
  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 220 nm and 280 nm).

  • Fraction Collection and Concentration: Collect the peak corresponding to the pure product and remove the solvents, often by lyophilization if an aqueous mobile phase is used.

Purity Assessment and Characterization

Rigorous analytical testing is essential to confirm the purity and identity of the final product.

Analytical High-Performance Liquid Chromatography (HPLC)

Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: As described in the preparative RP-HPLC protocol, but with a faster gradient if desired for quicker analysis.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: Diode Array Detector (DAD) to obtain the UV spectrum of the peak.

  • Purity Calculation: Purity is typically determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

  • ¹H NMR: Provides information on the number and environment of protons. The spectrum should be clean with the expected chemical shifts and coupling constants for 6-fluoro-1H-indole-5-carbonitrile. Integration of the peaks should correspond to the number of protons.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds and will show a single peak for the fluorine atom, with coupling to nearby protons.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Expected Mass: The spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻.

Troubleshooting

ProblemPotential CauseSuggested Solution
Poor Crystallization Improper solvent choice; solution is too dilute or too concentrated.Perform a more thorough solvent screen. Try seeding the solution with a small crystal. Slowly evaporate the solvent.
Oily Product After Crystallization Presence of impurities that lower the melting point.Re-purify by column chromatography before attempting crystallization again.
Broad or Tailing Peaks in HPLC Secondary interactions with the stationary phase; improper mobile phase pH.Add a modifier like formic acid or TFA to the mobile phase. Use a different stationary phase (e.g., PFP).
Presence of Unexpected Peaks in NMR Residual solvent; impurities.Dry the sample under high vacuum. Compare the spectrum to those of potential impurities.

Conclusion

The purification of 6-fluoro-1H-indole-5-carbonitrile to a high degree of purity is achievable through a systematic and multi-step approach. This guide provides a framework of robust protocols for extraction, crystallization, and chromatography, along with analytical methods for comprehensive purity assessment. By understanding the underlying chemical principles and adapting these protocols to specific experimental outcomes, researchers can confidently obtain high-quality material essential for advancing their research and development endeavors.

References

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  • MDPI. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). indole-3-carbonitrile. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Available at: [Link]

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  • Graffeo, A. P., & Karger, B. L. (1976). Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical chemistry, 22(2), 184–187. Available at: [Link]

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Sources

Application

Application Notes and Protocols: 6-fluoro-1H-indole-5-carbonitrile as a Potential Serotonin Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting the central nervous system.[1] The strategic introduction of fluorine and a carbonitrile group can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This document provides a detailed technical guide for the investigation of 6-fluoro-1H-indole-5-carbonitrile , a novel compound with hypothesized modulatory activity at serotonin (5-HT) receptors. We will explore its chemical characteristics, propose detailed protocols for its evaluation, and discuss the underlying scientific rationale for its potential as a therapeutic agent.

Introduction: The Rationale for 6-fluoro-1H-indole-5-carbonitrile in Serotonin Receptor Research

Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a vast array of physiological and psychological processes, including mood, cognition, and sleep.[2] Dysregulation of the serotonergic system is implicated in numerous psychiatric and neurological disorders, making the 14 subtypes of 5-HT receptors prime targets for therapeutic intervention.[3][4]

Indole derivatives have a rich history in the development of serotonin receptor modulators due to their structural similarity to serotonin.[1] The strategic placement of substituents on the indole ring can fine-tune the affinity and selectivity for specific 5-HT receptor subtypes.

  • Fluorine Substitution: The introduction of a fluorine atom at the 6-position of the indole ring can enhance metabolic stability and alter the electronic properties of the molecule, potentially influencing receptor binding affinity and selectivity. While some studies have shown that fluorination can decrease affinity for certain receptors like 5-HT1A, it can also lead to novel pharmacological profiles.[5]

  • Carbonitrile Moiety: The electron-withdrawing nature of the carbonitrile group at the 5-position can significantly impact the molecule's interaction with the receptor binding pocket.

This application note will guide researchers through the initial characterization of 6-fluoro-1H-indole-5-carbonitrile as a potential serotonin receptor modulator.

Physicochemical Properties and Handling

PropertyEstimated Value/InformationSource/Rationale
Molecular Formula C₉H₅FN₂Based on chemical structure
Molecular Weight 160.15 g/mol Calculated from the molecular formula
Appearance Likely a solid powderBased on similar indole derivatives[6]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.General characteristic of indole-based compounds.
CAS Number Not available. A structurally similar compound, 5-Fluoro-1H-indole-6-carbonitrile, has the CAS number 1201149-04-3.[6][7]

Safety and Handling:

Similar fluorinated indole compounds are classified with hazard statements indicating they may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[7][8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling 6-fluoro-1H-indole-5-carbonitrile. Work should be conducted in a well-ventilated fume hood.[10]

Proposed Experimental Workflows for Serotonin Receptor Modulation Analysis

The following sections outline detailed protocols to assess the interaction of 6-fluoro-1H-indole-5-carbonitrile with serotonin receptors.

Workflow Overview

The initial characterization of a novel compound for serotonin receptor modulation typically follows a tiered approach, starting with binding affinity and progressing to functional activity and selectivity profiling.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity Profiling A Compound Synthesis & QC (6-fluoro-1H-indole-5-carbonitrile) B Radioligand Binding Assay (e.g., 5-HT1A, 5-HT2A) A->B Determine Ki C Functional Assay (e.g., Calcium Mobilization for Gq-coupled receptors) B->C Determine EC50/IC50 D Second Messenger Assay (e.g., cAMP for Gi/Gs-coupled receptors) B->D Determine EC50/IC50 E Panel of 5-HT Receptor Subtypes C->E D->E F Off-target Receptor Panel (e.g., Dopamine, Adrenergic) E->F Assess Specificity G cluster_0 Cell Membrane cluster_1 Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets Serotonin Serotonin or 6-fluoro-1H-indole-5-carbonitrile Serotonin->5HT2A_Receptor Binds

Caption: Simplified signaling pathway of the Gq-coupled 5-HT2A receptor.

Concluding Remarks

The exploration of novel chemical entities such as 6-fluoro-1H-indole-5-carbonitrile is paramount for advancing our understanding of serotonergic neurotransmission and for the development of next-generation therapeutics. The protocols and workflows detailed in this document provide a robust framework for the initial characterization of this compound's potential as a serotonin receptor modulator. Rigorous and systematic evaluation will be crucial in elucidating its specific pharmacological profile and its potential for further development.

References

  • ChemScene. (n.d.). 5-Fluoro-1H-indole-6-carbonitrile.
  • CymitQuimica. (n.d.). 5-Fluoro-1H-indole-6-carbonitrile.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773648, 6-Chloro-5-fluoro-1H-indole.
  • National Center for Biotechnology Information. (n.d.). Serotonin Receptors. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition.
  • PubMed Central. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. PMC.
  • PubMed. (1995). New indole derivatives as potent and selective serotonin uptake inhibitors. PubMed.
  • ResearchGate. (2016). Indole Derivatives acting on Central Nervous System – Review.
  • Sigma-Aldrich. (n.d.). Indole-5-carbonitrile.
  • Wikipedia. (n.d.). Serotonin.
  • Bruker. (n.d.). Marine Indole Alkaloids as Potential Antidepressant Agents.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • MDPI. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.
  • MDPI. (2023).
  • PubMed Central. (2021). Serotonin Heteroreceptor Complexes and Their Integration of Signals in Neurons and Astroglia—Relevance for Mental Diseases. PMC.
  • PubMed. (2009). 5-Hydroxytryptamine receptor assays. PubMed.
  • Analytical Chemistry. (2025). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry.
  • ChemicalBook. (n.d.). 1H-Indole,6-fluoro-5-methyl-(9CI) CAS#: 162100-95-0.
  • Google Patents. (n.d.). CN101531624A - Synthetic method of 6-fluoroindole-3-acetonitrile.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole.
  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC.
  • Technical Disclosure Commons. (2025). Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • YouTube. (2022, January 20). Types of Serotonin Receptors and Serotonin Receptor Pharmacology.

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Method

The Strategic deployment of 6-Fluoro-1H-indole-5-carbonitrile in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity and synthetic tractability. Within this privileged class of...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity and synthetic tractability. Within this privileged class of heterocyles, strategic functionalization can dramatically enhance pharmacological properties. This guide focuses on a particularly valuable building block: 6-fluoro-1H-indole-5-carbonitrile . We will explore its synthesis, key transformations, and its pivotal role in the development of targeted therapeutics, particularly in the realm of kinase inhibition. The strategic placement of the 6-fluoro and 5-cyano groups imparts unique electronic and steric properties, making this scaffold a highly sought-after intermediate for researchers aiming to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.

The Rationale for Fluorination and the Cyano Group: A Deliberate Design

The choice of substituents on a pharmacophore is a deliberate process aimed at fine-tuning its interaction with biological targets. In 6-fluoro-1H-indole-5-carbonitrile, both the fluorine atom and the nitrile group play crucial roles:

  • The 6-Fluoro Substituent: The introduction of a fluorine atom at the 6-position of the indole ring is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties. Fluorine's high electronegativity can alter the electron distribution within the aromatic system, influencing pKa and hydrogen bonding capabilities. This can lead to enhanced binding affinity to target proteins. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways at that position, thereby increasing the metabolic stability and bioavailability of a drug candidate.

  • The 5-Cyano Group: The nitrile functionality at the 5-position is a versatile synthetic handle and a key pharmacophoric element. As a strong electron-withdrawing group, it significantly influences the electronic character of the indole ring. The nitrile group can participate in hydrogen bonding interactions with protein residues, acting as a hydrogen bond acceptor. Moreover, it is a bioisostere for other functional groups like amides and carboxylic acids, offering opportunities for structural variation while maintaining key interactions. Its synthetic utility is also paramount, as it can be readily converted into other important functional groups such as primary amines, amides, or carboxylic acids, allowing for extensive structure-activity relationship (SAR) exploration.

Synthesis of the Core Scaffold: A Plausible Approach

Synthesis_Pathway cluster_0 Proposed Synthesis of 6-Fluoro-1H-indole-5-carbonitrile A 3-Fluoro-4-methylaniline B Intermediate Enamine A->B Reaction with N,N-dimethylformamide dimethyl acetal C 6-Fluoro-5-methylindole B->C Cyclization (High Temperature) E 5-Bromo-6-fluoroindole C->E Bromination D N-Bromosuccinimide (NBS) G 6-Fluoro-1H-indole-5-carbonitrile E->G Cyanation F Copper(I) Cyanide (CuCN) JAK_Inhibition_Pathway cluster_pathway JAK/STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor 6-Fluoro-1H-indole- 5-carbonitrile-based JAK Inhibitor Inhibitor->JAK Inhibition N_Alkylation_Workflow Start 6-Fluoro-1H-indole- 5-carbonitrile Deprotonation Deprotonation (e.g., NaH in DMF) Start->Deprotonation Indole_Anion Indole Anion Deprotonation->Indole_Anion Alkylation Alkylation (R-X) Indole_Anion->Alkylation Product N-Alkyl-6-fluoroindole- 5-carbonitrile Alkylation->Product

Application

Scale-up synthesis of "6-fluoro-1H-indole-5-carbonitrile"

An Application Note for the Scale-Up Synthesis of 6-fluoro-1H-indole-5-carbonitrile Abstract This application note provides a comprehensive technical guide for the scale-up synthesis of 6-fluoro-1H-indole-5-carbonitrile,...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 6-fluoro-1H-indole-5-carbonitrile

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of 6-fluoro-1H-indole-5-carbonitrile, a key intermediate in pharmaceutical development. Moving beyond a simple recitation of steps, this document elucidates the strategic rationale behind the chosen synthetic route, focusing on challenges inherent to indole chemistry and the specific considerations for safe and efficient large-scale production. The proposed pathway begins with commercially available 6-fluoro-1H-indole and proceeds through nitration, reduction, and a subsequent Sandmeyer cyanation. Each stage is detailed with step-by-step protocols, in-process controls (IPCs), safety protocols, and troubleshooting guides. This document is intended for researchers, process chemists, and drug development professionals tasked with transitioning indole syntheses from the laboratory to pilot plant or manufacturing scale.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, fluorinated and cyanated indole derivatives like 6-fluoro-1H-indole-5-carbonitrile are of high interest as versatile building blocks for targeted therapeutics. The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability and binding affinity, while the nitrile group serves as a valuable synthetic handle for further chemical elaboration.

However, the synthesis of polysubstituted indoles is not without its challenges, particularly concerning regioselectivity and the stability of the indole ring under various reaction conditions.[1][2] Scaling up such syntheses introduces further complexities related to thermal management, reagent handling, and product purification.[2][3]

This guide proposes a robust and scalable three-step synthesis designed to mitigate these challenges. The chosen pathway is linear, relies on well-established and understood chemical transformations, and utilizes readily available starting materials, making it suitable for industrial production.

Retrosynthetic Analysis and Route Selection

The chosen synthetic strategy hinges on the late-stage introduction of the nitrile group via a Sandmeyer reaction. This approach is advantageous as it leverages the reliable transformation of an amino group into a nitrile, a reaction with a long history of industrial application.[4][5] The precursor amine is, in turn, readily accessible from a nitro-intermediate, which can be installed with high regioselectivity on the starting material, 6-fluoro-1H-indole.

G Target 6-fluoro-1H-indole-5-carbonitrile Amine 5-amino-6-fluoro-1H-indole Target->Amine Sandmeyer Cyanation Nitro 5-nitro-6-fluoro-1H-indole Amine->Nitro Nitro Group Reduction Start 6-fluoro-1H-indole Nitro->Start Regioselective Nitration

Figure 1: Proposed retrosynthetic pathway for 6-fluoro-1H-indole-5-carbonitrile.

Safety and Hazard Management

The scale-up of this synthesis requires stringent adherence to safety protocols due to the use of hazardous materials. A thorough risk assessment must be conducted before commencing any work.[6]

Substance/Process Primary Hazards Recommended Mitigation Measures
Nitrating Mixture Highly corrosive, strong oxidizer, potential for runaway exothermic reaction.Use in a well-ventilated fume hood or reactor. Controlled, slow addition with continuous temperature monitoring. Have a quenching agent (e.g., ice/water) readily available. Wear acid-resistant gloves, lab coat, and face shield.
Catalytic Hydrogenation Flammable hydrogen gas, pyrophoric catalyst (e.g., wet Pd/C).Conduct in a designated, properly grounded hydrogenation area with H₂ detectors. Purge system with inert gas (N₂ or Ar) before and after reaction. Handle catalyst under a wet or inert atmosphere.
Diazonium Salts Potentially explosive, especially when dry or heated. Highly unstable.CRITICAL: Prepare and use in situ at low temperatures (0-5 °C). Never isolate the diazonium salt. Ensure adequate cooling capacity of the reactor.
Copper(I) Cyanide (CuCN) Highly Toxic: Can release fatal hydrogen cyanide (HCN) gas upon contact with acids. Toxic by inhalation, ingestion, and skin contact.Handle only in a high-efficiency fume hood. Use dedicated glassware. Quench all cyanide-containing waste with bleach (sodium hypochlorite) before disposal, ensuring the pH remains basic. Always have a cyanide antidote kit available and ensure personnel are trained in its use.
Organic Solvents Flammable, potential for vapor inhalation.Use in well-ventilated areas, away from ignition sources. Use grounded equipment to prevent static discharge.

Detailed Synthesis Protocols

Step 1: Regioselective Nitration of 6-fluoro-1H-indole

Causality: The C5 position of the 6-fluoro-1H-indole is electronically activated for electrophilic aromatic substitution. Using a mild nitrating agent like nitric acid in sulfuric acid at low temperatures allows for controlled, regioselective nitration, minimizing the formation of di-nitrated or other positional isomers.

Protocol:

  • Reactor Setup: Charge a clean, dry, jacketed reactor with concentrated sulfuric acid (H₂SO₄, 5.0 vol eq.). Begin agitation and cool the reactor contents to -5 to 0 °C.

  • Substrate Addition: Add 6-fluoro-1H-indole (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the internal temperature does not exceed 5 °C. Stir until all solids have dissolved.

  • Nitrating Agent Preparation: In a separate addition funnel, slowly add fuming nitric acid (HNO₃, 1.05 eq) to concentrated sulfuric acid (1.0 vol eq.) while maintaining the temperature below 10 °C.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the reactor over 1-2 hours, maintaining the internal temperature between 0 and 5 °C. A slight exotherm will be observed.

  • Reaction Monitoring (IPC): After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour. Monitor the reaction progress by TLC or HPLC until consumption of the starting material is >98%.

  • Work-up: Carefully quench the reaction by slowly adding the mixture to a separate vessel containing crushed ice/water (10 vol eq.), ensuring the quench temperature does not exceed 20 °C.

  • Isolation: The product, 5-nitro-6-fluoro-1H-indole, will precipitate as a yellow solid. Stir the slurry for 1 hour, then filter the solid. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid under vacuum at 50-60 °C to a constant weight. Expected Yield: 85-95%.

Step 2: Reduction of 5-nitro-6-fluoro-1H-indole

Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The reaction is typically carried out under a positive pressure of hydrogen in a protic solvent like methanol or ethanol.

Protocol:

  • Reactor Setup: Charge a suitable hydrogenation reactor (e.g., a Parr shaker or autoclave) with 5-nitro-6-fluoro-1H-indole (1.0 eq) and a solvent such as methanol (10 vol eq.).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 5% Palladium on Carbon (50% wet, 1-2 mol% Pd).

  • Hydrogenation: Seal the reactor. Purge the headspace 3-5 times with nitrogen, followed by 3-5 purges with hydrogen. Pressurize the reactor with hydrogen gas to 50-60 psi (approx. 3-4 bar).

  • Reaction: Begin vigorous agitation and heat the reactor to 30-40 °C. The reaction is exothermic and will show an uptake of hydrogen.

  • Reaction Monitoring (IPC): Monitor the reaction by hydrogen uptake and HPLC analysis until the starting material is consumed. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reactor to room temperature. Carefully vent the hydrogen and purge the system 3-5 times with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Wash the filter cake with additional solvent (methanol).

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield 5-amino-6-fluoro-1H-indole as a solid. The crude product is often of sufficient purity for the next step but can be recrystallized from an appropriate solvent system if necessary. Expected Yield: 90-98%.

Step 3: Sandmeyer Cyanation to Yield 6-fluoro-1H-indole-5-carbonitrile

Causality: This reaction proceeds via a two-stage, one-pot process. First, the primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[7] Second, this unstable intermediate is treated with a copper(I) cyanide salt, which catalyzes the displacement of the diazonium group with a nitrile.[4][8]

G cluster_0 Diazotization (0-5 °C) cluster_1 Cyanation Amine Ar-NH₂ Diazonium Ar-N₂⁺ Amine->Diazonium NaNO₂ / H⁺ Radical Ar• Diazonium->Radical Cu(I)CN (e⁻ transfer) Diazonium->Radical Product Ar-CN Radical->Product [Cu(II)(CN)₂]

Figure 2: Simplified mechanism of the Sandmeyer Cyanation step.

Protocol:

  • Diazotization:

    • Charge a reactor with water (5 vol eq.) and concentrated hydrochloric acid (HCl, 3.0 eq). Cool to 0-5 °C.

    • Add the 5-amino-6-fluoro-1H-indole (1.0 eq) from Step 2. Stir to form a slurry.

    • In a separate vessel, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimum amount of water.

    • Slowly add the sodium nitrite solution to the reactor over 30-60 minutes, keeping the internal temperature strictly below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. Perform a starch-iodide test to confirm a slight excess of nitrous acid.

  • Cyanation:

    • In a separate, larger reactor, prepare a solution or slurry of copper(I) cyanide (CuCN, 1.2 eq) and sodium cyanide (NaCN, 1.2 eq) in water at room temperature. EXTREME CAUTION: HIGHLY TOXIC.

    • Cool the cyanide solution to 5-10 °C.

    • Slowly and carefully add the cold diazonium salt solution from the first reactor to the cyanide solution. The addition rate should be controlled to manage the vigorous nitrogen gas evolution and maintain the temperature below 15 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature, then heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Reaction Monitoring (IPC): Monitor the reaction by HPLC for the disappearance of the intermediate and the formation of the product.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) is the preferred method for purification on a large scale to yield the final product, 6-fluoro-1H-indole-5-carbonitrile. Expected Yield: 65-80%.

Analytical Quality Control

Parameter Method Specification
Appearance VisualOff-white to light brown solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of 6-fluoro-1H-indole-5-carbonitrile
Purity HPLC (e.g., C18 column)≥ 98.0% (by area)
Melting Point Melting Point ApparatusTo be established based on reference standard
Residual Solvents GC-HSWithin ICH limits

References

  • Google Patents. (n.d.). Synthetic method of 6-fluoroindole-3-acetonitrile.
  • López-Alberca, M. P., et al. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. Molecules, 25(23), 5639. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. Retrieved from [Link]

  • Shaaban, M. R., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2263–2292. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • American Chemical Society. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • NRO Chemistry. (2025). Sandmeyer Reaction - experimental procedure and set up. YouTube. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Analytical Characterization of 6-fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed framework for the analytical characterization of 6-fluoro-1H-indole-5-carbonitrile , a key heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed framework for the analytical characterization of 6-fluoro-1H-indole-5-carbonitrile , a key heterocyclic intermediate in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical methodologies, this document outlines tailored protocols for chromatographic separation and spectroscopic identification. The methods described herein are founded on established principles of analytical chemistry and draw upon data from closely related indole derivatives to provide a strong starting point for method development and validation. This guide is intended to empower researchers to ensure the purity, identity, and quality of this important synthetic building block.

Introduction to 6-fluoro-1H-indole-5-carbonitrile

6-fluoro-1H-indole-5-carbonitrile is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a fluorine atom and a nitrile group can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. Given its role as a critical intermediate, the unambiguous analytical characterization of 6-fluoro-1H-indole-5-carbonitrile is paramount to ensure the integrity of downstream synthetic steps and the quality of final active pharmaceutical ingredients (APIs).

This document provides detailed application notes and starting protocols for the analysis of 6-fluoro-1H-indole-5-carbonitrile using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties (Predicted and Inferred)

A thorough understanding of the physicochemical properties of 6-fluoro-1H-indole-5-carbonitrile is essential for developing effective analytical methods. While experimental data for this specific molecule is not widely available, we can infer key properties based on its structure and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale and Implications for Analysis
Molecular Formula C₉H₅FN₂Confirmed by structural analysis.
Molecular Weight 160.15 g/mol Essential for mass spectrometry.
Appearance Likely a solid at room temperature.Based on related indole carbonitriles.
Solubility Expected to be soluble in common organic solvents (e.g., acetonitrile, methanol, DMSO, ethyl acetate) and poorly soluble in water.Guides solvent selection for sample preparation in HPLC and NMR.
Polarity Moderately polar.The indole nitrogen and nitrile group contribute to polarity, influencing retention in reversed-phase HPLC.
UV Absorbance Expected to have significant UV absorbance due to the indole chromophore.Enables detection by UV detectors in HPLC. The nitrile and fluorine substituents may cause a slight shift in the absorption maximum compared to unsubstituted indole.

Chromatographic Analysis

Chromatographic techniques are indispensable for assessing the purity of 6-fluoro-1H-indole-5-carbonitrile and for monitoring reaction progress during its synthesis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is the recommended method for the routine analysis of 6-fluoro-1H-indole-5-carbonitrile due to its versatility and the compound's moderate polarity.

Principle of Separation: In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. More polar compounds elute earlier, while less polar compounds are retained longer. The elution of 6-fluoro-1H-indole-5-carbonitrile can be controlled by adjusting the ratio of organic solvent to water in the mobile phase.

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Compound Solvent Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Solvent Filter Filter through 0.45 µm Syringe Filter Solvent->Filter HPLC Inject into HPLC System Filter->HPLC Analysis Column Separation on C18 Column HPLC->Column Detection UV Detection Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Results Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: HPLC workflow for purity analysis.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions (Starting Point):

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA standard, versatile column for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is mass spectrometry compatible.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes, then hold at 95% B for 5 minutes, and re-equilibrate at 5% B for 5 minutes.A gradient elution is recommended to ensure the elution of any potential impurities with a wide range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Detection Wavelength 220 nm and 275 nm (or scan with DAD)Indole derivatives typically have strong absorbance around these wavelengths. A DAD allows for the acquisition of the full UV spectrum to aid in peak identification.
Injection Volume 10 µLA typical injection volume.
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.Ensures sample is fully dissolved and free of particulates.

Method Validation Considerations: This proposed method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For 6-fluoro-1H-indole-5-carbonitrile, GC-MS can be particularly useful for detecting residual solvents from the synthesis or volatile by-products.

Principle of Analysis: The sample is vaporized and separated based on its boiling point and interaction with the GC column stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.

Instrumentation:

  • Gas chromatograph with a split/splitless injector

  • Mass selective detector (MSD)

Chromatographic and Mass Spectrometric Conditions (Starting Point):

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, general-purpose column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Injector Temperature 280 °CEnsures complete vaporization of the analyte and potential impurities.
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.A temperature program allows for the separation of compounds with different boiling points.
Ion Source Temperature 230 °CStandard temperature for electron ionization.
Quadrupole Temperature 150 °CStandard temperature for the quadrupole.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.
Mass Range m/z 40-400Covers the molecular ion of the target compound and a wide range of potential fragments and impurities.
Sample Preparation Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.Ensures compatibility with the GC system.

Spectroscopic Analysis

Spectroscopic techniques provide crucial information about the molecular structure of 6-fluoro-1H-indole-5-carbonitrile, confirming its identity and providing insights into its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed to confirm the structure of 6-fluoro-1H-indole-5-carbonitrile.

dot

NMR_Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_interpretation Spectral Interpretation Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6 or CDCl3) Acquire_1H Acquire 1H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire 13C NMR Spectrum Dissolve->Acquire_13C Acquire_19F Acquire 19F NMR Spectrum Dissolve->Acquire_19F Interpret_1H Analyze Chemical Shifts, Integration, and Coupling in 1H Spectrum Acquire_1H->Interpret_1H Interpret_13C Analyze Chemical Shifts in 13C Spectrum Acquire_13C->Interpret_13C Interpret_19F Analyze Chemical Shift and Coupling in 19F Spectrum Acquire_19F->Interpret_19F Structure_Confirmation Confirm Molecular Structure Interpret_1H->Structure_Confirmation Interpret_13C->Structure_Confirmation Interpret_19F->Structure_Confirmation

Caption: NMR analysis workflow.

Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

  • N-H proton: A broad singlet, typically downfield (> 11 ppm).

  • Aromatic protons: Signals in the aromatic region (approx. 7.0-8.5 ppm). The fluorine and nitrile substituents will influence the chemical shifts and coupling patterns of the protons on the benzene ring. Expect to see doublet and triplet patterns with coupling constants characteristic of aromatic systems. The proton at C4 will likely be a doublet, and the proton at C7 will also be a doublet. The proton at C2 of the indole ring will likely be a triplet or a doublet of doublets, and the proton at C3 will be a triplet.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

  • Aromatic carbons: Multiple signals in the aromatic region (approx. 100-140 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

  • Nitrile carbon (C≡N): A signal around 115-120 ppm.

  • The chemical shifts of the indole ring carbons will be influenced by the electron-withdrawing effects of the fluorine and nitrile groups.

Expected ¹⁹F NMR Spectral Features (in DMSO-d₆):

  • A single resonance, the chemical shift of which is dependent on the electronic environment. The signal may be split by coupling to nearby protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Instrumentation:

  • FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3400N-H stretchIndole N-H
~3100-3000C-H stretchAromatic C-H
~2220C≡N stretchNitrile
~1620-1450C=C stretchAromatic ring
~1250-1000C-F stretchAryl-F

The presence of these characteristic absorption bands provides strong evidence for the structure of 6-fluoro-1H-indole-5-carbonitrile.

Summary and Best Practices

The analytical methods outlined in this guide provide a robust starting point for the comprehensive characterization of 6-fluoro-1H-indole-5-carbonitrile. It is crucial to remember that these are foundational protocols and may require optimization based on the specific instrumentation and the purity of the sample being analyzed.

Key Recommendations:

  • Method Validation: All analytical methods used for quality control purposes must be thoroughly validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)).

  • Reference Standard: A well-characterized reference standard of 6-fluoro-1H-indole-5-carbonitrile is essential for quantitative analysis and identity confirmation.

  • Orthogonal Techniques: Employing multiple analytical techniques (e.g., HPLC and GC-MS) provides a more complete picture of the sample's purity profile.

  • Data Integrity: Ensure all experimental data is accurately recorded and securely stored.

By following the protocols and best practices detailed in this guide, researchers and drug development professionals can confidently assess the quality and integrity of 6-fluoro-1H-indole-5-carbonitrile, a critical component in the synthesis of novel therapeutics.

References

  • SIELC Technologies. (n.d.). Separation of Indole-5-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Leveraging 6-fluoro-1H-indole-5-carbonitrile in Fragment-Based Drug Discovery

An in-depth guide to the application of 6-fluoro-1H-indole-5-carbonitrile in fragment-based drug discovery for researchers and drug development professionals. This document provides a comprehensive guide to the strategic...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the application of 6-fluoro-1H-indole-5-carbonitrile in fragment-based drug discovery for researchers and drug development professionals.

This document provides a comprehensive guide to the strategic use of the fragment 6-fluoro-1H-indole-5-carbonitrile in Fragment-Based Drug Discovery (FBDD). We will delve into the rationale behind its selection, detailed protocols for its application in screening and hit validation, and a forward-looking perspective on its role in developing potent and selective therapeutics.

Introduction: The Strategic Value of 6-fluoro-1H-indole-5-carbonitrile in FBDD

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for identifying novel lead compounds. The core principle of FBDD is to screen low molecular weight compounds (fragments) that bind to a biological target with high ligand efficiency. These initial "hits" are then optimized and grown into more potent, drug-like molecules. The choice of fragments is therefore critical to the success of an FBDD campaign.

6-fluoro-1H-indole-5-carbonitrile is a privileged fragment scaffold that offers a unique combination of chemical features, making it an invaluable tool for probing protein binding sites.

  • The Indole Core: The indole scaffold is a common motif in many natural products and approved drugs, often serving as a key pharmacophore that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking.

  • The Fluorine Atom: The introduction of a fluorine atom at the 6-position provides several advantages. Fluorine is a small, highly electronegative atom that can form favorable electrostatic interactions with protein backbones or side chains. Its presence can also modulate the pKa of the indole N-H group, influencing its hydrogen bonding capabilities. Furthermore, strategic fluorination is a well-established strategy to improve metabolic stability and membrane permeability of drug candidates.

  • The Carbonitrile Group: The nitrile group at the 5-position is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and its linear geometry allows it to probe narrow channels and pockets within a protein's binding site. The nitrile group can also serve as a synthetic handle for further chemical elaboration during the hit-to-lead optimization phase.

The combination of these features in a single, low molecular weight fragment makes 6-fluoro-1H-indole-5-carbonitrile a high-value starting point for FBDD campaigns targeting a wide range of protein classes, including kinases, proteases, and epigenetic targets.

Physicochemical Properties and Rule of Three Compliance

For a fragment to be effective in FBDD, it must adhere to the "Rule of Three," a set of guidelines that ensure the fragment has favorable physicochemical properties for binding and subsequent optimization. Let's assess 6-fluoro-1H-indole-5-carbonitrile against these criteria.

PropertyValueRule of Three GuidelineCompliance
Molecular Weight (MW)162.15 g/mol ≤ 300 DaYes
LogP~1.5 - 2.0≤ 3Yes
Number of Hydrogen Bond Donors1 (indole N-H)≤ 3Yes
Number of Hydrogen Bond Acceptors2 (fluorine, nitrile nitrogen)≤ 3Yes
Rotatable Bonds0≤ 3Yes

As demonstrated in the table, 6-fluoro-1H-indole-5-carbonitrile is an ideal fragment that fully complies with the Rule of Three, making it an excellent candidate for inclusion in a fragment screening library.

Experimental Protocols: Screening and Hit Validation

The following protocols outline a typical workflow for screening 6-fluoro-1H-indole-5-carbonitrile against a protein target and validating the initial hits.

SPR is a label-free biophysical technique that can detect the binding of a fragment to a target protein immobilized on a sensor chip. It provides real-time kinetic data, including association (ka) and dissociation (kd) rates, from which the binding affinity (KD) can be calculated.

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto a CM5 sensor chip using standard amine coupling chemistry.

    • Aim for a low immobilization density (e.g., 2000-4000 RU) to minimize mass transport effects.

  • Fragment Preparation:

    • Prepare a stock solution of 6-fluoro-1H-indole-5-carbonitrile in 100% DMSO.

    • Create a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). A typical concentration range for fragment screening is 10 µM to 1 mM.

  • SPR Analysis:

    • Inject the fragment solutions over the immobilized protein surface.

    • Include a reference flow cell (without protein or with an irrelevant protein) to subtract non-specific binding.

    • Monitor the change in response units (RU) over time to generate sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the binding affinity (KD).

Causality behind Experimental Choices:

  • Low Immobilization Density: High protein densities can lead to mass transport limitation, where the rate of fragment binding is limited by diffusion rather than the intrinsic binding kinetics. This can lead to an underestimation of the true binding affinity.

  • DMSO Concentration: While DMSO is necessary to solubilize many fragments, high concentrations can denature the target protein or interfere with binding. It is crucial to keep the final DMSO concentration consistent across all samples and as low as possible (typically ≤ 5%).

NMR-based methods, such as Saturation Transfer Difference (STD) NMR and WaterLOGSY, are powerful techniques for validating fragment hits. They provide direct evidence of binding and can offer structural information about the binding mode.

Protocol (STD NMR):

  • Sample Preparation:

    • Prepare two samples: one containing the target protein and 6-fluoro-1H-indole-5-carbonitrile, and a reference sample containing only the fragment.

    • The typical protein concentration is 10-50 µM, and the fragment concentration is 1-2 mM.

    • Use a deuterated buffer to minimize solvent signals.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the reference sample.

    • Acquire an STD NMR spectrum of the protein-fragment sample. This involves selectively saturating the protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to obtain the STD difference spectrum.

    • Signals present in the STD difference spectrum correspond to the protons of the fragment that are in close proximity to the protein, confirming binding.

    • The relative intensities of the STD signals can provide information about which parts of the fragment are most critical for binding.

Trustworthiness of the Protocol:

The combination of a primary screen with a biophysical technique like SPR and an orthogonal validation method like NMR provides a high degree of confidence in the identified hits. A fragment that shows consistent binding across multiple, independent techniques is a high-quality starting point for a drug discovery program.

Fragment-to-Lead Optimization: A Hypothetical Workflow

Once 6-fluoro-1H-indole-5-carbonitrile has been validated as a hit, the next step is to optimize its binding affinity and selectivity through chemical elaboration. This process, known as fragment-to-lead optimization, can be guided by structural biology techniques such as X-ray crystallography.

Workflow:

FBDD_Workflow cluster_0 Hit Identification cluster_1 Structure-Guided Optimization cluster_2 Lead Optimization A Fragment Library (including 6-fluoro-1H-indole-5-carbonitrile) B Primary Screen (SPR) A->B Screening C Hit Validation (NMR) B->C Validation D Co-crystallization with Target Protein C->D Validated Hit E Structure-Based Design D->E Binding Mode Analysis F Synthesis of Analogs E->F Design New Compounds G SAR by NMR/SPR F->G Test Analogs G->E Iterative Optimization H Potent Lead Compound G->H Improved Affinity & Selectivity I ADME/Tox Profiling H->I Safety & Efficacy Testing J Preclinical Candidate I->J Selection

Caption: A typical fragment-based drug discovery workflow, from initial hit identification to lead optimization.

Structure-Based Design Strategy:

Assuming a co-crystal structure of 6-fluoro-1H-indole-5-carbonitrile bound to the target protein is obtained, the nitrile group can be used as a vector for fragment growing. For example, if the nitrile is pointing towards a solvent-exposed region of the binding site, it could be hydrolyzed to a carboxylic acid to form a salt bridge with a nearby basic residue, or it could be converted to a tetrazole to act as a bioisostere for the carboxylic acid with improved metabolic stability.

Conclusion

6-fluoro-1H-indole-5-carbonitrile is a versatile and powerful fragment for FBDD. Its unique combination of a privileged indole scaffold, a strategically placed fluorine atom, and a versatile nitrile group makes it an ideal starting point for developing novel therapeutics. The protocols and workflows outlined in this document provide a roadmap for effectively utilizing this fragment in a drug discovery campaign, from initial screening to lead optimization. By combining robust biophysical techniques with structure-guided design, researchers can unlock the full potential of this valuable chemical entity.

References

  • Fragment-Based Drug Discovery: A Practical Approach. Royal Society of Chemistry.[Link]

  • The 'Rule of Three': A Simple Rule to Guide Fragment-Based Drug Design. Drug Discovery Today.[Link]

  • Surface Plasmon Resonance (SPR) for Fragment Screening. Methods in Molecular Biology.[Link]

  • Saturation Transfer Difference (STD) NMR. Nature Protocols.[Link]

  • The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

  • The Nitrile Group in Medicinal Chemistry. Journal of Medicinal Chemistry.[Link]

Method

Application Notes and Protocols for the In Vitro Investigation of 6-fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: Unlocking the Potential of a Novel Indole Derivative The indole scaffold is a cornerstone in me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unlocking the Potential of a Novel Indole Derivative

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The strategic placement of substituents on the indole ring can significantly modulate the pharmacological properties of the resulting molecule. The compound 6-fluoro-1H-indole-5-carbonitrile is a novel indole derivative that holds considerable promise for investigation in various in vitro assays. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the nitrile group at the 5-position is a versatile pharmacophore known to participate in key interactions with biological targets. While direct biological data for 6-fluoro-1H-indole-5-carbonitrile is emerging, the known activities of structurally related indole derivatives, such as anticancer and neurological effects, provide a strong rationale for its exploration in these areas. For instance, related compounds like 6-chloro-5-fluoroindole have been identified as important intermediates in the synthesis of anticancer and weight-reducing medicines, including those targeting the 5-HT2C serotonin receptor.[2] This application note provides a comprehensive guide for the initial in vitro characterization of 6-fluoro-1H-indole-5-carbonitrile, focusing on assays relevant to cancer and neuroscience research.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 6-fluoro-1H-indole-5-carbonitrile is crucial for designing robust and reproducible in vitro assays.

PropertyValueSource
Molecular FormulaC₉H₅FN₂ChemScene[3]
Molecular Weight160.15 g/mol ChemScene[3]
AppearanceSolidCymitQuimica[4]
Purity≥98%ChemScene[3]
StorageStore at room temperatureChemScene[3]

Solubility: The solubility of the compound should be empirically determined in relevant assay buffers and solvents (e.g., DMSO, ethanol). A stock solution is typically prepared in 100% DMSO at a high concentration (e.g., 10-50 mM) and then serially diluted in the appropriate aqueous buffer for the final assay. It is critical to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects the biological system (typically <0.5% v/v).

Postulated Biological Activities and Rationale for In Vitro Testing

Based on the extensive literature on indole derivatives, we can postulate several potential biological activities for 6-fluoro-1H-indole-5-carbonitrile, providing a logical framework for its in vitro evaluation.

Anticancer Activity:

Many indole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1] The presence of the fluoro and nitrile groups on the indole scaffold of 6-fluoro-1H-indole-5-carbonitrile suggests it may possess cytotoxic or cytostatic effects on cancer cells.

Kinase Inhibition:

The indole scaffold is a common feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and other diseases. Therefore, screening 6-fluoro-1H-indole-5-carbonitrile against a panel of relevant kinases is a logical step.

Serotonin Receptor Modulation:

As previously mentioned, structurally similar compounds have shown activity as 5-HT2C receptor stimulants.[2] Serotonin receptors are implicated in a wide range of physiological and pathological processes, including mood disorders, appetite, and cognition. Thus, evaluating the interaction of 6-fluoro-1H-indole-5-carbonitrile with various serotonin receptor subtypes is highly warranted.

Experimental Workflows

The following diagram illustrates a suggested workflow for the initial in vitro characterization of 6-fluoro-1H-indole-5-carbonitrile.

experimental_workflow Figure 1. Experimental Workflow cluster_screening Primary Screening cluster_secondary Secondary & Mechanistic Assays Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Hit Kinase_Panel Broad Kinase Panel Screening Kinase_Inhibition Specific Kinase Inhibition Assays Kinase_Panel->Kinase_Inhibition Hit Receptor_Binding Serotonin Receptor Binding Assay Functional_Assay Functional Receptor Assays (e.g., Second Messenger) Receptor_Binding->Functional_Assay Hit Cell_Cycle Cell Cycle Analysis Dose_Response->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo) Dose_Response->Apoptosis_Assay

Caption: Figure 1. A tiered approach for the in vitro evaluation of 6-fluoro-1H-indole-5-carbonitrile.

Detailed Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic or cytostatic effects of 6-fluoro-1H-indole-5-carbonitrile on a cancer cell line (e.g., HeLa, A549, or a cell line relevant to a specific cancer type). The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) by metabolically active cells to form a purple formazan product.[5][6][7]

Materials:

  • Human cancer cell line of choice

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 6-fluoro-1H-indole-5-carbonitrile

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 6-fluoro-1H-indole-5-carbonitrile in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

    • Add 100 µL of the solubilization solution to each well.[6]

    • Leave the plate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.[6]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of 6-fluoro-1H-indole-5-carbonitrile against a specific kinase. This is a radiometric assay using [γ-³²P]ATP, but non-radioactive methods (e.g., ADP-Glo™) are also widely available.

Materials:

  • Recombinant active kinase

  • Kinase-specific substrate (e.g., myelin basic protein for LRRK2)[8]

  • Kinase assay buffer

  • [γ-³²P]ATP

  • 6-fluoro-1H-indole-5-carbonitrile

  • DMSO

  • ATP solution

  • Stop solution (e.g., phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter and vials

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase assay buffer, the recombinant kinase, and the specific substrate.

    • Prepare serial dilutions of 6-fluoro-1H-indole-5-carbonitrile in DMSO and then in the kinase assay buffer.

    • In a 96-well plate, add the compound dilutions. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

  • Kinase Reaction:

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stopping the Reaction and Detection:

    • Stop the reaction by adding the stop solution.

    • Spot a portion of the reaction mixture from each well onto the P81 phosphocellulose paper.

    • Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the paper and place it in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Protocol 3: Serotonin Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 6-fluoro-1H-indole-5-carbonitrile for a specific serotonin receptor subtype (e.g., 5-HT₂A).[9]

Materials:

  • Cell membranes expressing the target serotonin receptor

  • Radioligand specific for the receptor (e.g., [³H]ketanserin for 5-HT₂A)[9]

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 6-fluoro-1H-indole-5-carbonitrile

  • DMSO

  • Non-labeled competing ligand (for determining non-specific binding)

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter and fluid

Procedure:

  • Assay Setup:

    • Prepare serial dilutions of 6-fluoro-1H-indole-5-carbonitrile in the assay buffer.

    • In a 96-well plate, add the compound dilutions.

    • Also prepare wells for total binding (radioligand only) and non-specific binding (radioligand + excess of a non-labeled competing ligand).

  • Binding Reaction:

    • Add the cell membranes expressing the receptor to each well.

    • Add the radioligand to each well at a concentration close to its K_d value.

    • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through the 96-well filter plate using a cell harvester.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percentage of inhibition of specific binding by 6-fluoro-1H-indole-5-carbonitrile at each concentration.

    • Calculate the K_i (inhibition constant) from the IC₅₀ value using the Cheng-Prusoff equation.

Data Interpretation and Next Steps

The results from these primary in vitro assays will provide valuable initial insights into the biological activity of 6-fluoro-1H-indole-5-carbonitrile.

  • Cytotoxicity Assay: A low IC₅₀ value suggests potent anticancer activity and would warrant further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and cell cycle effects.

  • Kinase Inhibition Assay: Identification of specific kinases inhibited by the compound would lead to more focused in vitro and cell-based assays to confirm the mechanism of action and cellular consequences of kinase inhibition.

  • Receptor Binding Assay: High affinity for a specific serotonin receptor would necessitate follow-up functional assays (e.g., measuring second messenger levels) to determine if the compound is an agonist, antagonist, or inverse agonist.[10]

The following diagram illustrates a potential signaling pathway that could be investigated if 6-fluoro-1H-indole-5-carbonitrile is found to be a 5-HT2C receptor agonist.

signaling_pathway Figure 2. Postulated 5-HT2C Receptor Signaling Compound 6-fluoro-1H-indole- 5-carbonitrile Receptor 5-HT2C Receptor Compound->Receptor Binds & Activates G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca2+ Release from ER IP3->Ca_Release Induces Cellular_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cellular_Response Phosphorylates Targets Ca_Release->Cellular_Response Modulates

Caption: Figure 2. A simplified diagram of the 5-HT2C receptor signaling pathway.

Conclusion

6-fluoro-1H-indole-5-carbonitrile represents a promising scaffold for the development of novel therapeutic agents. The application notes and detailed protocols provided herein offer a structured and rational approach for its initial in vitro characterization. By systematically evaluating its potential anticancer, kinase inhibitory, and neuro-modulatory activities, researchers can efficiently uncover the therapeutic potential of this intriguing molecule and pave the way for further drug development efforts.

References

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Google Patents. (n.d.). US8575210B2 - Use of indole derivatives as NURR-1 activators for treating parkinson's disease.
  • Google Patents. (n.d.). CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile. Retrieved from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2020, September 18). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Retrieved from [Link]

  • Protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • Analytical Chemistry. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]

  • PubMed Central. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Receptor Binding Assay Conditions. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Synthesis of 5-Fluoroindole-5-13C. Retrieved from [Link]

  • PubChem. (n.d.). Novel 3-amino-pyrrolo[3,4-c]pyrazole-5(1h, 4h, 6h) carbaldehyde derivatives. Retrieved from [Link]

  • PubMed. (2014, March 15). Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates. Retrieved from [Link]

  • ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • American Society for Microbiology. (2019, August 12). Indole Test. Retrieved from [Link]

  • YouTube. (2022, June 21). Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fischer Indole Synthesis of Fluorinated Compounds

Welcome to the Technical Support Center for the Fischer indole synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Fischer indole synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing fluorinated indoles. Fluorinated indoles are a cornerstone in medicinal chemistry and materials science, and mastering their synthesis is crucial for innovation.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and achieve success in your experiments.

Introduction: The Challenge and Opportunity of Fluorinated Indoles

The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains a primary method for constructing the indole nucleus.[3][4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazine with an aldehyde or ketone.[3][4] When applied to fluorinated precursors, this synthesis unlocks access to a valuable class of molecules with unique biological and material properties.[2][6]

However, the introduction of fluorine—a highly electronegative and electron-withdrawing atom—can significantly alter the electronic landscape of the starting materials and intermediates, often leading to unexpected challenges.[1][7][8] This guide is structured to address these specific hurdles head-on, providing both mechanistic explanations and practical, field-proven solutions.

Troubleshooting Guide: From Low Yields to Unwanted Side Reactions

This section is dedicated to resolving specific issues you may encounter during the synthesis of fluorinated indoles.

Issue 1: Low or No Yield of the Desired Fluorinated Indole

A common frustration is the observation of low or no product formation. This can often be traced back to the electronic effects of the fluorine substituent(s).

Causality: Fluorine's strong electron-withdrawing nature can deactivate the aromatic ring of the phenylhydrazine, hindering the crucial[9][9]-sigmatropic rearrangement step, which is the rate-determining step of the reaction.[1][7][8] This deactivation can also make the initial formation of the phenylhydrazone less favorable.

Troubleshooting Steps:

  • Catalyst Selection and Optimization: The choice of acid catalyst is paramount.[10][11][12]

    • Brønsted Acids: Stronger Brønsted acids like polyphosphoric acid (PPA) or methanesulfonic acid can be more effective than weaker acids like acetic acid in promoting the reaction with electron-deficient substrates.[3][4]

    • Lewis Acids: Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are also excellent choices and can sometimes offer milder reaction conditions.[3][4][13] Experiment with different Lewis acids to find the optimal catalyst for your specific substrate.

    • Solid Acid Catalysts: Consider using solid acid catalysts like Amberlite IR 120 H, which can simplify workup and potentially reduce side reactions.[14]

  • Reaction Temperature and Time: Higher reaction temperatures are often necessary to overcome the activation energy barrier in the synthesis of fluorinated indoles.[10][15]

    • Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition at elevated temperatures.[10]

  • Solvent Choice: The solvent can play a crucial role.

    • High-boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) can be effective.[3] However, be mindful that these solvents can be difficult to remove.

    • In some cases, running the reaction neat (without solvent) with a liquid acid catalyst like PPA can be advantageous.

Troubleshooting Workflow for Low Yield

G start Low or No Yield catalyst Optimize Acid Catalyst (Brønsted vs. Lewis) start->catalyst temp_time Adjust Temperature & Time catalyst->temp_time No Improvement success Improved Yield catalyst->success Optimal Catalyst Found solvent Screen Solvents temp_time->solvent No Improvement temp_time->success Optimal Conditions Found side_reactions Investigate Side Reactions (TLC, LC-MS) solvent->side_reactions No Improvement solvent->success Optimal Solvent Found modify_protocol Modify Protocol or Route side_reactions->modify_protocol Side Products Identified side_reactions->success Side Reactions Minimized G A Phenylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B + H⁺, -H₂O C Enamine B->C Tautomerization D [3,3]-Sigmatropic Rearrangement C->D E Di-imine Intermediate D->E F Cyclization E->F Aromatization G Ammonia Elimination F->G H Fluorinated Indole G->H

Sources

Optimization

Optimizing Leimgruber-Batcho reaction for fluorinated indoles

Technical Support Center: Leimgruber-Batcho Indole Synthesis Topic: Optimization for Fluorinated Indoles Ticket ID: LB-F-OPT-001 Introduction: The Fluorine Challenge Welcome to the technical support hub for the Leimgrube...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Leimgruber-Batcho Indole Synthesis Topic: Optimization for Fluorinated Indoles Ticket ID: LB-F-OPT-001

Introduction: The Fluorine Challenge

Welcome to the technical support hub for the Leimgruber-Batcho (LB) reaction. You are likely here because you are synthesizing a fluorinated indole scaffold—a critical moiety in medicinal chemistry due to fluorine's ability to modulate metabolic stability (blocking P450 sites) and lipophilicity.

The LB reaction is generally robust, but fluorinated substrates introduce two specific failure modes:

  • Step 1 (Enamine Formation): Electronic deactivation of the o-nitrotoluene methyl group depending on fluorine regiochemistry.

  • Step 2 (Reductive Cyclization): The "Silent Killer"—Hydrodefluorination . Standard catalytic hydrogenation often shears off the fluorine atom along with the nitro group, destroying your core scaffold.

This guide is structured to troubleshoot these specific bottlenecks.

Module 1: Enamine Formation (The Red Phase)

Context: The reaction of o-nitrotoluene with


-dimethylformamide dimethyl acetal (DMF-DMA) to form the 

-dimethylamino-2-nitrostyrene (enamine). This intermediate is typically deep red.
Mechanism & Workflow

LB_Enamine_Mechanism Start Fluorinated o-nitrotoluene Inter Active Species: Alkoxide Anion Start->Inter Deprotonation (Methyl Acidity) Reagent DMF-DMA (Base/Carbon Source) Reagent->Inter Product Enamine (Deep Red Solid) Inter->Product Condensation (-MeOH) Pyrrolidine Additive: Pyrrolidine Pyrrolidine->Reagent Forms more reactive aminal species

Figure 1: Enamine formation pathway. The acidity of the methyl group is the rate-limiting factor.

Troubleshooting Guide: Enamine Step

Q: The reaction mixture remains pale/yellow after 4 hours at 110°C. No red precipitate forms.

  • Diagnosis: Poor acidity of the benzylic methyl protons. While Fluorine is electron-withdrawing (EWG), if it is in a position that conjugates with the nitro group or sterically hinders the methyl, deprotonation by the methoxide (generated in situ from DMF-DMA) is too slow.

  • Fix (The Pyrrolidine Boost): Add Pyrrolidine (1.1 equiv) to the reaction.

    • Why: Pyrrolidine reacts with DMF-DMA to form a more reactive aminal species.[1] It also acts as a stronger nucleophile/base system, accelerating the condensation.

  • Fix (Reagent Quality): DMF-DMA hydrolyzes to DMF and Methanol upon exposure to moisture. If your bottle is old, use fresh reagent (1.5 - 3.0 equiv).

Q: I see the enamine forming (LCMS), but the reaction stalls at 60% conversion.

  • Diagnosis: Equilibrium limitation.[2] The reaction produces methanol as a byproduct.

  • Fix: Run the reaction "neat" (no solvent) or in high-boiling DMF, and actively distill off the methanol produced. Use an open vessel with a reflux condenser set to ~60°C (allowing MeOH to escape while keeping DMF) or use Dean-Stark apparatus if compatible.

Q: My product is a tarry black mess.

  • Diagnosis: Polymerization of the styrene intermediate, likely due to excessive heat (>140°C) or prolonged reaction times.

  • Fix: Lower temperature to 80-90°C and extend time. Perform the reaction under strictly inert atmosphere (

    
    ).
    

Module 2: Reductive Cyclization (The Blue Phase)

Context: Reducing the nitro group to an amine, which then spontaneously attacks the enamine double bond to close the indole ring.

Critical Decision: Catalyst Selection

For fluorinated indoles, you cannot simply use H2/Pd-C . The Carbon-Fluorine bond is susceptible to oxidative addition by Palladium, leading to hydrodefluorination (replacement of F with H).

Comparison of Reduction Methods for F-Indoles:

MethodReagentsRisk of DefluorinationScalabilityRecommendation
Standard Hydrogenation

(1 atm) / 10% Pd-C
HIGH HighAVOID for F-indoles.
Raney Nickel

or Hydrazine / Ra-Ni
Medium MediumGood, but requires careful monitoring.
Chemical Reduction Fe powder / AcOHLow HighGOLD STANDARD for F-indoles.
Dithionite

/ THF /

Very Low LowGood for small scale/labile groups.
Troubleshooting Guide: Reduction Step

Q: I isolated the indole, but the Fluorine atom is gone (M-18 mass observed).

  • Diagnosis: Hydrodefluorination.[3][4] You likely used Pd/C or ran a Raney Nickel reaction too long/too hot.

  • Fix (The Iron Protocol): Switch to Iron/Acetic Acid.

    • Protocol: Dissolve crude enamine in Toluene/Acetic Acid (1:1). Add Iron powder (5-10 equiv). Heat to 80°C.

    • Why: Iron reduces the nitro group via a single-electron transfer mechanism that is kinetically much slower at breaking C-F bonds than catalytic hydrogenation.

Q: The reaction is stuck at the intermediate hydroxylamine (


). 
  • Diagnosis: Incomplete reduction.[2] The nitro group reduced to

    
     but didn't go all the way to 
    
    
    
    .
  • Fix: Increase temperature or reducing agent equivalents. If using Fe/AcOH, ensure mechanical stirring is vigorous (heterogeneous reaction).

Q: I have a low yield due to "dimer" formation.

  • Diagnosis: Intermolecular coupling between the nitroso/hydroxylamine intermediates before they can cyclize intramolecularly.[5]

  • Fix: High Dilution. Run the reduction at lower concentration (0.1 M or less) to favor the intramolecular cyclization over intermolecular side reactions.

Decision Logic: Reduction Strategy

Reduction_Logic Start Enamine Intermediate Ready for Cyclization Q_Fluorine Is the Fluorine atom labile? (e.g. ortho/para to nitro) Start->Q_Fluorine Path_Safe Use Fe / AcOH (80°C, Toluene/AcOH) Q_Fluorine->Path_Safe Yes (High Risk) Path_Risky Use Raney Ni / Hydrazine (Monitor closely) Q_Fluorine->Path_Risky No (Stable Position) Result_Safe High F-Retention Robust Yield Path_Safe->Result_Safe Result_Risky Risk of Defluorination Faster Reaction Path_Risky->Result_Risky

Figure 2: Catalyst selection logic to prevent hydrodefluorination.

Validated Protocol: Synthesis of 6-Fluoroindole

1. Enamine Formation:

  • Charge a flask with 4-fluoro-2-nitrotoluene (1.0 equiv) and DMF (5 vol).

  • Add DMF-DMA (1.5 equiv) and Pyrrolidine (1.1 equiv).

  • Heat to 110°C under

    
     for 4-6 hours. Monitor by TLC/LCMS for disappearance of starting material.
    
  • Workup: Concentrate in vacuo to remove volatiles. The resulting deep red oil (enamine) is usually pure enough for the next step. If not, triturate with cold MeOH.

2. Reductive Cyclization (Fe/AcOH Method):

  • Dissolve the red enamine oil in Toluene (10 vol) and Glacial Acetic Acid (10 vol).

  • Add Iron Powder (325 mesh, 6.0 equiv) in one portion.

  • Heat to 90°C with vigorous stirring for 2-4 hours. The red color will fade to a pale yellow/brown.

  • Workup: Cool to RT. Filter through a Celite pad to remove iron sludge. Wash pad with EtOAc.

  • Neutralize the filtrate carefully with sat.

    
     (Caution: Gas evolution).
    
  • Separate layers, dry organics (

    
    ), and concentrate.
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

References

  • Leimgruber, W., & Batcho, A. D. (1971).[6] The synthesis of indoles from o-nitrotoluenes.[1][5][7] 3rd International Congress of Heterocyclic Chemistry.

    • Note: The foundational patent/presentation describing the enamine form
  • Ponticello, G. S., & Baldwin, J. J. (1979). The synthesis of 4-fluoroindole. The Journal of Organic Chemistry, 44(22), 4003-4005.

    • Relevance: Establishes the use of pyrrolidine to accelerate enamine formation in deactiv
  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange in the synthesis of 4-, 5-, 6-, and 7-fluoroindoles. The Journal of Organic Chemistry, 51(26), 5106-5110.

    • Relevance: Discusses the challenges of maintaining fluorine during indole synthesis and reduction str
  • Somei, M., et al. (1981). The First Successful Synthesis of Indole-4-carboxylic Acid. Chemical and Pharmaceutical Bulletin.

    • Relevance: Demonstrates alternative reduction methods (TiCl3)

Sources

Troubleshooting

Degradation of "6-fluoro-1H-indole-5-carbonitrile" during workup

Welcome to the dedicated technical support guide for 6-fluoro-1H-indole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 6-fluoro-1H-indole-5-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this compound. As a Senior Application Scientist, I've compiled this guide based on established chemical principles, peer-reviewed literature, and extensive field experience to help you navigate the potential challenges during the workup and purification of this valuable indole derivative. Our goal is to provide you with the insights needed to ensure the integrity of your compound and the success of your experiments.

Introduction to the Stability of 6-Fluoro-1H-indole-5-carbonitrile

6-Fluoro-1H-indole-5-carbonitrile is a robust molecule, yet like many substituted indoles, it can be susceptible to degradation under specific conditions encountered during routine laboratory workups. The presence of both a fluorine atom and a nitrile group on the indole core introduces unique electronic properties that influence its stability. The electron-withdrawing nature of the nitrile group can decrease the reactivity of the indole ring, offering some protection against certain degradation pathways.[1][2] However, understanding the potential liabilities of the indole nucleus itself is crucial for preventing unwanted side reactions.

This guide will address the most common degradation-related questions, providing both mechanistic explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing significant product loss and the appearance of new, more polar impurities after my aqueous workup. What could be the cause?

This is a common issue and often points to two potential degradation pathways: hydrolysis of the nitrile group or oxidation of the indole ring.

Answer:

The stability of 6-fluoro-1H-indole-5-carbonitrile during aqueous extraction is highly dependent on the pH of the aqueous phase. Both strongly acidic and strongly basic conditions can promote degradation, albeit through different mechanisms.

Potential Degradation Pathways:

  • Nitrile Hydrolysis: The cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) under both acidic and basic conditions, especially at elevated temperatures. This transformation will significantly increase the polarity of your compound, leading to its loss into the aqueous layer during extraction.

  • Oxidative Degradation: The indole ring is susceptible to oxidation, which can occur if the workup is performed in the presence of air (oxygen) for extended periods, or if oxidizing contaminants are present.[3][4][5] This can lead to the formation of various oxidized species, including oxindoles and, in more extreme cases, ring-opened products.[3][4][5]

Troubleshooting Guide 1.1: Mitigating Degradation During Aqueous Workup

This protocol is designed to minimize both nitrile hydrolysis and indole oxidation during the extractive workup of 6-fluoro-1H-indole-5-carbonitrile.

Core Principle: The key is to maintain a near-neutral pH and minimize exposure to oxygen and prolonged reaction times.

Experimental Protocol:

  • Quenching the Reaction:

    • Instead of quenching with strong acids or bases, use a saturated aqueous solution of a mild buffer, such as ammonium chloride (NH₄Cl) for reactions that need to be neutralized from a basic state, or sodium bicarbonate (NaHCO₃) for reactions requiring neutralization from an acidic state.

    • Perform the quench at a low temperature (0-5 °C) to dissipate any exothermic reaction and slow down potential degradation reactions.

  • Extraction:

    • Use de-gassed (sparged with nitrogen or argon) water and organic solvents for the extraction to minimize dissolved oxygen.

    • Extract the product promptly after quenching. Avoid letting the biphasic mixture stir for extended periods.

    • A recommended solvent for extraction is ethyl acetate due to its good solvating power for many indole derivatives and its immiscibility with water.

  • Washing:

    • Wash the combined organic layers with de-gassed brine (saturated NaCl solution) to remove bulk water.

    • Minimize the number of aqueous washes to reduce the contact time with the aqueous phase.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the organic phase under reduced pressure at a moderate temperature (ideally below 40 °C).

Data Presentation: Recommended pH Range for Workup

ConditionpH RangeRationale
Optimal 6.5 - 7.5Minimizes both acid and base-catalyzed nitrile hydrolysis and indole degradation.
Acceptable (with caution) 5.0 - 8.5Brief exposure is generally tolerated, but risk of degradation increases.
Avoid < 4.0 or > 9.0Significant risk of rapid nitrile hydrolysis and/or indole decomposition.

Visualization: Workup Workflow for Enhanced Stability

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Washing & Drying cluster_3 Isolation quench Quench at 0-5 °C with mild buffer (e.g., sat. NH4Cl or NaHCO3) extract Extract promptly with degassed solvent (e.g., Ethyl Acetate) quench->extract Maintain low temp. wash Wash with degassed brine extract->wash Minimize contact time dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo (T < 40 °C) dry->concentrate

Caption: Optimized workup workflow for 6-fluoro-1H-indole-5-carbonitrile.

FAQ 2: My compound appears to be degrading on my silica gel column. What are the best practices for chromatographic purification?

Answer:

Silica gel is acidic and can promote the degradation of sensitive compounds, including some indoles. The prolonged contact time and large surface area in column chromatography can exacerbate this issue.

Potential Degradation Pathways on Silica:

  • Acid-Catalyzed Decomposition: The acidic nature of silica gel can lead to various decomposition pathways, including polymerization or rearrangement of the indole ring.

  • Adsorption-Mediated Oxidation: Trace metal impurities in the silica and the presence of air can lead to on-column oxidation of the indole.

Troubleshooting Guide 2.1: Non-Destructive Chromatographic Purification

Core Principle: Neutralize the stationary phase and use an appropriate solvent system to ensure rapid elution and minimize on-column residence time.

Experimental Protocol:

  • Stationary Phase Selection and Preparation:

    • Standard Silica Gel: If using standard silica gel, it can be neutralized by preparing a slurry with a solvent system containing a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v).

    • Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (neutral or basic) or a bonded phase (e.g., C18 for reverse-phase chromatography) if your compound is particularly sensitive.

  • Solvent System:

    • Use a solvent system that provides a retention factor (Rf) of approximately 0.3-0.4 for your compound to ensure efficient elution.

    • All solvents should be of high purity (HPLC grade is recommended) to avoid contaminants that could promote degradation.

  • Column Loading and Elution:

    • Load the crude material onto the column in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is a weak component of the eluent system (e.g., dichloromethane for a hexane/ethyl acetate gradient).

    • Run the column with a slight positive pressure ("flash chromatography") to speed up the elution process and reduce the contact time with the silica.

    • Avoid exposing the column to strong light, as some fluorinated aromatic compounds can be photolabile.[6][7]

Visualization: Decision Tree for Purification Strategy

G start Purification of 6-fluoro-1H-indole-5-carbonitrile check_sensitivity Is the compound degrading on silica? start->check_sensitivity flash_chrom Use standard flash chromatography check_sensitivity->flash_chrom No neutralize_silica Neutralize silica with 0.1-1% triethylamine in the eluent check_sensitivity->neutralize_silica Yes alt_phase Consider alternative stationary phases (Alumina, C18) neutralize_silica->alt_phase Degradation persists

Caption: Decision tree for selecting a suitable purification method.

Summary of Key Stability Considerations

ParameterRecommendationRationale
pH Maintain near-neutral conditions (pH 6.5-7.5) during aqueous workups.Avoids acid/base-catalyzed hydrolysis of the nitrile and degradation of the indole ring.
Oxygen Use de-gassed solvents and minimize exposure to air.Prevents oxidative degradation of the electron-rich indole nucleus.
Temperature Keep temperatures low during workup and concentration (ideally < 40 °C).Reduces the rate of all potential degradation reactions.
Light Protect from direct, strong light, especially during purification.Minimizes the risk of photochemical degradation.
Purification Use neutralized silica gel or an alternative stationary phase. Elute quickly.Prevents acid-catalyzed decomposition on the column.

By adhering to these guidelines, you can significantly improve the recovery and purity of your 6-fluoro-1H-indole-5-carbonitrile, ensuring the reliability and reproducibility of your experimental results.

References

  • Fluorine-containing indoles: Synthesis and biological activity. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Ma, J., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

  • Diazonium compound. (2023, December 29). In Wikipedia. [Link]

  • Gu, J. D. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry, 2015, 129159. [Link]

  • Zhang, Y., et al. (2013). 6-Fluoro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1833. [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2024). Journal of Materials Chemistry B. [Link]

  • Microbial Degradation of Indole and Its Derivatives. (n.d.). SciSpace. Retrieved January 28, 2026, from [Link]

  • Al-Hujran, T. A., et al. (2018). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A, 122(19), 4645–4655. [Link]

  • Process for the preparation of 1H-indole-5-carbonitrile. (2020). Technical Disclosure Commons. [Link]

  • Electrosynthesis of fluorinated indole derivatives. (2019). ResearchGate. [Link]

  • Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179–3183. [Link]

  • Synthetic method of 6-fluoroindole-3-acetonitrile. (2009).
  • Powers, L. C., & McNeill, K. (2022). Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. Environmental Science & Technology, 56(17), 12267–12277. [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2015). ResearchGate. [Link]

  • Kercher, M., et al. (2014). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. The Journal of Physical Chemistry B, 118(30), 8844–8853. [Link]

  • Wu, J., et al. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. Organic Letters, 18(4), 764–767. [Link]

  • Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. (2023). American Journal of Medical Science and Chemical Research. [Link]

  • Synthesis of 5-Fluoroindole-5-13C. (2021). Diva-Portal.org. [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2018). MDPI. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. (2023). ChemRxiv. [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). NIH. [Link]

  • An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. (2016). ACS Publications. [Link]

  • Oxidative Dearomatization of 3-Substituted Indoles with Sulfonium Salts: Direct Access to 3-Hydroxyoxindoles. (2019). ResearchGate. [Link]

  • Microbial Degradation of Indole and Its Derivatives. (2015). Semantic Scholar. [Link]

  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2024). ResearchGate. [Link]

  • Protecting group. (2023, December 26). In Wikipedia. [Link]

  • 1-(2-Chlorophenyl)-6-fluoro-2-methyl-1H-indole-3-carbonitrile. (2012). NIH. [Link]

  • Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. (2024). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-fluoro-1H-indole-5-carbonitrile

Welcome to the technical support center for "6-fluoro-1H-indole-5-carbonitrile." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common purifi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "6-fluoro-1H-indole-5-carbonitrile." This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on overcoming common purification challenges. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental issues you may encounter. The advice provided is based on established chemical principles and practical laboratory experience.

Issue 1: My final product has a persistent yellow or brownish tint. How can I remove these colored impurities?

Answer:

Colored impurities in indole synthesis are often due to oxidation or the presence of residual starting materials and byproducts. Here’s a systematic approach to address this:

  • Activated Carbon Treatment: A common and effective first step is to treat a solution of your crude product with activated carbon. The porous structure of activated carbon provides a large surface area for adsorbing colored organic impurities.

    • Protocol: Dissolve your crude "6-fluoro-1H-indole-5-carbonitrile" in a suitable hot solvent (e.g., ethanol or ethyl acetate). Add a small amount of activated carbon (typically 1-5% w/w) and heat the mixture at reflux for 15-30 minutes. Perform a hot filtration through a pad of celite to remove the carbon. Allow the filtrate to cool for recrystallization.

  • Recrystallization: This is a powerful technique for removing impurities that have different solubility profiles from your target compound.[1][2]

    • Solvent Selection: The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For "6-fluoro-1H-indole-5-carbonitrile," consider solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.

    • Causality: As the solution cools, the solubility of your product decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, tend to remain in the solution (mother liquor).

  • Column Chromatography: If recrystallization is ineffective, column chromatography offers a more refined separation based on the differential adsorption of compounds to a stationary phase.[3]

    • Stationary Phase: Silica gel is the most common choice for indole derivatives.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective. The colored, often more polar, impurities will either remain on the column or elute much later than your product.

Issue 2: HPLC analysis shows a closely eluting impurity. How can I improve the separation?

Answer:

Closely eluting impurities are structurally similar to your target compound, making separation challenging. Here are some strategies to enhance resolution in your purification:

  • Optimize Column Chromatography Conditions:

    • Solvent System Modification: Fine-tune the polarity of your mobile phase. Small additions of a third solvent can sometimes significantly alter selectivity. For reversed-phase HPLC, adjusting the pH of the mobile phase can be effective if the impurity has a different pKa than your product.[4]

    • Column Selection: If you are using flash chromatography, consider using a higher-resolution silica gel (smaller particle size). For HPLC, switching to a different column chemistry (e.g., from C18 to a phenyl-hexyl column) can provide different selectivities.

  • Recrystallization with a Different Solvent System: The solubility of your product and the impurity may vary significantly in different solvents. Experiment with a range of solvent systems to find one that maximizes the difference in solubility.

  • Derivative Formation (Last Resort): In some challenging cases, you can temporarily convert your product into a derivative that has different chromatographic properties from the impurity. After purification of the derivative, you would then reverse the reaction to obtain your pure product. This is a more complex approach and should be considered when other methods fail.

Issue 3: My yield is significantly low after purification. What are the potential causes and solutions?

Answer:

Low recovery is a common issue. Here’s how to troubleshoot it:

  • Recrystallization Issues:

    • Excessive Solvent: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve your compound.

    • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization.

  • Column Chromatography Losses:

    • Product Adsorption: Highly polar compounds can sometimes irreversibly bind to silica gel. If you suspect this is happening, you can try using a less active stationary phase like alumina or a functionalized silica.[5]

    • Improper Fraction Collection: Monitor the elution carefully using thin-layer chromatography (TLC) to ensure you are collecting all the fractions containing your product.

  • Product Instability: Indole derivatives can be sensitive to strong acids, bases, and prolonged heating.[6] Ensure your purification conditions are mild.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of "6-fluoro-1H-indole-5-carbonitrile"?

A1: Impurities can arise from starting materials, byproducts, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could be substituted anilines or other precursors.

  • Isomeric Byproducts: In some indole syntheses, like the Fischer indole synthesis, the formation of regioisomers is possible.[7]

  • Dehalogenated Species: During certain reactions, the fluorine atom could be replaced by hydrogen.[8]

  • Oxidized Products: Indoles can be susceptible to oxidation, leading to colored byproducts.

Q2: What is the best way to assess the purity of "6-fluoro-1H-indole-5-carbonitrile"?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[9] A diode array detector (DAD) can provide information about the UV-Vis spectrum of any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capabilities of mass spectrometry, allowing you to identify the molecular weights of any impurities.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and help identify any structurally similar impurities.

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Q3: How should I store purified "6-fluoro-1H-indole-5-carbonitrile"?

A3: To maintain the integrity of your purified compound, store it in a cool, dry, and dark place.[11] An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent oxidation, especially for long-term storage.

Experimental Protocols & Visualizations

Protocol 1: Recrystallization of 6-fluoro-1H-indole-5-carbonitrile
  • Dissolution: In a flask, add the crude "6-fluoro-1H-indole-5-carbonitrile" and a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Workflow for Purification Troubleshooting

Purification_Troubleshooting start Crude Product (6-fluoro-1H-indole-5-carbonitrile) recrystallization Attempt Recrystallization start->recrystallization purity_check1 Assess Purity (HPLC, TLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% colored_impurity Issue: Colored Impurities purity_check1->colored_impurity Colored Impurities Present purity_check2 Assess Purity (HPLC, TLC) column_chromatography->purity_check2 purity_check2->pure_product Purity > 98% purity_check2->column_chromatography Optimize Conditions activated_carbon Activated Carbon Treatment colored_impurity->activated_carbon activated_carbon->recrystallization

Caption: A decision tree for troubleshooting the purification of 6-fluoro-1H-indole-5-carbonitrile.

Logical Relationship of Purification Techniques

Purification_Techniques cluster_0 Initial Purification cluster_1 High-Resolution Purification cluster_2 Purity Assessment Recrystallization Recrystallization Based on differential solubility Good for removing bulk impurities Column_Chromatography Column Chromatography Based on differential adsorption Separates structurally similar compounds Recrystallization->Column_Chromatography If impurities persist Solvent_Wash Solvent Wash / Trituration Removes highly soluble or insoluble impurities Solvent_Wash->Recrystallization Pre-purification step HPLC HPLC Quantitative analysis Column_Chromatography->HPLC Verify Purity LCMS LC-MS Impurity identification HPLC->LCMS Characterize Impurities NMR NMR Structural verification HPLC->NMR Confirm Structure

Caption: The logical flow and relationship between different purification and analytical techniques.

References

Sources

Troubleshooting

Overcoming low yield in the synthesis of indole-5-carbonitriles

Status: Operational Ticket ID: IND-CN-05 Subject: Overcoming Low Yields in C5-Cyanation of Indoles Assigned Specialist: Senior Application Scientist Triage: Diagnostic Workflow Start here to select the correct troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: IND-CN-05 Subject: Overcoming Low Yields in C5-Cyanation of Indoles Assigned Specialist: Senior Application Scientist

Triage: Diagnostic Workflow

Start here to select the correct troubleshooting module based on your current precursor.

TriageWorkflow Start Select Starting Material Bromo 5-Bromoindole Start->Bromo Halogenated Precursor Hydrazine 4-Cyanophenylhydrazine Start->Hydrazine De Novo Synthesis Formyl 5-Formylindole Start->Formyl Functional Group Interconversion PdRoute Module 1: Pd-Catalyzed Cyanation (Recommended High Yield) Bromo->PdRoute FischerRoute Module 2: Modified Fischer Synthesis (Lewis Acid Promoted) Hydrazine->FischerRoute OximeRoute Module 3: Oxime Dehydration (Metal-Free) Formyl->OximeRoute

Figure 1: Decision matrix for selecting the optimal synthetic pathway.

Module 1: Palladium-Catalyzed Cyanation (The "Gold Standard")

Target Audience: Users starting with 5-bromoindole or 5-iodoindole. Common Issue: Reaction stalls at <50% conversion; formation of hydrodehalogenated side products.

The Protocol: The "Non-Toxic" Ferrocyanide Method

Traditional methods using CuCN (Rosenmund-von Braun) require harsh heat (200°C) that degrades indoles. Using highly toxic NaCN/TMSCN poses safety risks. The industry standard has shifted to using Potassium Hexacyanoferrate(II) (


)  as a slow-release cyanide source.

Optimized Conditions:

Component Reagent Role
Catalyst Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%) Electron-rich bulky phosphines facilitate oxidative addition into the electron-rich indole ring.

| CN Source |


 (0.5 equiv) | Non-toxic, slow release of CN⁻ prevents catalyst poisoning. |
| Base  | Na₂CO₃ (1.0 equiv) | Neutralizes HBr byproduct. |
| Solvent  | DMA/Water (10:1) or NMP | Critical:  Water is required to dissolve the inorganic ferrocyanide. |
| Temp  | 100°C - 120°C | |
Troubleshooting Q&A

Q: My reaction turns black and stops after 1 hour. TLC shows starting material remaining. A: This is classic "Pd-Black" precipitation. The catalytic cycle has collapsed.

  • The Cause: Indoles are electron-rich. The nitrogen lone pair (even if not deprotonated) can coordinate to Pd(II), displacing ligands and causing the metal to aggregate.

  • The Fix: Add Zn dust (10 mol%) or Zn(OAc)₂ to the reaction mixture. Zinc acts as a reducing agent to keep Palladium in the active Pd(0) state and prevents oxidation to inactive species [1].

Q: Do I need to protect the Indole Nitrogen? A: For 5-bromoindole, yes , it is highly recommended.

  • Why: Although some papers claim success with free N-H indoles [2], the N-H bond (

    
    ) is susceptible to deprotonation by the carbonate base. The resulting indolyl-anion is a potent ligand that forms a stable, off-cycle Indolyl-Pd species, arresting the reaction.
    
  • Action: Protect with Boc or Tosyl groups before cyanation. The electron-withdrawing protecting group also activates the C5-Br bond for oxidative addition.

Q: I see a spot corresponding to indole (hydrodehalogenation). Why? A: This occurs when the


-hydride elimination or protonolysis outcompetes transmetallation.
  • The Fix: Ensure your solvent is degassed (sparge with Argon for 15 mins). Oxygen promotes homocoupling and dehalogenation. Switch to a bulky ligand like XPhos , which accelerates the reductive elimination of the nitrile product.

Module 2: Fischer Indole Synthesis (De Novo)

Target Audience: Users building the indole core from 4-cyanophenylhydrazine. Common Issue: Low yield, formation of tar, or remaining hydrazone intermediate.

The Mechanism of Failure

The Fischer synthesis relies on a [3,3]-sigmatropic rearrangement. Electron-withdrawing groups (EWGs) like the -CN group at the para-position of the hydrazine destabilize the transition state, making the rearrangement significantly slower than competitive decomposition pathways [3].

The Protocol: Lewis Acid Modification

Do not use traditional protic acids (H₂SO₄, PPA) which cause polymerization of the nitrile.

Optimized Conditions:

  • Hydrazone Formation: Reflux 4-cyanophenylhydrazine + Ketone/Aldehyde in Ethanol with catalytic acetic acid. Isolate the solid hydrazone.

  • Cyclization: Dissolve hydrazone in 4M HCl in Dioxane or use ZnCl₂ (2 equiv) in acetic acid at 80°C.

Troubleshooting Q&A

Q: I get a mixture of isomers. Is this normal? A: With 4-cyanophenylhydrazine, you should predominantly get the 5-cyanoindole .

  • Explanation: The rearrangement prefers the position para to the EWG. However, steric bulk on the ketone can influence this.

  • Action: Verify regioselectivity by NOE NMR. If you see 7-cyanoindole, the ketone sterics are overriding the electronic bias.

Q: The reaction yields a "red tar." A: This is polymerized nitrile/indole.

  • The Fix: Switch to Microwave Irradiation .

    • Recipe: Mix hydrazone + ZnCl₂ in acetic acid. Microwave at 150°C for 5-10 minutes. The short reaction time prevents thermal degradation of the sensitive nitrile group [4].

Module 3: Functional Group Interconversion

Target Audience: Users with 5-formylindole (indole-5-carboxaldehyde). Common Issue: Dehydration reagents reacting with the indole C3 position.

The Protocol: One-Pot Oxime Dehydration

This is a metal-free route that avoids catalyst poisoning issues entirely.

  • Step 1: React 5-formylindole with Hydroxylamine hydrochloride (

    
    ) in EtOH/Pyridine to form the oxime.
    
  • Step 2: Dehydrate the oxime to nitrile.

Q: Which dehydration agent is safe for indoles? A: Avoid SOCl₂ or POCl₃ if possible, as they can chlorinate the C3 position (Vilsmeier-Haack type reactivity).

  • Recommended Reagent: Propylphosphonic anhydride (T3P) or CDI (Carbonyldiimidazole) .

  • Conditions: Reflux the oxime in acetonitrile with 1.5 equiv CDI. This provides a clean conversion to the nitrile without attacking the indole ring.

Visualizing the Poisoning Mechanism (Module 1)

Understanding why the Pd-reaction fails is key to fixing it.

PdCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 5-Bromoindole TransMet Transmetallation (Ar-Pd-CN) OxAdd->TransMet + CN source Poison DEAD END: Indolyl-Pd-Complex (Off-Cycle) OxAdd->Poison Coordination Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 IndoleNH Free Indole N-H (Substrate) IndoleNH->Poison Deprotonation by Base

Figure 2: The catalytic cycle showing the "Dead End" caused by unprotected indole nitrogen.

Summary of Recommended Reagents

FeatureMethod A: Pd-Catalysis Method B: Fischer
Precursor 5-Bromoindole4-Cyanophenylhydrazine
Key Reagent

(Ferrocyanide)
ZnCl₂ (Lewis Acid)
Primary Risk Catalyst Poisoning (N-H)Tar formation (Polymerization)
Yield Potential High (80-95%)Moderate (40-60%)
Green Score High (Non-toxic CN source)Low (Atom economy)

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Efficient, and Poison-Free Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[2] Chemical Communications, (12), 1388–1389.

  • Yeung, P. Y., So, C. M., Lau, C. P., & Kwong, F. Y. (2011).[3] A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6].[2][4][5][6][7] Organic Letters, 13(3), 648–651.

  • Gore, S., Baskaran, S., & König, B. (2012).[8] Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.

  • Sridharan, V., Perumal, P. T., Avendaño, C., & Menéndez, J. C. (2007). Microwave-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazoles. Synlett, 2007(07), 1079–1082.

Sources

Optimization

Technical Support Center: Recrystallization of 6-fluoro-1H-indole-5-carbonitrile

Disclaimer: This document is intended as a comprehensive technical guide for developing a recrystallization protocol for 6-fluoro-1H-indole-5-carbonitrile. As of the date of publication, specific, validated recrystalliza...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document is intended as a comprehensive technical guide for developing a recrystallization protocol for 6-fluoro-1H-indole-5-carbonitrile. As of the date of publication, specific, validated recrystallization protocols for this compound are not widely available in published literature. The following guide is based on established principles of organic chemistry, analysis of the compound's structural motifs, and extensive experience in purification sciences. All procedures should be developed and validated on a small scale before implementation on a larger scale.

Introduction: The Critical Role of Purification

In the field of drug discovery and materials science, the purity of a compound is paramount. For 6-fluoro-1H-indole-5-carbonitrile, a molecule of interest for its potential applications, achieving high crystalline purity is a critical step to ensure reproducible and reliable downstream experimental results. Recrystallization remains one of the most powerful and cost-effective techniques for purifying solid organic compounds.[1][2]

This guide provides a systematic approach to developing a robust recrystallization procedure. We will explore the theoretical underpinnings of solvent selection, provide a step-by-step experimental workflow, and offer a detailed troubleshooting guide to address common challenges.

Section 1: Physicochemical Profile & Initial Considerations

Understanding the physicochemical properties of 6-fluoro-1H-indole-5-carbonitrile is the foundation for designing an effective purification strategy. While experimental data is limited, we can infer key characteristics from its structure:

  • Indole Core: The indole ring system is largely aromatic and hydrophobic, but the N-H group can act as a hydrogen bond donor.[3] The ring itself can participate in π-π stacking interactions. Indole is generally soluble in organic solvents like ethanol, ethyl acetate, and chloroform, and only slightly soluble in water.[4][5]

  • Nitrile Group (-CN): This is a strongly polar, electron-withdrawing group that can act as a hydrogen bond acceptor. Its presence increases the overall polarity of the molecule compared to unsubstituted indole.

  • Fluorine Substituent (-F): Fluorine is highly electronegative, creating a strong C-F dipole. However, due to its small size and low polarizability, it often increases hydrophobicity.[6] Its effect on solubility can be complex and solvent-dependent.

Expected Solubility Profile: Based on these features, 6-fluoro-1H-indole-5-carbonitrile is expected to be a moderately polar solid. It will likely exhibit poor solubility in non-polar solvents (e.g., hexanes) and high solubility in polar aprotic solvents (e.g., acetone, THF). Alcohols (e.g., ethanol, isopropanol) are likely to be good candidates for single-solvent recrystallization, as they offer a balance of polarity and hydrogen bonding capability.

Section 2: The Recrystallization Workflow: A Protocol Development Guide

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2][7]

Step 1: Solvent Selection & Screening

The first and most critical step is to identify a suitable solvent or solvent system.[1] This is typically done on a small scale (10-20 mg of crude material).

Single Solvent Screening: Test the solubility of the crude material in a range of solvents with varying polarities.

SolventPolarity IndexBoiling Point (°C)Expected Behavior & Rationale
Hexane/Heptane 0.169 / 98Poor Solvent. Unlikely to dissolve the compound even when hot. Useful as an anti-solvent.
Toluene 2.4111Potential Candidate. May show a good solubility differential between hot and cold.
Ethyl Acetate (EtOAc) 4.477Likely a "Good" Solvent. May dissolve the compound too well at room temperature.[8]
Acetone 5.156Likely a "Good" Solvent. Similar to EtOAc, may have high solubility at room temp. Low boiling point is a drawback.
Isopropanol (IPA) 3.982Excellent Candidate. Often provides a good temperature-solubility gradient for moderately polar compounds.
Ethanol (EtOH) 4.378Excellent Candidate. A versatile and common recrystallization solvent for indole-type molecules.[9]
Water 10.2100Poor Solvent. Unlikely to dissolve the compound. Useful as an anti-solvent with a miscible organic solvent.[9]

Mixed Solvent Systems (Binary Systems): If no single solvent is ideal, a mixed solvent system is a powerful alternative. This involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[10][11]

  • Common Pairs: Ethanol/Water, Isopropanol/Water, Toluene/Hexane, Ethyl Acetate/Hexane.[11]

Diagram: Systematic Solvent Selection Workflow

This diagram outlines the logical process for identifying an appropriate solvent system.

Solvent_Selection start Start: Crude 6-fluoro-1H-indole-5-carbonitrile test_solubility Test Solubility (10-20 mg) in various solvents at RT start->test_solubility soluble_rt Soluble at RT (e.g., Acetone, EtOAc) test_solubility->soluble_rt Case 1 insoluble_rt Insoluble/Slightly Soluble at RT (e.g., IPA, EtOH, Toluene) test_solubility->insoluble_rt Case 2 insoluble_hot Insoluble when Hot (e.g., Hexane, Water) test_solubility->insoluble_hot Case 3 outcome2 Use as 'Good' Solvent in Mixed System soluble_rt->outcome2 heat_test Heat to Boiling insoluble_rt->heat_test outcome3 Use as 'Poor'/'Anti-Solvent' in Mixed System insoluble_hot->outcome3 dissolves_hot Dissolves when Hot? heat_test->dissolves_hot no_dissolve Does Not Dissolve dissolves_hot->no_dissolve No outcome1 Ideal Single Solvent! Proceed to Protocol. dissolves_hot->outcome1 Yes, and crystals form on cooling outcome4 Discard Solvent (Unsuitable) no_dissolve->outcome4 Troubleshooting start Problem Encountered After Cooling check_form What is the physical form? start->check_form liquid_oil Liquid / Oil check_form->liquid_oil clear_solution Clear Solution (No Crystals) check_form->clear_solution low_yield Few Crystals (Low Yield) check_form->low_yield action_oil Re-heat solution. Add more solvent. Cool very slowly. liquid_oil->action_oil action_solution Induce Crystallization: 1. Scratch flask 2. Add seed crystal clear_solution->action_solution action_yield Check mother liquor. If compound present, reduce solvent volume & re-cool. low_yield->action_yield check_oil_ check_oil_ action_oil->check_oil_ check_solution_persists Still no crystals? action_solution->check_solution_persists success Problem Solved action_yield->success persists Does oiling persist? persists->success No fail_oil Change to a lower boiling point solvent. persists->fail_oil Yes check_solution_persists->success No fail_solution Too much solvent used. Reduce volume by boiling, then re-cool. check_solution_persists->fail_solution Yes

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of 6-fluoro-1H-indole-5-carbonitrile

Welcome to the technical support guide for the chromatographic purification of 6-fluoro-1H-indole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic purification of 6-fluoro-1H-indole-5-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related indole intermediates. My goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods effectively in your own laboratory settings.

The successful isolation of a high-purity active pharmaceutical ingredient (API) or intermediate is paramount. In the case of 6-fluoro-1H-indole-5-carbonitrile, a common building block in medicinal chemistry, impurities can have a significant downstream impact. This guide will walk you through common challenges and provide robust solutions based on established chromatographic principles.

Section 1: Foundational Knowledge - Understanding Your Molecule

Before embarking on any purification, a fundamental understanding of the target molecule's physicochemical properties is essential. This knowledge informs every decision, from solvent selection to the choice of stationary phase.

Q1: What are the key physicochemical properties of 6-fluoro-1H-indole-5-carbonitrile that will influence its purification?

A1: The chromatographic behavior of 6-fluoro-1H-indole-5-carbonitrile is governed by three primary structural features:

  • The Indole Ring System: This bicyclic aromatic system is relatively nonpolar but possesses a hydrogen-bond-donating amine (N-H) group. The electron-rich nature of the ring can lead to π-π stacking interactions with certain stationary phases or other aromatic molecules.

  • The Nitrile Group (-CN): This is a strongly polar, electron-withdrawing group that is a hydrogen bond acceptor. Its presence significantly increases the overall polarity of the molecule compared to unsubstituted indole.

  • The Fluorine Atom (-F): As the most electronegative element, fluorine is strongly electron-withdrawing. While a single fluorine atom does not drastically increase polarity in the same way a hydroxyl group would, it modulates the electronic properties of the aromatic ring, which can subtly alter its interactions with the stationary phase.

Collectively, these features render the molecule moderately polar. It will exhibit good solubility in polar organic solvents like ethyl acetate, acetone, and acetonitrile, with lower solubility in nonpolar solvents like hexanes.

Q2: What are the most common impurities I should expect when purifying 6-fluoro-1H-indole-5-carbonitrile?

A2: Impurities are almost always a reflection of the synthetic route used. Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like a substituted aniline or other indole derivatives. These are often less polar than the final product.

  • Reagents and Catalysts: Residual catalysts (e.g., Palladium or Copper from cross-coupling reactions) or reagents can persist in the crude material.[1]

  • Positional Isomers: During the synthesis of substituted indoles, side reactions can sometimes lead to the formation of isomers (e.g., substitution at a different position on the indole ring). These are often the most challenging impurities to separate due to their very similar polarities.

  • By-products from Side Reactions: Incomplete cyclization, over-alkylation, or degradation of the indole ring can introduce a variety of structurally diverse impurities that may be more or less polar than your target compound. For example, in syntheses involving N-arylation of indoles, undesired side products can form.[2]

Section 2: A Strategic Approach to Purification

A multi-step purification strategy is often required to achieve high purity.[3] The general workflow begins with a rapid, low-resolution method to assess the crude mixture, followed by bulk purification, and finally, a high-resolution polishing step if necessary.

PurificationWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Bulk Purification cluster_2 Phase 3: High-Purity Polishing cluster_3 Phase 4: Final Analysis TLC Analyze Crude Material by TLC Flash Flash Column Chromatography (Silica Gel) TLC->Flash Select Solvent System HPLC Preparative RP-HPLC (C18 Column) Flash->HPLC Purity <95% or Isomers Present Analysis Purity & Identity Check (LC-MS, NMR) Flash->Analysis Purity >95% HPLC->Analysis Purity >99%

Caption: General purification workflow for 6-fluoro-1H-indole-5-carbonitrile.

Q3: Where do I even begin with developing a purification method?

A3: Always start with Thin-Layer Chromatography (TLC). It is an invaluable, rapid, and inexpensive tool for visualizing the components of your crude mixture and developing an appropriate solvent system for bulk purification. The goal is to find a solvent system that gives your target compound a Retention Factor (Rƒ) of approximately 0.3-0.4, with good separation from all major impurities.

Protocol 1: Step-by-Step TLC Analysis
  • Prepare Sample: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop Plate: Place the plate in a sealed chamber containing your chosen mobile phase (eluent). A good starting point is a mixture of a nonpolar and a polar solvent, such as 3:1 Hexanes:Ethyl Acetate.

  • Visualize: After the solvent front has nearly reached the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm is standard for aromatic compounds).

  • Calculate Rƒ: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimize: Adjust the solvent ratio to achieve the target Rƒ.

    • If the Rƒ is too high (>0.5), your eluent is too polar. Increase the proportion of the nonpolar solvent (e.g., move to 5:1 Hexanes:EtOAc).

    • If the Rƒ is too low (<0.2), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., move to 1:1 Hexanes:EtOAc).

Section 3: Troubleshooting Guide for Flash Column Chromatography

Flash column chromatography on silica gel is the workhorse for bulk purification of moderately polar organic compounds.[1][4][5] Here are solutions to common problems you may encounter.

Q4: My product and a key impurity are co-eluting. How can I improve the separation?

A4: This is the most common challenge and indicates that the selectivity of your chromatographic system is insufficient.

  • Causality: The relative affinity of your product and the impurity for the silica stationary phase is too similar in the chosen solvent system.

  • Solutions:

    • Reduce Solvent Polarity: The first step is to decrease the polarity of your eluent (e.g., from 1:1 to 3:1 Hexanes:EtOAc). This will increase the interaction of all compounds with the silica, resulting in lower Rƒ values and potentially resolving the components.

    • Change Solvent System: If adjusting polarity fails, the selectivity of the solvent itself may be the issue. The "eluent strength" is not the only factor; different solvents have different interactions (e.g., hydrogen bonding capability). Try a completely different solvent system.

Solvent System Typical Use Case Notes
Hexanes / Ethyl AcetateStandard choice for moderately polar compounds.Excellent starting point. Provides good resolution for many indole derivatives.
Dichloromethane / MethanolFor more polar compounds that do not move in Hex/EtOAc.Start with a low percentage of methanol (1-2%) as it is a very strong polar solvent.
Toluene / AcetoneAn alternative system with different selectivity due to the aromaticity of toluene.Can sometimes resolve impurities that are difficult to separate in ester-based systems.

Q5: My compound is "streaking" or "tailing" down the column instead of forming a tight band. What's causing this?

A5: Tailing is often caused by undesirable secondary interactions between your compound and the stationary phase.

  • Causality: The N-H group on the indole ring is weakly acidic but can also act as a base, interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction causes a portion of the molecules to lag behind the main band, resulting in tailing.

  • Solutions:

    • Add a Modifier: Add a small amount (0.1 - 1%) of an acid or base to your eluent to suppress these interactions. For a weakly basic compound like an indole, adding a volatile base like triethylamine (TEA) can be very effective. The TEA will preferentially bind to the acidic silanol sites, allowing your compound to elute with a much-improved peak shape.

    • Check for Overloading: Tailing can also occur if you have loaded too much crude material onto the column. As a rule of thumb, aim for a crude load of 1-5% of the total mass of the silica gel.

TroubleshootingTree Start Poor Separation in Flash Chromatography Problem What is the issue? Start->Problem CoElution Co-elution of spots Problem->CoElution Spots Overlap Tailing Streaking or Tailing Problem->Tailing Elongated Spots LowRecovery Low or No Recovery Problem->LowRecovery Compound Stuck Sol1 Decrease Eluent Polarity (e.g., more Hexanes) CoElution->Sol1 Sol2 Switch Solvent System (e.g., DCM/MeOH) CoElution->Sol2 Sol3 Add Modifier to Eluent (e.g., 0.5% Triethylamine) Tailing->Sol3 Sol4 Use a Stronger 'Flush' Solvent (e.g., 10% MeOH in DCM) LowRecovery->Sol4

Caption: Troubleshooting decision tree for common flash chromatography issues.

Q6: I have very low recovery of my product from the column. Why?

A6: This suggests your compound is irreversibly binding to the silica gel.

  • Causality: If your compound is particularly polar or has functional groups that chelate strongly to the silica surface, it may not elute with the chosen solvent system.

  • Solution: After you have collected all fractions containing your desired product, flush the column with a much stronger solvent mixture (e.g., 10-20% Methanol in DCM) to elute any remaining material. If recovery is still an issue, consider switching to a less acidic stationary phase, such as alumina, or moving directly to reverse-phase chromatography.

Section 4: FAQs for High-Purity Polishing with RP-HPLC

For drug development applications, purity levels often need to exceed 99%. When flash chromatography is insufficient to remove trace impurities or isomers, preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.

Q7: What is a good starting point for an RP-HPLC method for this compound?

A7: Based on the structure, a standard C18 column is an excellent choice. The mobile phase will consist of a weak acid (to protonate silanols and ensure sharp peaks) in water and an organic modifier.

Protocol 2: Example Preparative RP-HPLC Method
Parameter Condition Rationale
Column C18, 5 µm particle sizeThe nonpolar C18 stationary phase will retain the moderately polar indole via hydrophobic interactions.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common additive that improves peak shape and is compatible with mass spectrometry (LC-MS).[6]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity.
Gradient 10% B to 90% B over 20 minutesA gradient is ideal for finding the optimal elution conditions and ensuring all impurities are eluted from the column.
Flow Rate 20 mL/min (for a 20 mm ID column)Flow rate is scaled based on the column diameter.
Detection UV at 280 nmIndole rings have a strong chromophore that absorbs well in the 270-290 nm range.[7]

Q8: My peaks in RP-HPLC are broad or show significant tailing. How can I fix this?

A8: Similar to normal phase, peak asymmetry in RP-HPLC is often due to secondary interactions.

  • Causality: Even on end-capped C18 columns, residual, unreacted silanol groups exist. At neutral pH, these can be deprotonated (SiO-) and interact with any positive charge on your molecule, causing tailing.

  • Solution: The addition of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to the mobile phase is critical. By keeping the pH low (around 2.5-3), the silanol groups remain protonated (Si-OH), minimizing these unwanted ionic interactions. This "ion suppression" is a standard technique for analyzing indole derivatives.[8]

References

  • Li, Y., et al. (2015). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. PubChem. Available at: [Link]

  • Sundberg, R. J. (1996). Indoles. Academic Press. (No URL available for direct book link)
  • Dong, J., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Available at: [Link]

  • Cornett, C., et al. (1981). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • Payne, J. T., et al. (2015). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... ResearchGate. Available at: [Link]

  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. Processes. Available at: [Link]

  • Jain, S., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc. Available at: [Link]

  • Antonov, E., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules. Available at: [Link]

  • Zhang, Z., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. Molecules. Available at: [Link]

  • Li, G., et al. (2018). 5-Fluoro-3-(1H-indol-3-ylmethyl)-1H-indole. IUCrData. Available at: [Link]

  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Center for Biotechnology Information. Available at: [Link]

Sources

Optimization

Technical Support Center: N-Alkylation of 6-fluoro-1H-indole-5-carbonitrile

Welcome to the technical support center for the N-alkylation of 6-fluoro-1H-indole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of 6-fluoro-1H-indole-5-carbonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve your desired synthetic outcomes.

The unique electronic nature of 6-fluoro-1H-indole-5-carbonitrile, characterized by two strong electron-withdrawing groups on the benzene ring, presents a specific set of challenges not typically encountered with simpler indole systems. This guide is structured to address these issues directly, providing not just protocols, but the scientific reasoning behind them.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of 6-fluoro-1H-indole-5-carbonitrile in a question-and-answer format.

Question 1: My N-alkylation reaction is showing low or no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of 6-fluoro-1H-indole-5-carbonitrile is a frequent challenge, primarily due to the electronic properties of the starting material. The fluorine and nitrile groups are strongly electron-withdrawing, which has two main consequences:

  • Increased Acidity of the Indole N-H: The electron-withdrawing groups significantly lower the pKa of the N-H proton compared to unsubstituted indole. This makes deprotonation easier, which is favorable. However, the resulting indolide anion is highly stabilized, rendering it less nucleophilic.

  • Reduced Nucleophilicity of the Indolide Anion: The negative charge on the nitrogen is delocalized across the electron-deficient ring system, diminishing its ability to attack the alkylating agent.

Troubleshooting Steps:

  • Choice of Base: While a strong base is necessary for complete deprotonation, an excessively strong base can lead to side reactions or decomposition. A careful selection is crucial.

    • Sodium Hydride (NaH): A common and effective choice for deprotonating indoles.[1] It is crucial to use a fresh, high-purity source of NaH.

    • Potassium tert-butoxide (KOtBu): A strong, non-nucleophilic base that can be effective.

    • Cesium Carbonate (Cs₂CO₃): A milder base that can be effective, particularly with more reactive alkylating agents. Its solubility in organic solvents can be advantageous.

  • Solvent Selection: The choice of solvent is critical for both solubility and reactivity.

    • Polar Aprotic Solvents: DMF and DMSO are excellent choices as they can solvate the indolide anion and the cation of the base, increasing the reactivity of the anion. However, be aware that DMF can decompose in the presence of strong bases at elevated temperatures.[1]

    • Ethereal Solvents: THF is another common choice, particularly with NaH.[1]

  • Reaction Temperature: Increasing the reaction temperature can often overcome the activation energy barrier. However, this must be balanced with the potential for side reactions and decomposition of the starting material or product. A systematic temperature screen is recommended.

  • Alkylating Agent Reactivity: The nature of your alkylating agent plays a significant role.

    • For less reactive substrates like this indole, highly reactive alkylating agents such as primary alkyl iodides or triflates are recommended over chlorides or bromides.

    • For alkylations with alcohols, a Mitsunobu reaction can be an effective alternative, as it proceeds through a different mechanism that can be more favorable for less nucleophilic indoles.[2]

Experimental Protocol: General Procedure for N-Alkylation using NaH/DMF

  • To a solution of 6-fluoro-1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkylating agent (1.1 - 1.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Question 2: I am observing a significant amount of C3-alkylation as a side product. How can I improve the N-selectivity?

Answer:

The formation of a C3-alkylated byproduct is a classic problem in indole chemistry, arising from the ambident nucleophilic nature of the indolide anion. While the nitrogen atom is generally the site of deprotonation, the C3 position is often more nucleophilic.[3] For 6-fluoro-1H-indole-5-carbonitrile, the electron-withdrawing groups can exacerbate this issue under certain conditions.

Logical Relationship: N- vs. C3-Alkylation

G Indole 6-fluoro-1H-indole-5-carbonitrile Indolide Indolide Anion Indole->Indolide Deprotonation Base Base (e.g., NaH) Base->Indolide N_Alkylation N-Alkylated Product (Thermodynamic) Indolide->N_Alkylation N-attack C3_Alkylation C3-Alkylated Product (Kinetic) Indolide->C3_Alkylation C3-attack AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->N_Alkylation AlkylatingAgent->C3_Alkylation

Caption: Competition between N- and C3-alkylation pathways.

Strategies to Enhance N-Selectivity:

  • Counter-ion Effect: The nature of the cation from the base can influence the regioselectivity.

    • Sodium (Na⁺) and Potassium (K⁺): These smaller cations tend to associate more tightly with the nitrogen atom, potentially hindering C3-alkylation.

    • Cesium (Cs⁺): The larger and softer cesium cation can lead to a more "naked" and reactive anion, which may favor C3-alkylation in some cases.

  • Solvent Polarity:

    • Polar Aprotic Solvents (DMF, DMSO): These solvents can effectively solvate the cation, leading to a more dissociated indolide anion. This can sometimes increase the proportion of C3-alkylation.

    • Less Polar Solvents (THF, Dioxane): In these solvents, the cation remains more closely associated with the nitrogen atom, which can sterically hinder C3-attack and favor N-alkylation.

  • Temperature: N-alkylation is generally the thermodynamically favored pathway, while C3-alkylation is often kinetically favored.[4] Running the reaction at a higher temperature can sometimes allow for equilibration towards the more stable N-alkylated product.[1]

Comparative Reaction Conditions for Regioselectivity

ParameterCondition Favoring N-AlkylationCondition Favoring C3-AlkylationRationale
Solvent THF, DioxaneDMF, DMSOLess polar solvents promote ion-pairing at the nitrogen, sterically hindering C3 attack.
Base NaH, KHCs₂CO₃ (sometimes)Smaller cations associate more strongly with the nitrogen.
Temperature Higher TemperaturesLower TemperaturesN-alkylation is often the thermodynamic product.
Alkylating Agent Less reactive (e.g., R-Br)More reactive (e.g., R-I, R-OTf)Highly reactive agents may react faster at the more nucleophilic C3 position.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is 6-fluoro-1H-indole-5-carbonitrile considered a challenging substrate for N-alkylation?

A1: The primary challenge arises from the strong electron-withdrawing nature of the fluoro and cyano groups. This significantly reduces the electron density of the indole ring system, making the deprotonated indolide anion less nucleophilic and therefore less reactive towards alkylating agents.

Q2: What is the approximate pKa of the N-H proton in 6-fluoro-1H-indole-5-carbonitrile?

Q3: Are there alternative methods to direct N-alkylation with an alkyl halide?

A3: Yes, several alternative methods can be more effective for electron-deficient indoles:

  • Mitsunobu Reaction: This reaction utilizes an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate (e.g., DEAD or DIAD) to achieve N-alkylation. It is often successful for substrates that perform poorly under standard SN2 conditions.[2]

  • Transition Metal-Catalyzed Alkylations: Methods involving copper, palladium, or iridium catalysis can be effective for the N-alkylation of indoles with various alkylating agents, sometimes under milder conditions.[6]

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for the N-alkylation of indoles, particularly when using a biphasic system. This can sometimes improve yields and selectivity.

Q4: Should I consider protecting the nitrile group during the N-alkylation?

A4: In most standard N-alkylation conditions, the nitrile group is stable and does not require protection. It is generally unreactive towards the bases and alkylating agents used.

Q5: Can I use a weaker base like potassium carbonate?

A5: For a highly acidic indole like 6-fluoro-1H-indole-5-carbonitrile, a weaker base like potassium carbonate may be sufficient for deprotonation, especially with a highly reactive alkylating agent and at elevated temperatures. However, for less reactive alkylating agents, a stronger base like NaH or KOtBu is generally required to ensure complete deprotonation and drive the reaction to completion.

Section 3: Experimental Workflow and Decision Tree

To assist in optimizing your N-alkylation reaction, the following workflow provides a systematic approach to troubleshooting and method development.

Workflow for Optimizing N-Alkylation

G Start Start: N-Alkylation of 6-fluoro-1H-indole-5-carbonitrile Initial_Conditions Initial Conditions: NaH, DMF, Alkyl Halide, 0°C to RT Start->Initial_Conditions Analyze_1 Analyze Reaction Outcome (TLC, LC-MS) Initial_Conditions->Analyze_1 Low_Conversion Low/No Conversion Analyze_1->Low_Conversion Problem Side_Products Side Products (C3-Alkylation) Analyze_1->Side_Products Problem Success Successful N-Alkylation Analyze_1->Success Good Yield & Selectivity Increase_Temp Increase Temperature (e.g., 50-80°C) Low_Conversion->Increase_Temp Change_Base Use Stronger Base (e.g., KOtBu) Low_Conversion->Change_Base More_Reactive_Alkylating_Agent Use More Reactive Alkylating Agent (e.g., R-I, R-OTf) Low_Conversion->More_Reactive_Alkylating_Agent Consider_Mitsunobu Consider Mitsunobu Reaction Low_Conversion->Consider_Mitsunobu Change_Solvent_2 Change Solvent to THF Side_Products->Change_Solvent_2 Lower_Temp Lower Temperature Side_Products->Lower_Temp Increase_Temp->Analyze_1 Change_Solvent_1 Change Solvent to THF Change_Base->Analyze_1 More_Reactive_Alkylating_Agent->Analyze_1 Change_Solvent_2->Analyze_1 Lower_Temp->Analyze_1

Caption: A decision tree for troubleshooting the N-alkylation reaction.

References

  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. National Institutes of Health. [Link]

  • One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry. [Link]

  • Synthesis of N-alkylated indoles. ResearchGate. [Link]

  • Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

  • N-alkylation of indole derivatives.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health. [Link]

  • Process for n-alkylation of indoles.
  • in the chemical literature: N-alkylation of an indole. YouTube. [Link]

  • Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones. Royal Society of Chemistry. [Link]

  • N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. [Link]

  • Enantioselective Catalytic Synthesis of N-alkylated Indoles. ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast array of biologically active compounds.[1] The strategic incorporation of fluorine into this scaffold has become a powerful tool for modulating the physicochemical properties and enhancing the therapeutic potential of drug candidates. This guide provides an in-depth, objective comparison of the biological activities of two isomeric fluorinated indole derivatives: 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile . While direct comparative studies on these specific molecules are not extensively available in the public domain, this guide will synthesize data from closely related analogs, discuss potential mechanisms of action, and provide detailed experimental protocols to enable researchers to conduct their own comparative evaluations.

The Decisive Role of Fluorine Placement: An Isomeric Showdown

The position of the fluorine atom on the indole ring is a critical determinant of a molecule's biological activity. This is vividly illustrated by the differing antimicrobial potencies of the parent compounds, 5-fluoroindole and 6-fluoroindole. While both are isomers, their efficacy against Mycobacterium tuberculosis varies significantly, suggesting that the electronic and steric properties conferred by the fluorine at either the 5- or 6-position drastically alter the molecule's interaction with its biological target.

Antimicrobial Activity: A Case Study in Positional Isomerism

A direct comparison of the minimum inhibitory concentration (MIC) of 5-fluoroindole and 6-fluoroindole against Mycobacterium tuberculosis reveals a substantial difference in their potency.

CompoundTarget OrganismAssayKey Metric (Unit)ResultReference
5-FluoroindoleMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)4.7[2]
6-FluoroindoleMycobacterium tuberculosis H37RvResazurin Microtiter Assay (REMA)MIC (µM)74.0[2]

As the data indicates, 5-fluoroindole is over 15 times more potent than 6-fluoroindole in inhibiting the growth of Mycobacterium tuberculosis.[2] This stark difference underscores the profound impact of the fluorine atom's location on the indole scaffold. This principle likely extends to the carbonitrile derivatives, suggesting that 5-fluoro-1H-indole-5-carbonitrile may exhibit significantly different, and potentially more potent, biological activity compared to its 6-fluoro counterpart in various therapeutic areas.

Potential Therapeutic Applications and Mechanisms of Action

While direct evidence is limited for the two specific carbonitrile derivatives, the broader family of fluorinated indoles has shown promise in several therapeutic areas, primarily as anticancer and antiviral agents.

Anticancer Potential: Targeting Key Cellular Pathways

Indole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.[1] The introduction of a fluorine atom can enhance these activities by improving metabolic stability and binding affinity to target proteins.[3] It is plausible that both 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile could function as inhibitors of protein kinases, which are crucial regulators of cell growth and proliferation.[4][5]

cluster_cell Cancer Cell Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor_Tyrosine_Kinase binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Cascade activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors activates Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation promotes Inhibitor Fluoro-Indole-Carbonitrile (Hypothesized Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase inhibits

Caption: Hypothesized mechanism of action for fluoro-indole-carbonitriles as kinase inhibitors.

Antiviral Activity: A Promising Avenue for Drug Discovery

Indole derivatives have also been investigated as antiviral agents, with some showing activity against a range of viruses.[6][7] The mechanism of action can vary, from inhibiting viral entry and replication to modulating the host immune response. The specific antiviral potential of 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile would need to be determined experimentally, but the indole scaffold represents a promising starting point for the development of novel antiviral therapeutics.

Experimental Protocols for Comparative Evaluation

To directly compare the biological activities of 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile, rigorous and standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing their potential anticancer and antiviral effects.

In Vitro Cytotoxicity Assay: MTT Protocol

This protocol is a widely used colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

cluster_workflow MTT Cytotoxicity Assay Workflow Seed_Cells 1. Seed Cancer Cells in 96-well Plate Treat_Cells 2. Treat with Serial Dilutions of Compounds Seed_Cells->Treat_Cells Incubate_48_72h 3. Incubate for 48-72 hours Treat_Cells->Incubate_48_72h Add_MTT 4. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h 5. Incubate for 3-4 hours Add_MTT->Incubate_3_4h Solubilize 6. Solubilize Formazan Crystals Incubate_3_4h->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Values Read_Absorbance->Calculate_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

Objective: To determine the concentration of the test compounds that inhibits virus-induced plaque formation by 50% (IC50).

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells)

  • Virus stock of known titer

  • 6-well or 12-well cell culture plates

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., DMEM with low-melting-point agarose and 2% FBS)

  • 6-fluoro-1H-indole-5-carbonitrile and 5-fluoro-1H-indole-5-carbonitrile stock solutions (in DMSO)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells into multi-well plates to form a confluent monolayer.

  • Virus Infection: Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and wash the cells with PBS. Add overlay medium containing various concentrations of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere until plaques are visible (typically 2-5 days).

  • Plaque Staining: Fix the cells with 10% formalin and then stain with crystal violet solution.

  • Plaque Counting: Wash the plates with water and count the number of plaques in each well.

  • IC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the IC50 value.

cluster_workflow Plaque Reduction Assay Workflow Seed_Cells 1. Seed Host Cells to Confluency Infect_Cells 2. Infect Cells with Virus Seed_Cells->Infect_Cells Treat_Cells 3. Add Overlay Medium with Test Compounds Infect_Cells->Treat_Cells Incubate 4. Incubate until Plaques Form Treat_Cells->Incubate Stain_Plaques 5. Fix and Stain Plaques Incubate->Stain_Plaques Count_Plaques 6. Count Plaques Stain_Plaques->Count_Plaques Calculate_IC50 7. Calculate IC50 Values Count_Plaques->Calculate_IC50

Sources

Comparative

A Senior Application Scientist's Comparative Guide: 6-fluoro-1H-indole-5-carbonitrile vs. 6-chloro-1H-indole-5-carbonitrile

Introduction: The Subtle Power of Halogen Substitution in a Privileged Scaffold The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its presence in essent...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Subtle Power of Halogen Substitution in a Privileged Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, rightfully earning its status as a "privileged scaffold." Its presence in essential biomolecules, from the amino acid tryptophan to the neurotransmitter serotonin, signals its profound biocompatibility and versatile binding capabilities. Consequently, synthetic indole derivatives are aggressively pursued as therapeutic agents, targeting a vast array of biological pathways involved in cancer, neurological disorders, and infectious diseases.[1][2]

This guide provides a detailed, head-to-head comparison of two closely related, yet functionally distinct, indole derivatives: 6-fluoro-1H-indole-5-carbonitrile and 6-chloro-1H-indole-5-carbonitrile . While differing by only a single halogen atom at the 6-position, the choice between fluorine and chlorine is a critical decision in drug design. This seemingly minor structural change can dramatically influence a molecule's physicochemical properties, metabolic stability, and mode of interaction with biological targets. For the researcher, scientist, or drug development professional, understanding these differences is paramount to making informed decisions in lead optimization and candidate selection.

We will dissect these molecules from first principles, examining their fundamental properties, synthetic accessibility, and the strategic implications of choosing one halogen over the other, supported by established medicinal chemistry concepts and experimental frameworks.

Section 1: Physicochemical Properties—More Than Just Size and Weight

The initial characterization of any potential drug candidate begins with its physicochemical profile. The substitution of fluorine with chlorine introduces significant, albeit predictable, changes that have downstream effects on solubility, lipophilicity, and membrane permeability.

While direct experimental data for both compounds is not extensively published, we can compile and compare their key computed properties, which serve as a reliable guide for initial assessment.

Table 1: Comparative Physicochemical Properties

Property6-fluoro-1H-indole-5-carbonitrile6-chloro-1H-indole-5-carbonitrileRationale for Difference
Molecular Formula C₉H₅FN₂C₉H₅ClN₂Elemental Composition
Molecular Weight 160.15 g/mol 176.61 g/mol Chlorine is a heavier atom than fluorine.
CAS Number 1175333-64-5 (provisional)144290-73-1 (provisional)Unique chemical identifier.
XLogP3 (Lipophilicity) ~2.2 (estimated)~2.6 (estimated)Chlorine is larger and more polarizable, generally increasing lipophilicity more than fluorine.
TPSA (Ų) 39.58 Ų39.58 ŲThe halogen at position 6 has a negligible effect on the polar surface area dominated by the indole N-H and nitrile groups.
H-Bond Donors 1 (Indole N-H)1 (Indole N-H)Identical core scaffold.
H-Bond Acceptors 2 (Indole N, Nitrile N)2 (Indole N, Nitrile N)Identical core scaffold.
C-Halogen Bond Length ~1.35 Å~1.74 ÅThe C-F bond is significantly shorter and stronger than the C-Cl bond.[3]

Expert Analysis:

The most telling differences lie in the lipophilicity (XLogP3) and C-Halogen bond length .

  • Lipophilicity: The higher estimated XLogP3 for the chloro-analog suggests it will be more lipophilic. This can enhance membrane permeability and, in some cases, binding affinity through increased hydrophobic interactions. However, it can also lead to lower aqueous solubility and increased non-specific binding, potentially causing off-target effects. The fluoro-analog strikes a more moderate balance, which is often desirable in early-stage drug discovery.

  • Bond Strength & Metabolism: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. This inherent strength often translates to greater metabolic stability . The C-6 position on an indole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a C-H bond with a C-F bond can effectively block this metabolic pathway, increasing the compound's half-life. The carbon-chlorine (C-Cl) bond, while stable, is weaker and more susceptible to metabolic cleavage.

  • Molecular Interactions: The smaller van der Waals radius of fluorine (1.47 Å) compared to chlorine (1.75 Å) means it is a closer isostere of a hydrogen atom (1.20 Å).[3] This allows for minimal steric perturbation when probing sensitive active sites. Conversely, the larger, more polarizable nature of chlorine allows it to participate in a unique and highly directional non-covalent interaction known as halogen bonding . This interaction, where the electropositive crown (σ-hole) on the chlorine atom interacts with a nucleophilic partner (like a backbone carbonyl oxygen) in a protein, can significantly enhance binding affinity and is an interaction that fluorine cannot effectively form.[3][4]

Section 2: Synthetic Strategy & Accessibility

The synthesis of 6-substituted indoles is a well-trodden path in organic chemistry, with several named reactions providing viable routes. The choice of strategy often depends on the availability of the starting materials. For the target 6-halo-1H-indole-5-carbonitriles, a plausible and efficient approach would involve a multi-step sequence starting from a suitably substituted aniline.

Classic methods like the Fischer Indole Synthesis are robust but may require harsh acidic conditions.[5][6] An alternative, the Bartoli Indole Synthesis , is particularly effective for constructing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents, but can be adapted for other substitution patterns.[7][8]

Below is a generalized, representative workflow that could be adapted for either the fluoro or chloro derivative, illustrating the key chemical transformations.

Diagram 1: Generalized Synthetic Workflow

Caption: A representative synthetic pathway for 6-halo-indole-5-carbonitriles.

Causality Behind Experimental Choices:

  • Starting Material Selection: The synthesis logically begins with a commercially available and appropriately substituted aniline or toluene. The specific pattern (e.g., 3-fluoro-4-methylaniline or 3-chloro-4-methylaniline) is crucial as it dictates the final positions of the substituents on the indole ring.

  • Nitration & Diazotization: Ortho-nitration (Step 1) followed by a Sandmeyer reaction (Step 2) is a classic and reliable method for introducing the nitrile group at the desired position relative to the eventual indole 5-position. The Sandmeyer reaction provides a high-yielding route to aryl nitriles from anilines via a diazonium salt intermediate.

  • Reductive Cyclization (The Self-Validating Step): The final key step involves forming the pyrrole ring. A Reissert-type synthesis involves condensation with diethyl oxalate followed by reductive cyclization. The success of this step is self-validating: the formation of the bicyclic indole product, confirmed by NMR and Mass Spectrometry, proves that the preceding steps successfully installed the functional groups in the correct orientation for the intramolecular reaction to occur. The choice of reducing agent (e.g., Zinc in acetic acid, or catalytic hydrogenation) is optimized to selectively reduce the nitro group without affecting the newly installed nitrile.

Section 3: Comparative Biological Activity & Strategic Application

While no direct comparative biological assays for these two specific molecules are publicly available, we can infer their potential applications and differential performance based on the established principles of bioisosteric replacement and the known activities of related indole-5-carbonitrile compounds.[9]

Derivatives of the indole scaffold are known to act on a wide range of biological targets, including but not limited to protein kinases, G-protein coupled receptors (GPCRs), and tubulin.[2][10] The nitrile group at the 5-position is a common feature in many kinase inhibitors, where it often acts as a hydrogen bond acceptor.

Diagram 2: Hypothetical Binding Mode Interactions

G cluster_0 Protein Active Site cluster_1 6-Fluoro Analog cluster_2 6-Chloro Analog POCKET Hydrophobic Pocket HINGE Hinge Region (Backbone NH) ACCEPTOR Halogen Binding Acceptor (e.g., C=O) F_INDOLE Fluoro-Indole F_INDOLE->POCKET Minimal Steric Clash F_INDOLE->HINGE H-Bond CL_INDOLE Chloro-Indole CL_INDOLE->POCKET Hydrophobic Fit CL_INDOLE->HINGE H-Bond CL_INDOLE->ACCEPTOR Halogen Bond (σ-hole)

Caption: Differential binding of fluoro vs. chloro analogs in a hypothetical active site.

Strategic Application Scenarios:

  • Choose 6-fluoro-1H-indole-5-carbonitrile for:

    • Metabolic Stability: When in vivo compound stability is a primary concern. The strength of the C-F bond can prevent metabolic degradation at the 6-position, leading to a longer plasma half-life and improved pharmacokinetic profile.

    • Probing Sterically Tight Pockets: When the binding site is narrow, the smaller size of fluorine allows for exploration without inducing steric clashes that a larger chlorine atom might cause.[4]

    • Modulating Basicity: The high electronegativity of fluorine can subtly reduce the pKa of the indole N-H, which may influence its hydrogen bonding characteristics and overall solubility profile.

  • Choose 6-chloro-1H-indole-5-carbonitrile for:

    • Exploiting Halogen Bonding: When structural data suggests the presence of a potential halogen bond acceptor (like a backbone carbonyl, or a serine/threonine side chain) near the 6-position. A successful halogen bond can provide a significant boost in affinity (0.5-1.5 kcal/mol), offering a clear advantage over the fluoro analog.[3][4]

    • Increasing Lipophilicity/Potency: In cases where increased hydrophobic interaction is desired to enhance potency, the chloro substituent provides a more significant lipophilic contribution than fluorine. Matched pair analysis in drug discovery projects has shown that chlorinated compounds, on average, may have slightly improved binding constants over their fluorinated counterparts.[4]

    • Synthetic Handle: The C-Cl bond is more amenable to certain palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) than the highly inert C-F bond, making it a potential handle for further diversification of the molecular scaffold.

Section 4: Key Experimental Protocols

To ensure the identity and purity of these compounds, a rigorous and self-validating analytical workflow is essential. The following protocol outlines the standard characterization process.

Protocol 1: Analytical Characterization Workflow

  • Objective: To confirm the structural identity and determine the purity of the synthesized 6-halo-1H-indole-5-carbonitrile.

  • Materials: Synthesized compound, Deuterated solvent (DMSO-d₆ or CDCl₃), HPLC-grade solvents (Acetonitrile, Water), Trifluoroacetic acid (TFA).

  • Instrumentation: High-resolution mass spectrometer (HRMS), 400 MHz (or higher) NMR spectrometer, High-performance liquid chromatography (HPLC) system with a UV detector.

  • Methodology:

    • Mass Spectrometry (Identity Confirmation):

      • Prepare a ~1 mg/mL solution of the compound in acetonitrile.

      • Infuse the solution into an ESI-HRMS instrument.

      • Acquire the spectrum in positive ion mode.

      • Self-Validation: The observed m/z for the [M+H]⁺ ion must match the calculated exact mass to within 5 ppm.

        • Expected m/z for C₉H₆FN₂⁺: 161.0510

        • Expected m/z for C₉H₆ClN₂⁺: 177.0214

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (Structural Confirmation):

      • Dissolve ~5-10 mg of the compound in ~0.7 mL of DMSO-d₆.

      • Acquire ¹H NMR, ¹³C NMR, and (for the fluoro-analog) ¹⁹F NMR spectra.

      • Self-Validation: The ¹H NMR should show characteristic aromatic and indole N-H protons with the expected splitting patterns. The ¹³C NMR will confirm the number of unique carbons. For the fluoro-analog, the ¹⁹F NMR will show a singlet (or doublet if coupled to a nearby proton), and C-F coupling will be observable in the ¹³C spectrum, unequivocally confirming the presence and location of the fluorine atom.

    • High-Performance Liquid Chromatography (HPLC) (Purity Assessment):

      • Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

      • Use a C18 reverse-phase column.

      • Run a gradient elution method, for example: 10% to 95% acetonitrile in water (both with 0.1% TFA) over 10 minutes.

      • Monitor the elution at 254 nm and 280 nm.

      • Self-Validation: A pure compound should result in a single major peak. The purity is calculated as the area of the main peak divided by the total area of all peaks, and should be ≥95% for use in biological assays.

Conclusion: A Strategic Choice, Not a Simple Swap

The comparison between 6-fluoro-1H-indole-5-carbonitrile and 6-chloro-1H-indole-5-carbonitrile exemplifies a fundamental principle in modern drug discovery: bioisosteric replacement is a nuanced, strategic decision, not a simple substitution.

  • The fluoro-analog is the candidate of choice when the primary goals are to enhance metabolic stability and maintain a smaller steric profile . Its resistance to oxidative metabolism makes it an excellent starting point for developing compounds with favorable in vivo pharmacokinetics.

  • The chloro-analog becomes the superior option when seeking to maximize potency through increased lipophilicity or, more strategically, to engage in halogen bonding . The potential for this powerful, directional interaction can provide a significant affinity advantage that fluorine cannot offer.

Ultimately, the decision rests on a deep understanding of the biological target and the specific properties that need to be optimized. The best practice involves synthesizing and testing both analogs in parallel. This empirical data, when interpreted through the lens of the physicochemical principles outlined here, empowers researchers to rationally design the next generation of indole-based therapeutics with a higher probability of success.

References

  • PubChem. (n.d.). 6-Fluoroindole. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Published online January 8. DOI: 10.1039/d5sc07348k. Available at: [Link]

  • PubChem. (n.d.). Indole-5-carbonitrile. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • The Royal Society of Chemistry. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

  • Summerfield, C. J. E., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-Chloro-5-fluoro-1H-indole. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 29, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Momeni, S. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302. DOI: 10.1039/D4NA00577E. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 27(15), 4945. DOI: 10.3390/molecules27154945. Available at: [Link]

  • Online Organic Chemistry Tutor. (n.d.). Bartoli Indole Synthesis. Retrieved January 29, 2026, from [Link]

  • Azzarito, V., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3326. DOI: 10.3390/molecules29143326. Available at: [Link]

  • Kumar, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 724. DOI: 10.3390/ph17060724. Available at: [Link]

  • Di Mauro, G., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. International Journal of Molecular Sciences, 24(6), 5240. Available at: [Link]

  • Dalpozzo, R., et al. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4728-4750. DOI: 10.1039/C4CS00073D. Available at: [Link]

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Validation

A Comparative Guide to the Synthesis of Fluorinated Indoles for Drug Discovery and Development

The strategic incorporation of fluorine into indole scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability...

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of fluorine into indole scaffolds represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small size, and ability to form strong C-F bonds—can profoundly influence the lipophilicity, metabolic stability, and binding affinity of indole-based drug candidates.[1][2] Consequently, a diverse arsenal of synthetic methodologies for accessing fluorinated indoles has been developed. This guide provides a comparative analysis of the most prevalent methods, offering insights into their mechanisms, substrate scope, and practical applications to empower researchers in the rational design and synthesis of novel fluorinated indole derivatives.

Direct Electrophilic Fluorination of the Indole Nucleus

Direct C-H fluorination of the electron-rich indole ring is an attractive and atom-economical approach. This strategy typically employs electrophilic fluorinating agents, which contain a polarized N-F bond, rendering the fluorine atom electrophilic.[3]

Mechanism of Electrophilic Fluorination

The prevailing mechanism for electrophilic fluorination of indoles involves the attack of the nucleophilic C3 position of the indole on the electrophilic fluorine atom of the reagent. This generates a resonance-stabilized cationic intermediate, which is then quenched to afford the fluorinated product. The regioselectivity is often dictated by the inherent nucleophilicity of the different positions on the indole ring, with C3 being the most reactive site for electrophilic attack.

Diagram: Generalized Mechanism of Electrophilic Fluorination of Indole

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Indole Indole Cationic_Intermediate Resonance-Stabilized Cationic Intermediate Indole->Cationic_Intermediate Nucleophilic attack at C3 Electrophilic_F_Reagent Electrophilic Fluorinating Reagent (e.g., Selectfluor) Electrophilic_F_Reagent->Cationic_Intermediate F+ transfer Fluorinated_Indole Fluorinated Indole Cationic_Intermediate->Fluorinated_Indole Deprotonation

Caption: Generalized mechanism of electrophilic fluorination of indole.

Common Electrophilic Fluorinating Reagents

A variety of N-F reagents are commercially available, with Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) being among the most widely used.[2][3][4]

ReagentStructureKey FeaturesTypical Reaction Conditions
Selectfluor® 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Highly reactive, crystalline solid, soluble in polar solvents like acetonitrile and water.[5][6]Acetonitrile, water, or a mixture thereof; room temperature to mild heating.[6]
NFSI N-FluorobenzenesulfonimideMilder than Selectfluor®, often requires a catalyst or harsher conditions.[2][3]Aprotic solvents like THF or DMF; may require a Lewis acid or transition metal catalyst.
Experimental Protocol: Synthesis of 3-Fluorooxindoles using Selectfluor®

This protocol, adapted from Takeuchi et al., demonstrates a direct and efficient method for the synthesis of 3-fluorooxindoles from 3-substituted indoles.[6]

Step-by-Step Methodology:

  • To a solution of the 3-substituted indole (1.0 mmol) in acetonitrile/water (1:1, 10 mL) at room temperature, add Selectfluor® (3.0 mmol).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-fluorooxindole.

Supporting Data:

Starting IndoleProductYield (%)
3-Methylindole3-Fluoro-3-methyloxindole85
Tryptophan methyl ester3-Fluorooxindolylalanine methyl ester78
Serotonin (N-Boc protected)N-Boc-3-fluoro-5-hydroxyoxindolyl-ethylamine72

Data adapted from Takeuchi, Y. et al., Org. Lett., 2000, 2, 639-642.[6]

Nucleophilic Fluorination Strategies

Nucleophilic fluorination methods introduce a fluoride ion (F-) into the indole scaffold. This can be achieved either by constructing the indole ring from a fluorinated precursor or by nucleophilic substitution on a pre-functionalized indole.

Synthesis from Fluorinated Building Blocks

A common and reliable strategy involves the use of commercially available or readily synthesized fluorinated anilines or phenylhydrazines in classical indole syntheses, such as the Fischer, Bischler, or Madelung indole syntheses.

Diagram: Fischer Indole Synthesis with a Fluorinated Phenylhydrazine

G cluster_reactants Reactants cluster_process Process cluster_product Product Fluorinated_Phenylhydrazine Fluorinated Phenylhydrazine Acid_Catalysis Acid Catalysis (e.g., H2SO4, PPA) Fluorinated_Phenylhydrazine->Acid_Catalysis Ketone Ketone or Aldehyde Ketone->Acid_Catalysis Cyclization [3,3]-Sigmatropic Rearrangement & Cyclization Acid_Catalysis->Cyclization Fluorinated_Indole Fluorinated Indole Cyclization->Fluorinated_Indole

Caption: Fischer indole synthesis using a fluorinated building block.

This approach offers excellent control over the position of the fluorine atom on the benzene ring of the indole.

Nucleophilic Fluorination of Indolyne Intermediates

A more advanced technique involves the generation of highly reactive indolyne intermediates, which can then be trapped by a fluoride source. This method allows for the synthesis of indoles with fluorine substitution on the benzenoid ring, which can be challenging to achieve via electrophilic fluorination.[7]

Experimental Insight: The generation of indolynes can be achieved under mild conditions from silyltriflate precursors using a fluoride source like CsF. The regioselectivity of the subsequent nucleophilic addition is governed by the electronic and steric properties of the indolyne.[7]

Dearomative Difluorination of Indoles

Recent advancements have enabled the dearomative difluorination of indoles, providing access to valuable 2,3-difluorinated indolines.[8][9][10] These structures are of significant interest in medicinal chemistry due to the profound conformational changes induced by the vicinal fluorine atoms.[9][10][11]

Iodine(I/III)-Catalyzed Diastereoselective Difluorination

A robust method developed by Wang and coworkers utilizes an iodine(I/III) catalytic cycle for the diastereoselective dearomative difluorination of indoles.[9][10]

Key Aspects of the Methodology:

  • Catalyst: A simple aryl iodide, such as iodobenzene, is used as the catalyst.

  • Fluoride Source: Pyridine·9HF is employed as the nucleophilic fluoride source.

  • Oxidant: m-Chloroperbenzoic acid (mCPBA) is used to generate the active hypervalent iodine(III) species.

  • Stereoselectivity: The reaction proceeds with high diastereoselectivity, typically affording the trans-2,3-difluorinated indoline.[10]

Proposed Mechanism: The reaction is proposed to proceed through the formation of a β-fluorine-substituted carbocation intermediate. The high diastereoselectivity is attributed to dipole-dipole interactions involving the newly formed C-F bond.[9][10]

Experimental Protocol: Catalytic, Dearomative 2,3-Difluorination of Indoles

The following is a representative protocol based on the work of Tu et al.[10]

Step-by-Step Methodology:

  • In a polyethylene tube equipped with a magnetic stir bar, charge the catalyst Ph-I (0.04 mmol, 20 mol%), m-chloroperbenzoic acid (0.3 mmol, 1.5 equiv), and dichloromethane (2.0 mL).

  • Cool the mixture to -15 °C and add pyridine·9HF (30.0 equiv).

  • Slowly add a solution of the indole (0.2 mmol, 1.0 equiv) in dichloromethane over 2 hours.

  • Stir the reaction at -15 °C until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO3.

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the trans-2,3-difluorinated indoline.

Supporting Data:

Indole SubstrateProductYield (%)Diastereomeric Ratio (trans:cis)
N-Boc-IndoleN-Boc-trans-2,3-difluoroindoline85>20:1
N-Acetyl-2-methylindoleN-Acetyl-trans-2,3-difluoro-2-methylindoline76>20:1
N-Benzoyl-5-bromoindoleN-Benzoyl-5-bromo-trans-2,3-difluoroindoline81>20:1

Data adapted from Tu, F.-H. et al., ChemRxiv, 2023.[9]

Comparative Analysis and Future Outlook

MethodKey AdvantagesKey LimitationsTypical Fluorine Position
Electrophilic Fluorination Direct C-H functionalization, atom-economical, mild conditions for some reagents.[3]Limited to electron-rich positions (mainly C3), potential for over-reaction or side reactions.[12]C3, C2
Synthesis from Fluorinated Building Blocks Excellent regiocontrol on the benzenoid ring, utilizes well-established indole syntheses.[1]Requires multi-step synthesis of precursors, limited commercial availability of some building blocks.C4, C5, C6, C7
Nucleophilic Fluorination of Indolynes Access to benzenoid-substituted fluorinated indoles not easily accessible by other methods.[7]Generation of highly reactive intermediates, potential for regioselectivity issues.[7]C4, C5, C6, C7
Dearomative Difluorination Access to novel 2,3-difluorinated indoline scaffolds, high diastereoselectivity.[9][10]Requires specialized reagents and conditions, substrate scope can be limited.[10]C2, C3

The field of fluorinated indole synthesis continues to evolve, with emerging trends in photoredox catalysis and electrochemical methods offering promising avenues for future development.[8][13] These approaches have the potential to provide even milder and more selective methods for the introduction of fluorine into the indole core. The continued development of novel fluorination reagents and catalytic systems will undoubtedly expand the synthetic toolbox available to medicinal chemists, enabling the creation of the next generation of innovative indole-based therapeutics.

References

  • Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link]

  • Fluorine-containing indoles. daneshyari.com. [Link]

  • Electrosynthesis of fluorinated indole derivatives. ResearchGate. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. ACS Publications. [Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Chemistry Portal. [Link]

  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. ResearchGate. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. [Link]

  • Electrophilic fluorination. Wikipedia. [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]

  • Catalytic, Dearomative 2,3-Difluorination of Indoles. ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating "6-fluoro-1H-indole-5-carbonitrile" in Kinase Inhibition Assays

Introduction: The Promise of a Novel Scaffold In the landscape of targeted cancer therapeutics, the inhibition of protein kinases remains a cornerstone of drug discovery.[1] The dysregulation of kinase signaling pathways...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Novel Scaffold

In the landscape of targeted cancer therapeutics, the inhibition of protein kinases remains a cornerstone of drug discovery.[1] The dysregulation of kinase signaling pathways is a hallmark of numerous cancers, making kinase inhibitors a highly successful class of therapeutic agents.[1] Within this field, the indole nucleus stands out as a "privileged scaffold." Its planar aromatic structure is adept at forming critical π–π stacking and hydrogen-bonding interactions within the ATP-binding pocket of various kinases.[1][2] The versatility of the indole ring allows for substitutions that can fine-tune selectivity and optimize pharmacokinetic properties, leading to potent inhibitors against receptor tyrosine kinases (RTKs) like VEGFR and EGFR, as well as non-receptor tyrosine kinases such as JAK and SRC.[1][2]

This guide introduces 6-fluoro-1H-indole-5-carbonitrile , a novel compound of interest, and provides a comprehensive framework for assessing its efficacy as a kinase inhibitor. While direct experimental data for this specific molecule is not yet broadly published, its structural motifs suggest significant potential. The strategic placement of a fluorine atom can enhance binding affinity and metabolic stability, while the nitrile group may serve as a crucial hydrogen bond acceptor or a bioisostere for a carbonyl group.[3]

Our objective is to outline a robust, multi-phase experimental plan to characterize the inhibitory profile of 6-fluoro-1H-indole-5-carbonitrile. We will ground our approach in established methodologies, compare its potential performance against well-characterized indole-based inhibitors, and explain the causal logic behind each experimental choice. This document serves as a practical guide for researchers and drug development professionals seeking to validate novel chemical entities in the kinase inhibitor space.

The Competitive Landscape: Benchmarking Against Established Indole-Based Inhibitors

To properly evaluate a novel compound, its performance must be measured against established benchmarks. The following table summarizes the activity of several known indole-based kinase inhibitors, providing a reference for potency and selectivity that 6-fluoro-1H-indole-5-carbonitrile would be compared against.

Compound NameTarget Kinase(s)Reported IC50 (nM)Key Structural Feature
Sunitinib VEGFR2, PDGFRβ, c-KIT2 (VEGFR2)Pyrrole-substituted indole
Axitinib VEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3Indazole core with indole moiety
Nintedanib VEGFR, FGFR, PDGFR13-34 (VEGFRs)Indolinone core
ITK Inhibitor (Cpd 43) ITK (covalent)1.8 (Biochemical)Indolylindazole scaffold

This table represents a selection of inhibitors to establish a baseline for comparison.

Phase 1: A Comprehensive Strategy for Target Identification & Validation

The initial step in characterizing any potential inhibitor is to understand its target profile. A broad-based screening approach is the most efficient method to identify primary targets, reveal potential off-target effects, and establish a selectivity profile.

Experimental Rationale: Why Broad Screening First?

A tiered screening approach is both scientifically and economically prudent. By initially testing the compound against a large, diverse panel of kinases at a single, relatively high concentration (e.g., 1-10 µM), we can rapidly identify potential "hits." This prevents the costly and time-consuming process of running full dose-response curves for every possible target. Kinases showing significant inhibition in this primary screen are then advanced to more rigorous secondary assays to confirm the activity and determine potency (IC50).

Workflow for Kinase Panel Screening

The diagram below illustrates a typical workflow for a large-scale kinase panel screen, designed to efficiently move from initial compound handling to actionable data.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Test Compound (6-fluoro-1H-indole-5-carbonitrile) DMSO DMSO Stock Solution (e.g., 10 mM) Compound->DMSO AssayPlate Assay-Ready Plate (Serial Dilutions) DMSO->AssayPlate KinasePanel Kinase Panel (e.g., >300 Kinases) Incubation Kinase Reaction (Incubation at RT) AssayPlate->Incubation KinasePanel->Incubation Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Incubation Detection Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Reader Luminescence Reader Detection->Reader RawData Raw Data (% Inhibition Calculation) Reader->RawData HitList Hit Identification (Threshold >50% Inhibition) RawData->HitList Selectivity Selectivity Profile HitList->Selectivity

Caption: High-throughput kinase panel screening workflow.

Phase 2: Determining Potency with a Validated Biochemical Assay

Once primary targets ("hits") are identified, the next critical step is to quantify the compound's potency by generating a half-maximal inhibitory concentration (IC50) value. The ADP-Glo™ Kinase Assay is an industry-standard, luminescence-based method ideal for this purpose due to its high sensitivity and robustness.

Mechanism of the ADP-Glo™ Assay

The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a two-step process:

  • Kinase Reaction: The kinase, substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. The inhibitor, if effective, will reduce the amount of ADP produced.

  • ADP Detection: After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the reaction and deplete the remaining ATP. Subsequently, a "Kinase Detection Reagent" is added to convert the newly formed ADP back into ATP, which then drives a luciferase/luciferin reaction, producing a light signal that is directly proportional to the amount of ADP generated. Therefore, a potent inhibitor results in a low luminescence signal.

ADP_Glo_Workflow start Step 1: Kinase Reaction Setup reagents Kinase + Substrate + ATP + Inhibitor (Varying Concentrations) start->reagents incubation1 Incubate at Room Temp (Kinase phosphorylates substrate, producing ADP) reagents->incubation1 step2 Step 2: Terminate & Deplete ATP incubation1->step2 add_adpglo Add ADP-Glo™ Reagent (Stops kinase reaction, eliminates unused ATP) step2->add_adpglo incubation2 Incubate at Room Temp add_adpglo->incubation2 step3 Step 3: ADP to ATP Conversion & Detection incubation2->step3 add_detection Add Kinase Detection Reagent (Converts ADP to ATP, drives luciferase reaction) step3->add_detection incubation3 Incubate at Room Temp add_detection->incubation3 readout Measure Luminescence (Light output ∝ [ADP]) incubation3->readout

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Experimental Protocol: IC50 Determination via ADP-Glo™

This protocol is designed as a self-validating system, including controls to ensure data integrity.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-fluoro-1H-indole-5-carbonitrile in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 384-well plate, starting from 100 µM down to 1.7 nM. Include a DMSO-only control (no inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction (5 µL volume):

    • Add 2.5 µL of a 2X solution of the target kinase (e.g., VEGFR2) and its corresponding peptide substrate in reaction buffer to all wells.

    • Add 2.5 µL of the 2X serially diluted compound or DMSO control to the appropriate wells.

    • Initiate the reaction by adding 5 µL of a 2X ATP solution (at a concentration equal to the Km for the specific kinase). The final reaction volume is 10 µL.

    • Causality Check: Running ATP at its Km concentration ensures the assay is sensitive to competitive inhibitors.

    • Incubate for 60 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader (e.g., Promega GloMax®).

    • Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Phase 3: Validating Inhibition in a Cellular Context

A potent biochemical inhibitor must demonstrate efficacy in a cellular environment to be considered a viable drug lead. Cellular assays confirm that the compound can penetrate the cell membrane, engage its target in the complex intracellular milieu, and produce a measurable biological effect.

Rationale: From Test Tube to Living System

Cell-based assays are crucial for validating on-target activity. A common method is to measure the phosphorylation of a kinase's direct downstream substrate. For a receptor tyrosine kinase like VEGFR2, ligand stimulation (with VEGF) triggers a signaling cascade. An effective inhibitor will block this signal.

VEGFR2 Signaling Pathway and Point of Inhibition

G cluster_membrane Cell Membrane VEGF VEGF Ligand VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation RAS RAS VEGFR2->RAS Inhibitor 6-fluoro-1H-indole-5-carbonitrile Inhibitor->VEGFR2 Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Phosphorylated) ERK->pERK Nucleus Nucleus pERK->Nucleus Gene Transcription (Proliferation, Angiogenesis)

Caption: Simplified VEGFR2 signaling pathway showing inhibitor action.

Protocol: Western Blot for Phospho-ERK Inhibition
  • Cell Culture and Treatment:

    • Culture endothelial cells (e.g., HUVECs), which express VEGFR2, in appropriate media until they reach ~80% confluency.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

    • Pre-treat cells with serially diluted 6-fluoro-1H-indole-5-carbonitrile or DMSO control for 1 hour.

  • Kinase Stimulation:

    • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10 minutes. Include an unstimulated control.

    • Causality Check: The short stimulation time ensures the measured signal is from the direct pathway activation, not from downstream feedback loops.

  • Cell Lysis and Protein Quantification:

    • Immediately wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify total protein concentration using a BCA assay to ensure equal loading.

  • Western Blotting:

    • Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

    • Strip and re-probe the membrane with an antibody for total ERK as a loading control.

    • Use a chemiluminescent substrate and imager to visualize the bands.

  • Data Analysis:

    • Perform densitometry on the bands to quantify the p-ERK/total ERK ratio.

    • Normalize the data and plot against inhibitor concentration to determine the cellular IC50.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

By systematically progressing through this three-phase evaluation, we can build a comprehensive profile of 6-fluoro-1H-indole-5-carbonitrile. The ultimate goal is to populate a comparative data table that directly benchmarks its performance against established drugs.

Metric6-fluoro-1H-indole-5-carbonitrileSunitinib (Reference)Axitinib (Reference)
Primary Target(s) To be determinedVEGFR2, PDGFRβVEGFR1/2/3
Biochemical IC50 (nM) To be determined20.2
Selectivity Profile To be determinedMulti-kinasePotent VEGFR family
Cellular IC50 (p-ERK, nM) To be determined~10-50~0.5-2

A successful outcome would show 6-fluoro-1H-indole-5-carbonitrile having potent, low-nanomolar activity against a specific kinase or kinase family, a clean selectivity profile against off-targets, and a strong correlation between its biochemical and cellular potency. This rigorous, evidence-based approach ensures that only the most promising candidates are advanced, maximizing the potential for success in the long and complex journey of drug development.

References

  • National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. Available at: [Link]

  • PubMed Central. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Available at: [Link]

  • PubMed. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. Available at: [Link]

  • Wikipedia. 5-HT2A receptor. Available at: [Link]

  • KEGG. KEGG PATHWAY Database. Available at: [Link]

  • National Institutes of Health. 5-Fluoro-3-(1H-indol-3-ylmethyl). Available at: [Link]

  • MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Available at: [Link]

  • PubMed Central. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. Available at: [Link]

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. Available at: [Link]

  • PubMed. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. Available at: [Link]

  • PubMed Central. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Available at: [Link]

  • AACR Journals. Abstract C154: Investigation of indole-based molecules as a new class of TLK1 inhibitors in prostate cancer therapy. Available at: [Link]

  • ACS Publications. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available at: [Link]

  • RSC Publishing. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Available at: [Link]

  • MDPI. The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]

  • PubMed Central. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available at: [Link]

  • ResearchGate. Exploration of the Neuromodulatory Properties of Fyn and GSK-3β Kinases Exploiting 7-Azaindole-Based Inhibitors. Available at: [Link]

  • chemical-kinomics. Drug Discovery - Inhibitor. Available at: [Link]

  • PubMed. Design, synthesis and structure-activity relationship of indolylindazoles as potent and selective covalent inhibitors of interleukin-2 inducible T-cell kinase (ITK). Available at: [Link]

  • Frontiers. Molecular insights and inhibitory dynamics of flavonoids in targeting Pim-1 kinase for cancer therapy. Available at: [Link]

  • MDPI. The Development of FAK Inhibitors: A Five-Year Update. Available at: [Link]

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Validation

A Comparative Analysis of the Physicochemical Properties of 6-fluoro-1H-indole-5-carbonitrile and its Non-fluorinated Analog, 1H-indole-5-carbonitrile

A Technical Guide for Researchers and Drug Development Professionals In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modula...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacokinetic properties. This guide provides a detailed comparative analysis of 6-fluoro-1H-indole-5-carbonitrile and its non-fluorinated parent compound, 1H-indole-5-carbonitrile. By examining key physicochemical parameters such as acidity (pKa), lipophilicity (logP), aqueous solubility, and melting point, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the impact of fluorination on this privileged heterocyclic motif. This guide will delve into the theoretical underpinnings of these property shifts and provide standardized experimental protocols for their determination.

Introduction: The Subtle Power of a Single Fluorine Atom

The indole ring system is a cornerstone in drug discovery, forming the core of numerous natural products and synthetic compounds with diverse biological activities. The introduction of a cyano group at the 5-position yields 1H-indole-5-carbonitrile, a versatile intermediate in organic synthesis.[1][2] The targeted substitution of a hydrogen atom with fluorine, as in 6-fluoro-1H-indole-5-carbonitrile, is not a trivial modification. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's electronic distribution, conformation, and metabolic stability.[3][4][5] These alterations can translate into enhanced binding affinity, improved membrane permeability, and reduced metabolic degradation, all desirable traits in drug candidates.[3][4][5] This guide will dissect these effects through a side-by-side comparison of the two molecules.

Comparative Physicochemical Data

The following table summarizes the available experimental and predicted physicochemical properties for 6-fluoro-1H-indole-5-carbonitrile and 1H-indole-5-carbonitrile. It is important to note that experimental data for the fluorinated analog is limited, and thus, high-quality predicted values are included to facilitate a meaningful comparison.

Physicochemical Property1H-indole-5-carbonitrile6-fluoro-1H-indole-5-carbonitrile
Molecular Weight ( g/mol ) 142.16[6]160.15
Melting Point (°C) 106-108[7]Predicted: ~120-140
pKa (acidic, N-H) Predicted: 16.5Predicted: 16.1
logP (o/w) 2.4 (Computed)[3]Predicted: 2.6
Aqueous Solubility Predicted: LowPredicted: Lower

In-Depth Analysis of Physicochemical Properties

Acidity (pKa)

The acidity of the indole N-H proton is a crucial parameter influencing its ability to participate in hydrogen bonding interactions with biological targets. For 1H-indole-5-carbonitrile, the predicted pKa of the N-H proton is approximately 16.5. The introduction of a fluorine atom at the 6-position is expected to slightly increase the acidity, resulting in a predicted pKa of around 16.1.

This modest increase in acidity can be attributed to the electron-withdrawing inductive effect of the fluorine atom.[4] By pulling electron density from the aromatic ring, the fluorine atom stabilizes the resulting indolide anion upon deprotonation, thereby making the N-H proton more acidic. While the effect is not dramatic due to the distance between the fluorine and the nitrogen atom, it can still be significant in the context of fine-tuning drug-receptor interactions.

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which in turn governs its membrane permeability and distribution within biological systems. The computed logP for 1H-indole-5-carbonitrile is 2.4, indicating a moderately lipophilic character.[3] For 6-fluoro-1H-indole-5-carbonitrile, the predicted logP is slightly higher, around 2.6.

This increase in lipophilicity upon fluorination is a commonly observed phenomenon for aromatic systems.[5] Although fluorine is highly electronegative, the C-F bond is poorly solvated by water, and the introduction of fluorine can disrupt the surrounding water structure, leading to a more favorable partitioning into the nonpolar octanol phase. This enhanced lipophilicity can potentially improve a drug candidate's ability to cross cellular membranes.

Aqueous Solubility

The aqueous solubility of a drug candidate is a key determinant of its bioavailability. Both 1H-indole-5-carbonitrile and its fluorinated analog are predicted to have low aqueous solubility, a common characteristic of aromatic compounds. However, the introduction of the fluorine atom in 6-fluoro-1H-indole-5-carbonitrile is expected to further decrease its solubility in water.

This reduction in solubility is a direct consequence of the increased lipophilicity conferred by the fluorine atom. A more lipophilic molecule will have a greater affinity for nonpolar environments and, consequently, a lower affinity for the polar environment of water. This trade-off between lipophilicity and aqueous solubility is a frequent challenge in drug design, where a balance must be struck to ensure adequate membrane permeability without compromising bioavailability.

Melting Point

The anticipated increase in melting point for the fluorinated analog can be attributed to several factors. The introduction of fluorine can lead to more efficient crystal packing through dipole-dipole interactions and potentially weak C-H···F hydrogen bonds. These stronger intermolecular forces require more energy to overcome, resulting in a higher melting point.

Experimental Protocols

To empower researchers to validate and expand upon the data presented, this section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties, based on internationally recognized OECD guidelines.[6]

Determination of pKa (Acid Dissociation Constant)

The pKa of the indole N-H can be determined using potentiometric titration, a robust and widely accepted method.

Experimental Workflow for pKa Determination

pKa_Workflow cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve compound in a suitable co-solvent (e.g., DMSO). prep2 Dilute with water to a known concentration. prep1->prep2 titration1 Calibrate pH meter with standard buffers. prep2->titration1 Prepared Sample titration2 Titrate the sample solution with a standardized strong base (e.g., NaOH). titration1->titration2 titration3 Record pH values after each addition of titrant. titration2->titration3 analysis1 Plot pH vs. volume of titrant added. titration3->analysis1 Titration Data analysis2 Determine the half-equivalence point. analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point. analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a minimal amount of a water-miscible co-solvent like DMSO. Dilute this stock solution with deionized water to a final concentration of approximately 1-10 mM.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Titration: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the value.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH at the point where half of the acid has been neutralized (the half-equivalence point). This can be determined from the midpoint of the steepest part of the titration curve or by using appropriate software for data analysis.

Determination of logP (Octanol-Water Partition Coefficient)

The shake-flask method is the classical and most reliable method for determining logP.

Experimental Workflow for logP Determination

logP_Workflow cluster_prep System Preparation cluster_partition Partitioning cluster_analysis Concentration Analysis prep1 Pre-saturate n-octanol with water and water with n-octanol. prep2 Prepare a stock solution of the compound in the aqueous phase. prep1->prep2 partition1 Mix known volumes of the aqueous solution and pre-saturated n-octanol. prep2->partition1 Aqueous Stock partition2 Shake vigorously to allow for partitioning. partition1->partition2 partition3 Centrifuge to separate the two phases. partition2->partition3 analysis1 Determine the concentration of the compound in both phases (e.g., by UV-Vis or HPLC). partition3->analysis1 Separated Phases analysis2 Calculate logP = log([Compound]octanol / [Compound]water). analysis1->analysis2 solubility_Workflow cluster_prep Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis prep1 Add excess solid compound to a known volume of water. prep2 Agitate at a constant temperature until equilibrium is reached. prep1->prep2 separation1 Allow undissolved solid to settle. prep2->separation1 Equilibrated Mixture separation2 Filter or centrifuge to obtain a clear saturated solution. separation1->separation2 analysis1 Determine the concentration of the compound in the saturated solution (e.g., by HPLC). separation2->analysis1 Saturated Solution analysis2 Express solubility in appropriate units (e.g., mg/mL or M). analysis1->analysis2

Caption: Workflow for aqueous solubility determination by the flask method.

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a flask containing a known volume of deionized water.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: Allow the undissolved solid to settle. To obtain a clear saturated solution, either filter the supernatant through a non-adsorptive filter or centrifuge the mixture at high speed.

  • Concentration Measurement: Accurately dilute an aliquot of the clear saturated solution and determine the concentration of the dissolved compound using a validated analytical method such as HPLC with UV detection.

  • Solubility Calculation: From the measured concentration and the dilution factor, calculate the aqueous solubility of the compound and express it in appropriate units (e.g., mg/mL or moles/liter).

Conclusion and Implications for Drug Discovery

The comparative analysis of 6-fluoro-1H-indole-5-carbonitrile and 1H-indole-5-carbonitrile highlights the subtle yet significant impact of a single fluorine substitution. The introduction of fluorine at the 6-position is predicted to:

  • Slightly increase the acidity of the indole N-H, potentially altering hydrogen bonding interactions.

  • Increase lipophilicity (logP) , which may enhance membrane permeability.

  • Decrease aqueous solubility , a factor that needs careful consideration for bioavailability.

  • Increase the melting point , suggesting stronger crystal lattice interactions.

These predictable modulations of physicochemical properties underscore the value of strategic fluorination in lead optimization. For drug development professionals, understanding these trends is crucial for the rational design of indole-based compounds with improved pharmacokinetic profiles. The provided experimental protocols offer a standardized framework for obtaining reliable data to guide these design efforts. Ultimately, the judicious use of fluorine substitution on the indole scaffold can be a powerful tool in the quest for safer and more effective medicines.

References

  • Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

  • PubChem. Indole-5-carbonitrile. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 6-fluoro-1H-indole-5-carbonitrile Against Competing Kinase Inhibitor Scaffolds

In the highly competitive landscape of kinase drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program. A scaffold must not only prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the highly competitive landscape of kinase drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the trajectory of a research program. A scaffold must not only provide a foundation for potent on-target activity but also offer avenues for optimizing selectivity, cellular efficacy, and overall drug-like properties. The indole nucleus is a well-established "privileged scaffold," renowned for its versatility and presence in numerous approved drugs and clinical candidates.[1][2][3] This guide provides a comprehensive framework for benchmarking a specific, functionalized indole derivative, 6-fluoro-1H-indole-5-carbonitrile , against other prominent kinase inhibitor scaffolds.

Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts. It explains the rationale behind experimental choices, provides actionable protocols, and synthesizes data to offer a clear, field-proven perspective for researchers, medicinal chemists, and drug development professionals.

The Rationale: Why Focus on 6-fluoro-1H-indole-5-carbonitrile?

The indole scaffold is a frequent starting point for kinase inhibitor design due to its structural resemblance to the adenine portion of ATP and its ability to form critical hydrogen bonds with the kinase hinge region.[1][2] The specific functionalization in 6-fluoro-1H-indole-5-carbonitrile offers distinct potential advantages:

  • 6-Fluoro Substitution: The incorporation of a fluorine atom can significantly enhance binding affinity through favorable electrostatic interactions, improve metabolic stability by blocking potential sites of oxidation, and increase membrane permeability.

  • 5-Carbonitrile Group: The nitrile moiety is a potent hydrogen bond acceptor and can serve as a key anchoring point within the ATP-binding pocket. It is also a versatile chemical handle for further synthetic elaboration to explore structure-activity relationships (SAR).

This combination of features makes 6-fluoro-1H-indole-5-carbonitrile an attractive, yet underexplored, scaffold that warrants rigorous evaluation against established players in the field.

The Competitors: Selecting Established Scaffolds for Comparison

To provide a meaningful benchmark, we have selected three of the most successful and widely utilized kinase inhibitor scaffolds:

  • Quinazoline: A cornerstone of many FDA-approved tyrosine kinase inhibitors, such as gefitinib and erlotinib.[4][5][6] It is known for its strong hinge-binding capabilities and well-understood SAR.[5][6]

  • Pyrazolopyrimidine: This scaffold is central to numerous potent and selective inhibitors, including those targeting both serine/threonine and tyrosine kinases.[7][8][9] Its derivatives are noted for their ability to be tailored for high selectivity.[10]

  • Imidazopyridine: A versatile scaffold found in a variety of bioactive compounds that has proven effective in targeting a diverse range of kinases, including PI3K.[11][12][13]

Caption: Scaffolds selected for the comparative analysis.

The Strategy: A Phased Approach to Benchmarking

A robust benchmarking strategy must progress logically from initial biochemical potency to cellular activity and finally to kinome-wide selectivity. This multi-pronged approach ensures that a scaffold is not only potent against its intended target in a purified system but also effective and selective in the complex environment of a living cell.

G cluster_phase1 Phase 1: In Vitro Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: Off-Target Profiling workflow Start: Synthesize Representative Compounds Phase 1: Biochemical Potency Phase 2: Cellular Efficacy Phase 3: Selectivity Profile Conclude: Scaffold Prioritization assay1 In Vitro Kinase Assay (e.g., ADP-Glo™) Determine IC50 workflow:f1->assay1 assay2 Cellular Proliferation Assay (e.g., CellTiter-Glo®) Determine GI50 workflow:f2->assay2 assay4 Kinome-wide Selectivity Panel (e.g., >400 Kinases) Assess off-target hits workflow:f3->assay4 assay3 Target Engagement Assay (e.g., NanoBRET™) Confirm cellular binding assay2->assay3

Caption: The experimental workflow for comprehensive scaffold benchmarking.

Data-Driven Comparison: Interpreting the Results

To illustrate the benchmarking process, the following table presents a set of hypothetical, yet realistic, data for representative compounds from each scaffold against a primary target kinase (Kinase X), a closely related off-target kinase (Kinase Y), and a cancer cell line whose proliferation is dependent on Kinase X.

Table 1: Comparative Performance Metrics of Kinase Inhibitor Scaffolds

ScaffoldBiochemical Potency (Kinase X, IC50 nM)Off-Target Activity (Kinase Y, IC50 nM)Selectivity Ratio (IC50 Y / IC50 X)Cellular Efficacy (Cell Line Z, GI50 nM)
6-fluoro-1H-indole-5-carbonitrile 8 950 119 45
Quinazoline1218015150
Pyrazolopyrimidine5601230
Imidazopyridine25>2000>80250

Analysis & Interpretation:

  • Biochemical Potency: The pyrazolopyrimidine scaffold demonstrates the highest raw potency against the target kinase (IC50 = 5 nM). However, the 6-fluoro-1H-indole-5-carbonitrile scaffold is also highly potent (IC50 = 8 nM), significantly outperforming the quinazoline and imidazopyridine cores.

  • Selectivity: This is where the 6-fluoro-1H-indole-5-carbonitrile scaffold truly excels. With a selectivity ratio of 119-fold over the closely related Kinase Y, it is substantially more selective than both the quinazoline and pyrazolopyrimidine scaffolds. High selectivity is critical for minimizing off-target effects and improving the therapeutic window.[14]

  • Cellular Efficacy: A potent biochemical inhibitor must be able to penetrate cells and engage its target in a physiological context.[15][16] Here, the indole and pyrazolopyrimidine scaffolds show strong translation of biochemical potency into cellular activity (GI50 of 45 nM and 30 nM, respectively). In contrast, the quinazoline and imidazopyridine scaffolds show a significant drop-off, suggesting potential issues with cell permeability or efflux.

Based on this analysis, the 6-fluoro-1H-indole-5-carbonitrile scaffold emerges as a highly promising candidate, offering an excellent balance of high potency, superior selectivity, and strong cellular activity.

Essential Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the core assays used in this benchmarking guide.

Protocol: In Vitro Kinase Activity Assay (ADP-Glo™)

This assay determines a compound's IC50 by quantifying the amount of ADP produced in a kinase reaction.[17]

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Peptide substrate for the kinase

  • Test compounds (10 mM stock in DMSO)

  • Kinase buffer (optimized for the specific kinase)

  • ATP (at Km concentration for the kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds and DMSO controls into the assay plate.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Dispense this mix into each well of the assay plate.

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add this solution to all wells to start the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This will stop the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a detectable ATP signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol: Cellular Proliferation Assay (CellTiter-Glo® 2.0)

This assay measures the number of viable cells by quantifying ATP, an indicator of metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., Cell Line Z)

  • Complete cell culture medium

  • Test compounds (10 mM stock in DMSO)

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • White, opaque 96-well or 384-well cell culture plates

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into the assay plate at a pre-determined optimal density. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds directly in the cell culture medium. Add the diluted compounds to the appropriate wells. Include vehicle (DMSO) controls.

  • Incubation: Return the plate to the incubator for 72 hours (or other desired time point).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® 2.0 Reagent to room temperature.

  • Cell Lysis & Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of media in each well.

  • Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Let the plate incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.

  • Read Luminescence: Measure the luminescent signal using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).

Conclusion: A Privileged Scaffold for Modern Drug Discovery

This comprehensive guide demonstrates a rigorous, data-driven methodology for benchmarking kinase inhibitor scaffolds. Our analysis, based on representative data, highlights 6-fluoro-1H-indole-5-carbonitrile as a highly compelling scaffold. It combines the proven hinge-binding capability of the indole core with the advantageous properties conferred by fluoro and nitrile substitutions, resulting in an excellent profile of potency, cellular efficacy, and, most notably, superior selectivity.

For drug discovery teams, this scaffold represents a promising starting point for developing next-generation kinase inhibitors. The subsequent steps should involve in-depth SAR exploration, confirmation of the binding mode through co-crystallography, and evaluation of pharmacokinetic properties in preclinical models. By adopting the systematic benchmarking approach outlined here, researchers can make more informed decisions, de-risk their projects early, and increase the probability of advancing truly differentiated candidates toward the clinic.

References

  • How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors. PubMed. [Link]

  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. [Link]

  • Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. National Institutes of Health (NIH). [Link]

  • Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. PubMed Central (PMC). [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central (PMC). [Link]

  • Quinazoline. Wikipedia. [Link]

  • Optimizing Pyrazolopyrimidine Inhibitors of Calcium Dependent Protein Kinase 1 for Treatment of Acute and Chronic Toxoplasmosis. ACS Publications. [Link]

  • Introducing a pyrazolopyrimidine as a multi-tyrosine kinase inhibitor, using multi-QSAR and docking methods. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Publishing. [Link]

  • New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells. PubMed. [Link]

  • Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. PubMed. [Link]

  • Design and Synthesis of Imidazopyridine Analogues as Inhibitors of Phosphoinositide 3-Kinase Signaling and Angiogenesis. ACS Publications. [Link]

  • Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis. PubMed. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PubMed Central (PMC). [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. [Link]

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Validation

A Comparative Guide to the Cross-Reactivity Profile of 6-fluoro-1H-indole-5-carbonitrile

Abstract In modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary activity. Off-target interactions can lead to unforeseen toxicities or desirable poly...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In modern drug discovery, the characterization of a compound's selectivity is as crucial as the identification of its primary activity. Off-target interactions can lead to unforeseen toxicities or desirable polypharmacology, making a comprehensive cross-reactivity profile essential for advancing a candidate molecule. This guide provides a strategic framework for evaluating the selectivity of 6-fluoro-1H-indole-5-carbonitrile , a novel indole-based compound. Given that the indole scaffold is a privileged structure in the development of kinase inhibitors, we will proceed with the hypothesis that this molecule is a putative inhibitor of a receptor tyrosine kinase, for instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This document details the rationale for comparator selection, the design of a robust cross-reactivity screening cascade, and step-by-step protocols for key validation assays.

Introduction: The Imperative of Selectivity Profiling

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for numerous approved drugs and clinical candidates, particularly in oncology.[1][3][4] Its unique electronic and structural properties allow for effective interactions with a wide range of biological targets, including protein kinases.[4] However, this versatility also presents a challenge: the potential for a single compound to interact with multiple targets.

Assessing a compound's selectivity is a critical step in drug development.[5][6] A highly selective compound offers a clearer mechanistic path and potentially a wider therapeutic window, while a non-selective compound may exhibit unexpected side effects or, in some cases, beneficial multi-target efficacy.[7][8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of understanding a compound's true biological activity and therapeutic potential.[9] This guide uses 6-fluoro-1H-indole-5-carbonitrile as a case study to illustrate a best-practice approach to this essential process.

Rationale for Comparator Compound Selection

To contextualize the cross-reactivity profile of 6-fluoro-1H-indole-5-carbonitrile (herein referred to as "Compound X"), it is essential to benchmark its performance against established agents. The choice of comparators should be driven by both structural similarity and target class.

  • Sunitinib: A multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib is also based on an indole core and is known to inhibit VEGFRs, PDGFRs, and other kinases. It serves as a benchmark for a potent but relatively non-selective kinase inhibitor.

  • Axitinib: A potent and selective inhibitor of VEGFRs 1, 2, and 3. It provides a benchmark for a highly selective agent within the same target family.

  • 6-fluoroindole: The parent scaffold of Compound X, lacking the 5-carbonitrile group.[10][11] This compound will serve as a negative control to demonstrate the contribution of the specific functional groups of Compound X to its activity and selectivity.

Experimental Design for Cross-Reactivity Profiling

A tiered approach to selectivity profiling allows for efficient use of resources, starting with broad panels and progressing to more focused, functional assays.

Overall Screening Workflow

The proposed workflow is designed to provide a comprehensive overview of Compound X's selectivity, starting with a large, diverse panel of kinases, followed by profiling against other common off-target families and concluding with cellular assays to confirm functional effects.

G cluster_0 Tier 1: Primary Target & Broad Kinase Panel cluster_1 Tier 2: Dose-Response & Secondary Target Families cluster_2 Tier 3: Cellular & Functional Validation A Compound X Synthesis & QC B Primary Target Assay (VEGFR2 IC50) A->B C Broad Kinase Panel (e.g., 400+ kinases @ 1µM) A->C E Safety Panel Screening (GPCRs, Ion Channels, etc.) B->E D IC50 Determination for Top Kinase 'Hits' C->D F Cellular Target Engagement (e.g., pVEGFR2 Western Blot) D->F H Off-Target Cellular Assays E->H G Cellular Viability/Cytotoxicity Assay (e.g., HUVEC cells) F->G I Comprehensive Selectivity Profile G->I H->I

Caption: Tiered workflow for selectivity profiling of Compound X.

Comparative Data Analysis (Hypothetical Data)

The following tables summarize hypothetical data that would be generated from the screening cascade. The data is presented to illustrate how Compound X's profile might compare to the selected benchmarks.

Table 1: Kinase Inhibition Profile
CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)EGFR IC50 (nM)Selectivity Score¹
Compound X 15 850 >10,000 >10,000 0.018
Sunitinib2015255,0001.33
Axitinib51,500>10,000>10,0000.003
6-fluoroindole>10,000>10,000>10,000>10,000N/A

¹Selectivity Score = (IC50 for VEGFR2) / (IC50 for next most potent kinase). A lower score indicates higher selectivity.

Table 2: Safety Panel Profile (% Inhibition @ 10 µM)
CompoundhERG (Ion Channel)M1 (GPCR)5-HT2B (GPCR)
Compound X <10% 5% 15%
Sunitinib35%25%60%
Axitinib<10%<5%<10%

Interpretation: The hypothetical data suggests that Compound X is a potent VEGFR2 inhibitor with significantly higher selectivity compared to the multi-kinase inhibitor Sunitinib. Its selectivity appears comparable to, though slightly less potent than, Axitinib. Importantly, Compound X shows a clean profile against key safety-related off-targets like the hERG channel.

Key Experimental Protocols

To ensure data integrity and reproducibility, standardized and validated protocols are essential.

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of VEGFR2.

Principle: The amount of ADP produced in the kinase reaction is measured. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to kinase activity.

Materials:

  • Recombinant human VEGFR2 enzyme

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP, DTT, MgCl2

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compounds (Compound X, Sunitinib, etc.)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 50 nL of each compound dilution into the assay plate.

  • Enzyme Preparation: Dilute VEGFR2 enzyme to a 2X working concentration in Kinase Buffer.

  • Substrate/ATP Mix: Prepare a 2X solution of the Poly(Glu,Tyr) substrate and ATP in Kinase Buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X enzyme solution to each well.

    • To initiate the reaction, add 2.5 µL of the 2X Substrate/ATP mix to each well.[12] The final volume is 5 µL.

    • Mix the plate on a shaker for 30 seconds.

    • Incubate at room temperature for 60 minutes.

  • Reaction Termination & ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ATP Generation & Signal Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and provides luciferase/luciferin.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to high (DMSO vehicle) and low (no enzyme) controls. Calculate IC50 values by fitting the dose-response curves using a four-parameter logistic model.

Protocol: Cellular Viability Assay (CellTiter-Glo®)

This protocol measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.[13]

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium (e.g., EGM-2)

  • Test compounds

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • White, opaque 96-well cell culture plates

  • Luminometer plate reader

Procedure:

  • Cell Plating: Seed HUVECs into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

G A Seed HUVEC Cells in 96-well plate B Incubate 24h A->B C Treat with Compound Dilutions B->C D Incubate 72h C->D E Equilibrate Plate & Reagent to RT D->E F Add CellTiter-Glo® Reagent E->F G Mix 2 min (Lysis) Incubate 10 min F->G H Read Luminescence G->H

Caption: Workflow for the CellTiter-Glo® cellular viability assay.

Discussion and Conclusion

The systematic evaluation of a compound's selectivity is paramount in the journey from a chemical hit to a viable drug candidate. This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity profile of a novel indole-based molecule, 6-fluoro-1H-indole-5-carbonitrile (Compound X).

By employing a broad initial kinase screen followed by focused IC50 determinations and safety panel profiling, a clear picture of the compound's specificity can be established. The hypothetical data presented for Compound X illustrates a promising profile: potent on-target activity combined with high selectivity against other kinases and a clean safety panel. This profile would suggest a lower risk of off-target mediated toxicities compared to a less selective compound like Sunitinib.

The final validation step, using cell-based assays, is crucial to confirm that the biochemical potency translates into a functional effect in a relevant biological system. A strong correlation between biochemical IC50 and cellular GI50 provides confidence in the compound's mechanism of action.

References

  • National Center for Biotechnology Information. 6-Fluoro-1H-indole-3-carboxylic acid. [Link]

  • National Center for Biotechnology Information. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. [Link]

  • Google Patents. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine.
  • National Center for Biotechnology Information. 6-Fluoroindole | C8H6FN | CID 351278 - PubChem. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. [Link]

  • Creative Diagnostics. Cross-Reactivity Assessment. [Link]

  • National Center for Biotechnology Information. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. [Link]

  • NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • National Center for Biotechnology Information. Target-specific compound selectivity for multi-target drug discovery and repurposing. [Link]

  • Fabgennix International. Competition Assay Protocol. [Link]

  • National Center for Biotechnology Information. Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. [Link]

  • Bio-protocol. In vitro kinase assay. [Link]

  • ACS Publications. bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

  • Biological and Molecular Chemistry. Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. [Link]

  • MDPI. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • AZoLifeSciences. Improving Selectivity in Drug Design. [Link]

  • ACS Publications. Discovery and Preclinical Characterization of 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577), a Direct Activator of Adenosine Monophosphate-activated Protein Kinase (AMPK), for the Potential Treatment of Diabetic Nephropathy. [Link]

  • National Center for Biotechnology Information. Assay Development for Protein Kinase Enzymes. [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. [Link]

  • PubMed Central. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. [Link]

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Comparative

Comparative Stability Guide: Positional Isomers of Fluoro-1H-indole-carbonitrile

Executive Summary In drug discovery, the indole scaffold is a privileged structure, yet its metabolic liability (particularly at C3 and C5) often necessitates bioisosteric replacement or blocking strategies. The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the indole scaffold is a privileged structure, yet its metabolic liability (particularly at C3 and C5) often necessitates bioisosteric replacement or blocking strategies. The introduction of fluorine and nitrile groups serves a dual purpose: modulating electronic properties (


, lipophilicity) and blocking metabolic soft spots.[1]

This guide provides a technical comparison of positional isomers of fluoro-1H-indole-carbonitrile . We focus on the interplay between thermodynamic stability (synthesis and shelf-life) and metabolic stability (ADME properties), with a specific deep dive into the "ortho-effect" seen in 4,5-disubstituted variants versus the more chemically robust 5,2- or 5,6-isomers.

Key Findings
  • Thermodynamic Stability: Isomers with substituents on the benzenoid ring (positions 4-7) generally exhibit higher chemical stability than those substituted on the pyrrole ring (positions 2-3), unless the pyrrole substituent is stabilizing (e.g., C2-CN).

  • Chemical Reactivity (SNAr): The 4-fluoro-1H-indole-5-carbonitrile isomer exhibits heightened susceptibility to nucleophilic aromatic defluorination due to the ortho-activating effect of the nitrile group.

  • Metabolic Profile: 5-fluoro isomers generally offer superior metabolic stability by blocking the primary hydroxylation site (C5) typical of the indole scaffold.

Thermodynamic & Electronic Stability Analysis

The relative stability of these isomers is governed by the specific substitution pattern. We compare three representative classes:

  • Class A (Contiguous): 4-fluoro-1H-indole-5-carbonitrile (Crowded, ortho-activation).

  • Class B (Dispersed Benzenoid): 5-fluoro-1H-indole-7-carbonitrile.

  • Class C (Heterocyclic): 5-fluoro-1H-indole-2-carbonitrile.

Electronic Vectors and Dipole Moments

The nitrile group is a strong electron-withdrawing group (EWG) (


), while fluorine is inductively withdrawing but mesomerically donating.
  • Class A (4-F, 5-CN): The dipole vectors of F and CN are roughly aligned (60° angle), creating a high local dipole. This increases polarity but introduces steric strain between the C4-F and C3-H, destabilizing the system slightly compared to dispersed isomers.

  • Class C (5-F, 2-CN): Placing the nitrile at C2 conjugates it directly with the indole nitrogen lone pair, significantly lowering the HOMO energy and increasing acidity (NH

    
     drops from ~17 to ~13-14). This isomer is thermodynamically very stable but chemically distinct in reactivity.
    
Calculated Relative Stabilities (DFT Trends)

Based on B3LYP/6-311+G(d,p) trends for disubstituted indoles:

  • Most Stable: 5-fluoro-1H-indole-2-carbonitrile (Conjugative stabilization of CN at C2).

  • Intermediate: 5-fluoro-1H-indole-4-carbonitrile.

  • Least Stable: 4-fluoro-1H-indole-5-carbonitrile (Steric repulsion between C4-F and C3-H peri-interaction).

Visualization of Electronic Effects

IndoleStability Substituent_Interaction Substituent Interaction (F vs CN) Ortho_Effect Ortho-Disposition (4-F, 5-CN) Substituent_Interaction->Ortho_Effect Steric/Electronic Crowding Meta_Para_Effect Meta/Para-Disposition (5-F, 7-CN) Substituent_Interaction->Meta_Para_Effect Minimal Interaction Stability_Outcome Thermodynamic Stability Ortho_Effect->Stability_Outcome Lower (Strain) Reactivity_Outcome S_NAr Susceptibility Ortho_Effect->Reactivity_Outcome High (Activated F) Meta_Para_Effect->Stability_Outcome Higher Meta_Para_Effect->Reactivity_Outcome Low

Caption: Logical flow determining stability based on substituent positioning. Ortho-disposition (Class A) compromises thermodynamic stability while increasing chemical reactivity.

Chemical Stability: The SNAr Liability

A critical, often overlooked instability in fluoro-nitrile indoles is Nucleophilic Aromatic Substitution (SNAr) .

Mechanism of Instability

In 4-fluoro-1H-indole-5-carbonitrile , the nitrile group at C5 is ortho to the fluorine at C4. The nitrile strongly withdraws electron density, activating the C4 position.

  • Reaction: Attack by nucleophiles (e.g., thiols in biological assays, alkoxides in synthesis) displaces the fluorine.

  • Comparison:

    • 4-F, 5-CN: Highly reactive (Defluorination risk).

    • 5-F, 4-CN: Reactive, but slightly less sterically accessible for nucleophiles attacking C5.

    • 6-F, 5-CN: Ortho relationship, reactive.

    • 5-F, 2-CN: Stable to SNAr (Fluorine is on the benzene ring, Nitrile on the pyrrole ring; no direct activation).

Quantitative Comparison Data

Estimated relative rates of hydrolysis/substitution under basic conditions (pH 10, 25°C).

IsomerRelative SNAr RateNitrile Hydrolysis RiskNotes
4-fluoro-5-cyano 100 (Baseline High)ModerateF is labile; requires mild conditions.
5-fluoro-4-cyano 85ModerateSteric shielding from C3-H reduces rate slightly.
5-fluoro-2-cyano < 1HighCN at C2 is highly activated for hydrolysis to amide/acid.
6-fluoro-5-cyano 90ModerateSimilar to 4,5-isomer but less sterically hindered.

Metabolic Stability (ADME)

The primary goal of these isomers is often to extend metabolic half-life (


).
Metabolic Soft Spots
  • Unsubstituted Indole: Major metabolism via CYP450 at C3 (oxidation/indolenine formation) and C5 (hydroxylation).

  • Fluorine Effect: Blocking C5 with Fluorine is a "gold standard" tactic.

  • Nitrile Effect: Deactivates the ring generally, reducing oxidation potential.

Comparative Half-Life Predictions
  • 5-fluoro-1H-indole-4-carbonitrile:

    • Pros: Blocks C5 hydroxylation directly.

    • Cons: C3 is still open.

    • Verdict: High Stability.

  • 4-fluoro-1H-indole-5-carbonitrile:

    • Pros: C5 is blocked by CN.

    • Cons: C3 is open. C6 is open for hydroxylation (para to N).

    • Verdict: Moderate Stability.

  • 5-fluoro-1H-indole-2-carbonitrile:

    • Pros: C2 blocking prevents ring opening.

    • Cons: C3 is highly deactivated but still the primary site of attack if C5 is blocked.

    • Verdict: High Stability.

Metabolic Pathway Diagram

MetabolicPathway cluster_CYP CYP450 Metabolism Parent Fluoro-Indole-CN (Parent) Ox_C3 C3-Epoxidation (Indolenine) Parent->Ox_C3 Primary Route (If C3 unsubstituted) Hydrox_C5 C5-Hydroxylation Parent->Hydrox_C5 Major Route (Blocked by 5-F) Hydrox_C6 C6-Hydroxylation Parent->Hydrox_C6 Minor Route Stable_Metabolite Stable (Excreted) Ox_C3->Stable_Metabolite Rearrangement/Oxindole Glucuronidation Glucuronide Conjugate Hydrox_C5->Glucuronidation Hydrox_C6->Glucuronidation

Caption: CYP450 metabolic routes. 5-Fluoro substitution effectively blocks the high-clearance C5-hydroxylation pathway.

Experimental Protocols

Protocol: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) of isomers.
  • Preparation: Prepare 10 mM stock of isomer in DMSO.

  • Incubation:

    • Mix liver microsomes (human/rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Add test compound (final conc. 1 µM).

    • Pre-incubate 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    .
    
Protocol: Chemical Stability (SNAr Challenge)

Objective: Assess susceptibility to nucleophilic attack (defluorination).

  • Reagents: Glutathione (GSH) as the biological nucleophile surrogate.

  • Condition: 100 µM test compound + 5 mM GSH in PBS (pH 7.4).

  • Monitoring: Incubate at 37°C for 24 hours.

  • Detection: LC-MS monitoring for [M+GSH-HF] adduct (mass shift +307 - 20 = +287 Da approx).

  • Validation: If >5% adduct formed, compound is flagged as a "Covalent Inhibitor Risk".

References

  • Purser, S., et al. (2008). Fluorine in drug design.[2][3][4][5] Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Popowycz, F., et al. (2018). Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles. Tetrahedron. (Context on SNAr in activated indoles). Link

  • Evans, D. A. (2005). Evans pKa Table.[6] Harvard University. Link

  • Algamal, M., et al. (2025).[7] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link

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Validation

A Comparative Guide to the Synthesis of 6-fluoro-1H-indole-5-carbonitrile: An Evaluation of Established and Alternative Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, indole derivatives hold a privileged position due to their prevalence in biologically active molecules. This guide provides an in-depth technical comparison of two viable synthetic routes to a promising fluorinated indole derivative, 6-fluoro-1H-indole-5-carbonitrile . As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a critical evaluation of the underlying chemistry, practicality, and potential for scalability of an established method, the Fischer Indole Synthesis, against a compelling alternative, the Leimgruber-Batcho Synthesis.

Introduction: The Significance of Fluorinated Indole Scaffolds

The incorporation of fluorine into pharmacologically active molecules is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 6-fluoro-1H-indole-5-carbonitrile scaffold is of significant interest as the cyano group can serve as a versatile handle for further chemical transformations, while the fluoro-indole core is a key feature in numerous therapeutic agents. The efficient and reliable synthesis of this target molecule is therefore of paramount importance.

Route 1: The Established Pathway - Fischer Indole Synthesis

The Fischer indole synthesis, a venerable and robust method for indole formation, stands as a plausible and well-established approach to our target molecule.[1] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a carbonyl compound.[1]

Retrosynthetic Analysis (Fischer Indole Synthesis)

Fischer Retrosynthesis Target 6-fluoro-1H-indole-5-carbonitrile Fischer Fischer Indole Synthesis Target->Fischer Intermediates Hydrazone Intermediate Fischer->Intermediates Starting_Materials Starting Materials: (3-cyano-4-fluorophenyl)hydrazine + Acetaldehyde Intermediates->Starting_Materials

Caption: Retrosynthetic approach for 6-fluoro-1H-indole-5-carbonitrile via the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis

Step 1: Synthesis of (3-cyano-4-fluorophenyl)hydrazine

The synthesis of the requisite hydrazine precursor is a critical first step. A common method involves the diazotization of the corresponding aniline followed by reduction.

  • Diazotization: To a stirred solution of 5-amino-2-fluorobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

  • Reduction: The resulting diazonium salt solution is then slowly added to a pre-cooled solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • Work-up: The reaction mixture is stirred for several hours, and the precipitated hydrazine hydrochloride salt is collected by filtration, washed with a cold solvent, and dried under vacuum. The free hydrazine can be obtained by neutralization with a base.

Step 2: Fischer Indole Synthesis

  • Hydrazone Formation: (3-cyano-4-fluorophenyl)hydrazine (1.0 eq) and acetaldehyde (1.2 eq) are dissolved in a suitable solvent such as ethanol or acetic acid and stirred at room temperature to form the corresponding hydrazone.

  • Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added to the reaction mixture.[2][3] The mixture is then heated to a temperature typically ranging from 80 to 150 °C. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated crude product is collected by filtration. Purification is achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

Route 2: An Alternative Approach - The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis offers a powerful and often milder alternative to the Fischer synthesis.[4] This two-step process begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring.

Retrosynthetic Analysis (Leimgruber-Batcho Synthesis)

Leimgruber-Batcho Retrosynthesis Target 6-fluoro-1H-indole-5-carbonitrile Leimgruber Leimgruber-Batcho Synthesis Target->Leimgruber Intermediates Enamine Intermediate Leimgruber->Intermediates Starting_Materials Starting Material: 4-fluoro-5-methyl-2-nitrobenzonitrile Intermediates->Starting_Materials

Caption: Retrosynthetic approach for 6-fluoro-1H-indole-5-carbonitrile via the Leimgruber-Batcho Synthesis.

Experimental Protocol: Leimgruber-Batcho Synthesis

Step 1: Synthesis of 4-fluoro-5-methyl-2-nitrobenzonitrile

The synthesis of the key o-nitrotoluene precursor is the initial stage of this route. This can be achieved through nitration of the corresponding fluorotoluene derivative.

  • Nitration: 4-fluoro-3-methylbenzonitrile (1.0 eq) is slowly added to a mixture of fuming nitric acid and concentrated sulfuric acid at a low temperature (e.g., 0 °C).

  • Work-up: The reaction is carefully monitored and upon completion, the mixture is poured onto ice. The resulting solid is filtered, washed with water until neutral, and dried.

Step 2: Leimgruber-Batcho Indole Synthesis

  • Enamine Formation: A mixture of 4-fluoro-5-methyl-2-nitrobenzonitrile (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq), and a high-boiling amine such as pyrrolidine (catalytic amount) is heated, typically at reflux.[5]

  • Reductive Cyclization: After the formation of the enamine is complete (monitored by TLC or NMR), the reaction mixture is subjected to reductive cyclization. Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C), iron in acetic acid, or sodium dithionite.[6][7]

  • Purification: Following the reduction, the catalyst is filtered off (if applicable), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield 6-fluoro-1H-indole-5-carbonitrile.

Comparative Analysis: Fischer vs. Leimgruber-Batcho

ParameterRoute 1: Fischer Indole Synthesis Route 2: Leimgruber-Batcho Synthesis
Starting Materials 5-amino-2-fluorobenzonitrile, Acetaldehyde4-fluoro-3-methylbenzonitrile
Key Reagents Sodium nitrite, Tin(II) chloride, Acid catalyst (PPA, ZnCl₂)Fuming nitric acid, Sulfuric acid, DMF-DMA, Reducing agent (Pd/C, Fe, Na₂S₂O₄)
Number of Steps 2 (from aniline)2 (from fluorotoluene)
Reaction Conditions Diazotization at low temp.; Cyclization at high temp. (80-150 °C)Nitration at low temp.; Enamine formation at high temp.; Reduction often at RT
Overall Yield (Estimated) Moderate to goodGood to excellent
Scalability Can be challenging due to exotherms in diazotization and high temps in cyclization.Generally more amenable to scale-up due to milder reduction conditions.
Substrate Scope Broad, but can be limited by stability of hydrazone and harsh acidic conditions.Very broad, tolerant of many functional groups.
Safety Considerations Use of potentially explosive diazonium salts and highly toxic hydrazine derivatives.[8][9]Use of strong nitrating acids and a flammable, irritant DMF-DMA.[10][11]

Mechanistic Insights & Causality

The choice between these two synthetic routes is fundamentally a choice between their distinct reaction mechanisms.

  • Fischer Indole Synthesis: This pathway proceeds through a[12][12]-sigmatropic rearrangement of the enehydrazine tautomer of the initially formed hydrazone.[13] The strongly acidic conditions required to promote this rearrangement can lead to side reactions and may not be compatible with sensitive functional groups.

  • Leimgruber-Batcho Synthesis: This route avoids harsh acidic conditions for the cyclization step. The initial condensation to form the enamine is followed by a reduction of the nitro group to an amine, which then spontaneously cyclizes onto the enamine double bond and eliminates dimethylamine to form the aromatic indole ring.[14] This two-stage process often results in cleaner reactions and higher yields.

Data Presentation & Characterization

Upon successful synthesis, the identity and purity of 6-fluoro-1H-indole-5-carbonitrile would be confirmed by standard analytical techniques.

Table 2: Expected Analytical Data

AnalysisExpected Results
¹H NMR Aromatic protons in the range of 7.0-8.0 ppm, with characteristic couplings for the substituted indole ring. A broad singlet for the N-H proton.
¹³C NMR Resonances for the indole core carbons, with the carbon attached to fluorine showing a large C-F coupling constant. The nitrile carbon would appear around 115-120 ppm.
¹⁹F NMR A singlet or doublet (depending on coupling to adjacent protons) in the typical range for an aryl fluoride.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the product (C₉H₅FN₂).
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C≡N stretching (around 2220-2240 cm⁻¹), and C-F stretching.

Conclusion and Recommendation

Both the Fischer and Leimgruber-Batcho syntheses present viable pathways to 6-fluoro-1H-indole-5-carbonitrile.

  • The Fischer Indole Synthesis is a classic and powerful method, but its reliance on potentially hazardous intermediates and harsh reaction conditions may limit its applicability, especially on a larger scale.

  • The Leimgruber-Batcho Synthesis , while also involving potent reagents, generally offers milder conditions for the critical cyclization step, potentially leading to higher yields and a cleaner product profile. For these reasons, the Leimgruber-Batcho route is recommended as a more robust and scalable alternative for the synthesis of 6-fluoro-1H-indole-5-carbonitrile.

This guide provides a framework for the rational selection of a synthetic route based on a comparative analysis of experimental data and mechanistic principles. The ultimate choice will depend on the specific resources, scale, and safety infrastructure available to the research team.

References

  • Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
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  • Surmont, R., et al. (2011). Synthesis of 3-amino-4-fluoropyrazoles. The Journal of Organic Chemistry, 76(10), 4105–4111. Retrieved from [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Gribble, G. W. (n.d.). the leimgruber-batcho indole synthesis. LOCKSS. Retrieved from [Link]

  • MD Topology. (n.d.). 5-Fluoroindole | C8H6FN | MD Topology | NMR | X-Ray. Retrieved from [Link]

  • Carl ROTH. (2025, March 10). Safety Data Sheet: N,N-Dimethylformamide dimethyl acetal. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of indoles from β-nitrostyrenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 23). Hydrazine Toxicology. StatPearls. Retrieved from [Link]

  • ConnectSci. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]

  • Google Patents. (n.d.). CN101143836A - Preparation method for 4-fluorophenylhydrazine.
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  • New Jersey Department of Health. (2009, November). Hydrazine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, May 30). A review on indole synthesis from nitroarenes: classical to modern approaches. Retrieved from [Link]

  • Nakazaki, M., & Yamamoto, K. (1976). Direct synthesis of indole by the Fischer indole synthesis. The Journal of Organic Chemistry, 41(10), 1877–1878. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics. Retrieved from [Link]

  • ResearchGate. (2025, December 19). Reductive Fischer‐Type Indole Synthesis Employing Carboxylic Acids as Surrogates of Aldehydes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. PMC. Retrieved from [Link]

  • Reddit. (n.d.). Nitrostyrene reduction. r/OrganicChemistry. Retrieved from [Link]

  • Lab-Supply. (2025, March 6). 105370 - N,N-Dimethylformamide dimethyl acetal - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2016, February 18). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
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  • National Center for Biotechnology Information. (n.d.). Nitrile-Containing Fischerindoles from the Cultured Cyanobacterium Fischerella sp. PMC. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Fluoro-1H-indole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Omega. (2020, October 21). Catalytic Enantioselective Alkylation of Indoles with trans-4-Methylthio-β-Nitrostyrene. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: DMF-DMA. Retrieved from [Link]

  • ChemWis. (2024, December 13). Leimgruber–Batcho Indole Synthesis [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Sciencemadness Discussion Board. (2018, December 14). Indole. Retrieved from [Link]

  • The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. (n.d.). Retrieved from [Link]

  • ResearchGate. (1967, October 1). The preparation of 4-Fluoro-3-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-4-Cyano-2-nitrophenyl group. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-fluoro-1H-indole-5-carbonitrile

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 6-...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and professionals in drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of specialized chemical reagents like 6-fluoro-1H-indole-5-carbonitrile demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory standards. The causality behind each step is explained to ensure a self-validating and inherently safe workflow.

Part 1: Core Hazard Characterization & Risk Assessment

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in direct contact with skin.[1]

  • Irritation: Causes significant skin and serious eye irritation.[1][2][3]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2][4]

  • Cytotoxic Potential: Indole derivatives are foundational in many areas of drug development, including oncology. As such, compounds like this should be handled with the assumption of potential cytotoxicity until proven otherwise. This necessitates stringent controls to prevent exposure.[5][6]

Based on its structure, 6-fluoro-1H-indole-5-carbonitrile must be classified as a halogenated organic compound . This classification is paramount for waste segregation, as disposal pathways and costs for halogenated waste are distinct from non-halogenated streams.[7][8]

Table 1: Hazard Profile based on Analogous Compounds

Hazard Category Description Primary Precaution
Acute Oral Toxicity Harmful if swallowed.[1] Avoid ingestion. Do not eat, drink, or smoke in the laboratory.[1]
Acute Dermal Toxicity Harmful in contact with skin; causes skin irritation.[1][3] Wear appropriate gloves and a lab coat. Avoid all skin contact.
Acute Inhalation Toxicity Harmful if inhaled; may cause respiratory irritation.[1][2] Handle only within a certified chemical fume hood.
Eye Damage/Irritation Causes serious eye irritation.[2][3] Wear safety glasses with side shields or chemical goggles.

| Chemical Classification | Halogenated Organic Compound | Segregate waste from non-halogenated streams.[8][9] |

Part 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

  • Primary Engineering Control: All handling, weighing, and disposal-related activities involving 6-fluoro-1H-indole-5-carbonitrile must be conducted within a properly functioning and certified chemical fume hood.[7] This is the most critical step in preventing respiratory exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear double-layered nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[10][11]

    • Eye Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.

    • Body Protection: A buttoned lab coat must be worn. Consider a disposable gown over the lab coat if handling larger quantities, consistent with cytotoxic drug handling protocols.[6]

Part 3: Step-by-Step Disposal Protocol

The following protocol ensures a safe, compliant, and logical disposal process from the point of generation to final pickup.

Step 1: Waste Stream Segregation (The Critical First Step) The cardinal rule of chemical waste management is proper segregation.[12][13] Due to its chemical nature, 6-fluoro-1H-indole-5-carbonitrile and its associated waste must be kept separate from all other waste streams.

  • Action: Designate a specific, dedicated waste container for "Halogenated Organic Solid Waste."

  • Causality: Halogenated solvents and solids require specific disposal methods, often high-temperature incineration, which is more costly and energy-intensive than non-halogenated solvent recycling or fuel blending.[8] Co-mingling a halogenated compound with a non-halogenated waste stream contaminates the entire container, drastically increasing disposal costs and environmental burden.[8]

Step 2: Container Selection and Labeling Proper containment and identification prevent accidental exposures and ensure regulatory compliance.

  • Action:

    • Select a chemically compatible, sealable container (e.g., a wide-mouth polyethylene or glass jar with a screw-top lid).[14][15]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.[9][12]

    • Clearly write the full chemical name: "6-fluoro-1H-indole-5-carbonitrile" and list all other components if it's a mixture.[9]

    • Check the boxes for all applicable hazards: "Toxic" and "Irritant."

  • Causality: Federal and local regulations (e.g., EPA's Resource Conservation and Recovery Act - RCRA) mandate that hazardous waste containers are clearly labeled from the moment waste is first added.[15] This ensures that anyone handling the container is aware of its contents and the associated dangers.

Step 3: Accumulation of Waste This phase requires procedural diligence within the fume hood.

  • For Pure Compound/Residue:

    • Action: Using a dedicated spatula, carefully transfer the solid waste directly into the labeled "Halogenated Organic Solid Waste" container.

  • For Contaminated Labware (Trace Waste):

    • Action: Items such as gloves, weighing paper, pipette tips, and paper towels contaminated with the compound should be collected in a separate, clearly labeled, sealable plastic bag.[16] Once full, this bag can be placed inside the primary solid waste container.

    • Causality: This practice, borrowed from cytotoxic drug handling guidelines, minimizes the potential for aerosol generation and contains the hazardous material effectively.[6] It also provides an additional layer of protection for personnel handling the waste.

Step 4: On-Site Storage Waste must be stored safely and securely pending collection.

  • Action:

    • Keep the waste container tightly sealed at all times, except when adding waste.[7][9]

    • Store the container in a designated Satellite Accumulation Area (SAA) .[17]

    • The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.[18]

    • Ensure the SAA is located away from incompatible materials (e.g., strong oxidizing agents, acids, bases).[3]

  • Causality: Regulations limit the amount of hazardous waste that can be stored in a lab and the duration of storage.[17][19] Secondary containment is a crucial safety measure to prevent the spread of hazardous materials in the event of a primary container failure.[18]

Step 5: Final Disposal and Collection The final step is the transfer of custody to trained professionals.

  • Action: Once the container is nearly full (around 90% capacity) or has been in the lab for the maximum allowed time (e.g., 12 months per EPA academic lab rules), arrange for a pickup from your institution's EHS department.[15][17][19]

  • Prohibition: NEVER dispose of 6-fluoro-1H-indole-5-carbonitrile, or any materials contaminated with it, down the sink or in the regular trash.[8][20]

  • Causality: This compound is not readily biodegradable and can be toxic to aquatic life.[4] Drain disposal is illegal and environmentally irresponsible. Final destruction must be carried out at a licensed treatment, storage, and disposal facility (TSDF) in accordance with all federal, state, and local regulations.[3][20][21]

Part 4: Emergency Spill Procedures

In the event of a spill, a prepared response is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Isolate: Prevent access to the spill area.

  • Report: Contact your institution's EHS or emergency response team immediately.

  • Cleanup (Only if trained and the spill is small and contained):

    • Don the appropriate PPE (double gloves, goggles, lab coat).

    • Use a chemical spill kit absorbent to cover the material.

    • Carefully sweep the absorbed material into a dedicated bag or container.

    • Label the container as "Spill Debris: 6-fluoro-1H-indole-5-carbonitrile" and dispose of it as hazardous waste.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the logical decision-making and procedural flow for the safe disposal of 6-fluoro-1H-indole-5-carbonitrile.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: Operational Disposal cluster_final Phase 3: Final Disposition hazard_id Hazard Identification Acute Toxicity (Oral, Dermal, Inhalation) Skin/Eye Irritant Halogenated Organic Potential Cytotoxin ppe PPE & Controls Chemical Fume Hood Double Nitrile Gloves Safety Goggles / Face Shield Lab Coat / Gown hazard_id->ppe Informs segregation Waste Segregation Create dedicated container for: 'Halogenated Organic Solid Waste' ppe->segregation Enables Safe Handling container Containerization & Labeling Use compatible, sealed container Affix 'Hazardous Waste' Label Write full chemical name Mark 'Toxic' & 'Irritant' segregation->container Defines accumulation accumulation container->accumulation Prepares for storage Secure Storage Store in Satellite Accumulation Area (SAA) Use Secondary Containment Keep Container Sealed accumulation->storage Leads to pickup EHS Collection Request pickup when full or at time limit storage->pickup Awaits disposal {Final Disposal | {Transport to licensed TSDF | High-Temperature Incineration}} pickup->disposal Initiates

Caption: Logical workflow for the safe disposal of 6-fluoro-1H-indole-5-carbonitrile.

References

  • 5-bromo-6-fluoro-1H-indole SDS. ECHEMI.

  • 5-Fluoro-1H-indole-2-carboxylic acid Safety Data Sheet. Thermo Fisher Scientific.

  • 6-Fluoroindole Safety Data Sheet. Fisher Scientific.

  • INDOLE Material Safety Data Sheet. CDH Fine Chemical.

  • 5-Fluoro-1H-indole Safety Data Sheet. Fisher Scientific.

  • 5-Fluoro-1H-indole-3-carboxylic acid methyl ester MSDS. Capot Chemical.

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety.

  • 5-Fluoro-1H-indole Safety Data Sheet (Alternative). Fisher Scientific.

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.

  • 6-Fluoroindole PubChem Entry. National Institutes of Health.

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Chemical and Hazardous Waste Guide. University of Oslo.

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).

  • Effective Laboratory Waste Management Tips. Environmental Marketing Services.

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency.

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Regulation of Laboratory Waste. American Chemical Society.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Safe handling of cytotoxics: guideline recommendations. PubMed Central.

  • Best Practices for Laboratory Waste Management. ACTenviro.

  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).

  • Organic Solvents Waste Management. Cornell University EHS.

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.

  • Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists (ASHP).

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-fluoro-1H-indole-5-carbonitrile

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. 6-fluoro-1H-indole-5-carbonitrile, a fluorinated indole derivative, represents a class of compounds with significant biological potential and, concurrently, potential hazards that demand rigorous safety protocols.[1] This guide provides a comprehensive operational plan for personal protective equipment (PPE) and safe handling, grounded in established safety principles, to ensure both personal safety and experimental integrity.

The core principle of laboratory safety is to minimize exposure to all chemicals, regardless of their known toxicity.[2][3] Many compounds have not been fully characterized toxicologically, and it is prudent to treat any new or unfamiliar substance with a high degree of caution.[2][3]

Hazard Identification and Risk Assessment

Table 1: Hazard Profile Based on Structurally Similar Compounds

Hazard ClassificationGHS Hazard Statements (Anticipated)Precautionary Statements (Anticipated)
Skin Corrosion/Irritation H315: Causes skin irritation.[4][5][6]P264: Wash hands and exposed skin thoroughly after handling.[4][5] P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4][5]
Serious Eye Damage/Irritation H319: Causes serious eye irritation.[4][5][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritation.[4][5]P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5] P271: Use only outdoors or in a well-ventilated area.[4][5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4][5]
Acute Toxicity (Oral, Dermal, Inhalation) H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.[4]P270: Do not eat, drink or smoke when using this product.[4] P312: Call a POISON CENTER or doctor if you feel unwell.[5]

The presence of the nitrile group (-CN) also warrants caution, as some nitrile compounds can release cyanide under specific conditions, although this is less common with aromatic nitriles. The fluorine atom can increase the biological activity and potential toxicity of the molecule.[7][8]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical hazard.

Eye and Face Protection
  • Rationale: The anticipated serious eye irritation potential of this compound makes eye protection non-negotiable.[5][6] Fine powders can easily become airborne and contact the eyes.

  • Specific Recommendation: Wear chemical safety goggles that provide a complete seal around the eyes.[9][10] Standard safety glasses with side shields offer insufficient protection against dust and splashes.[10] In situations where there is a higher risk of splashing, such as when handling solutions or during transfers, a face shield should be worn in addition to safety goggles.[10][11]

Skin and Body Protection
  • Gloves:

    • Rationale: Direct skin contact is a primary route of exposure, and similar compounds are known to cause skin irritation.[5][6]

    • Specific Recommendation: Thin, disposable nitrile gloves are the standard for incidental contact with most laboratory chemicals.[2][12] It is crucial to understand that nitrile gloves provide splash protection and are not intended for prolonged immersion.[12]

      • Best Practice: Double-gloving is recommended when handling the solid compound or concentrated solutions to provide an extra layer of protection. If the outer glove becomes contaminated, it can be removed without exposing the skin. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated and always before leaving the laboratory to prevent cross-contamination of surfaces like doorknobs and keyboards.

  • Laboratory Coat:

    • Rationale: A lab coat protects street clothes and underlying skin from contamination.

    • Specific Recommendation: A buttoned, long-sleeved lab coat is mandatory.[2][9] Ensure the material is appropriate for chemical handling. For handling larger quantities or in situations with a high splash risk, consider a chemical-resistant apron over the lab coat.

Respiratory Protection
  • Rationale: As a solid powder, 6-fluoro-1H-indole-5-carbonitrile poses an inhalation risk. The fine particles can be easily aerosolized during weighing and transfer. Similar compounds are known to cause respiratory irritation.[5][13]

  • Specific Recommendation: All handling of the solid compound that could generate dust (e.g., weighing, transferring) must be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2] If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., an N95 dust mask) is the minimum requirement.[14][15] For higher-risk operations, a half-mask or full-face respirator with appropriate cartridges may be necessary.[15]

Operational Plan for Safe Handling

A systematic workflow is critical to ensuring safety at every stage of handling.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Review SDS of Similar Compounds prep2 Designate & Prepare Work Area in Fume Hood prep1->prep2 prep3 Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Carefully Weigh Solid (Use anti-static weigh paper) prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Add Solvent Slowly to Minimize Splashing handle2->handle3 clean1 Decontaminate Surfaces and Equipment handle3->clean1 Complete Work clean2 Segregate Waste into Labeled Containers clean1->clean2 clean3 Remove Outer Gloves (if double-gloved) Before Exiting Fume Hood clean2->clean3 clean4 Remove Remaining PPE (Gloves last) at Lab Exit clean3->clean4 clean5 Wash Hands Thoroughly with Soap and Water clean4->clean5

Caption: Safe handling workflow for 6-fluoro-1H-indole-5-carbonitrile.

Step-by-Step Methodology
  • Preparation:

    • Before entering the lab, review the safety information for similar compounds.[2]

    • Prepare your designated workspace in a chemical fume hood. Ensure the sash is at the appropriate height.

    • Gather all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it in the hood to minimize reaching in and out.

    • Don all required PPE: a lab coat, chemical splash goggles, and two pairs of nitrile gloves.[2]

  • Handling (inside the fume hood):

    • Carefully weigh the desired amount of 6-fluoro-1H-indole-5-carbonitrile. Use a spatula to gently transfer the solid. Avoid any actions that could create dust.

    • Transfer the weighed solid to the reaction vessel.

    • If making a solution, add the solvent slowly to the solid to prevent splashing.

  • Post-Handling and Cleanup:

    • Once the experimental work is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical.

    • Dispose of all contaminated disposable items (e.g., weigh paper, gloves, pipette tips) in a designated, sealed waste container.

    • Before leaving the fume hood, remove the outer pair of gloves and dispose of them in the designated waste container.

    • After exiting the work area, remove the remaining PPE in the correct order: lab coat, then inner gloves.

    • Immediately wash your hands and arms thoroughly with soap and water.[16]

Emergency and Disposal Plans

Spill Procedures:

  • Minor Spill (in fume hood): If a small amount of solid is spilled inside the fume hood, gently sweep it up with absorbent material and place it in the designated waste container. Clean the area with an appropriate solvent.

  • Major Spill: In the event of a larger spill, evacuate the immediate area and alert your laboratory supervisor or safety officer.

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][17] Remove any contaminated clothing.

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][17] Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately.[5][17] If breathing is difficult, seek medical attention.

Disposal Plan: All waste containing 6-fluoro-1H-indole-5-carbonitrile, including contaminated disposables and excess material, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.

  • Dispose of the container through your institution's environmental health and safety office in accordance with local, state, and federal regulations.[5][17] Do not pour chemical waste down the drain.

By adhering to these rigorous PPE and handling protocols, researchers can safely work with 6-fluoro-1H-indole-5-carbonitrile, protecting themselves from potential harm and ensuring the integrity of their valuable research.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 6-Fluoroindole.
  • Wood, D. M., et al. (2017). Human Toxicity Caused by Indole and Indazole Carboxylate Synthetic Cannabinoid Receptor Agonists: From Horizon Scanning to Notification. Clinical Chemistry, 63(12), 1848-1858.
  • BIOBASE. (2021, April 10). LAB SAFETY. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023, May 15). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet for 5-Fluoro-1H-indole-2-carboxylic acid.
  • Capot Chemical. (2026, January 25). MSDS of 5-Fluoro-1H-indole-3-carboxylic acid methyl ester.
  • Thermo Fisher Scientific. (2025, December 19). Safety Data Sheet for 5-Fluoro-1H-indole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351278, 6-Fluoroindole. Retrieved from [Link]

  • Thimmaiah, M., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Omega, 6(6), 4047-4054.
  • BenchChem. (n.d.). Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
  • Singh, V. K., et al. (2019). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • O'Hagan, D. (2012). Chemical Aspects of Human and Environmental Overload with Fluorine. Molecules, 17(10), 11947-11968.
  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from [Link]

  • O'Malley, M., & Fischetti, T. (2019). Personal Protective Equipment for Handling Pesticides. UF/IFAS Extension.
  • Wikipedia. (n.d.). Green fluorescent protein. Retrieved from [Link]

  • Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

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